molecular formula C13H15NO2 B182808 N-Desisopropylpropranolol CAS No. 20862-11-7

N-Desisopropylpropranolol

Katalognummer: B182808
CAS-Nummer: 20862-11-7
Molekulargewicht: 217.26 g/mol
InChI-Schlüssel: ZFMCITCRZXLMDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Desisopropylpropranolol is one of the active metabolites of propranolol, a widely prescribed β -adrenergic blocking drug for treating arrhythmias, thyrotoxicosis, angina pectoris, and hypertension.>N-Desisopropylpropranolol belongs to the class of organic compounds known as naphthalenes. Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings. N-Desisopropylpropranolol is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Desisopropylpropranolol has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, N-desisopropylpropranolol is primarily located in the cytoplasm.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-amino-3-naphthalen-1-yloxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,15H,8-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMCITCRZXLMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90943119
Record name 1-Amino-3-[(naphthalen-1-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20862-11-7
Record name (±)-Desisopropylpropranolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20862-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Desisopropylpropranolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020862117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Amino-3-[(naphthalen-1-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORPROPRANOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23EJC6KS1X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

what is N-Desisopropylpropranolol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-Desisopropylpropranolol

Executive Summary

N-Desisopropylpropranolol, also known as norpropranolol, is a primary active metabolite of the widely prescribed β-adrenergic blocker, propranolol.[1] Understanding its formation, subsequent metabolic fate, pharmacological activity, and analytical determination is critical for a comprehensive grasp of propranolol's overall clinical profile, including its efficacy and potential for adverse effects. This guide provides a detailed technical overview of N-Desisopropylpropranolol, synthesizing current knowledge for researchers, scientists, and professionals in drug development and toxicology.

Introduction: The Significance of a Key Metabolite

Propranolol undergoes extensive first-pass metabolism, with N-desisopropylation being one of the three main metabolic pathways.[2] The resulting metabolite, N-Desisopropylpropranolol (NDP), is not an inert byproduct; it retains biological activity, binding to β-adrenergic receptors and contributing to the parent drug's pharmacological spectrum.[1] Its presence and concentration in biological systems are therefore of significant interest in pharmacokinetic and pharmacodynamic studies, as well as in clinical and forensic toxicology. This document elucidates the core chemical, metabolic, and pharmacological characteristics of NDP, offering field-proven insights into its analysis and relevance.

Chemical and Physical Properties

A clear understanding of a molecule's physicochemical properties is foundational to all further study, from developing analytical methods to interpreting its biological behavior.

PropertyValueReference
Chemical Name 1-amino-3-naphthalen-1-yloxypropan-2-ol[3]
Common Synonyms Norpropranolol, N-Deisopropylpropranolol, DIP, NDP[1][3]
CAS Number 20862-11-7[3][4]
Molecular Formula C₁₃H₁₅NO₂[3][4]
Molecular Weight 217.26 g/mol [3]
Boiling Point 431.9 ± 30.0 °C (Predicted)[4]
Density 1.192 ± 0.06 g/cm³ (Predicted)[4]
pKa 11.90 ± 0.35 (Predicted)[4]

Metabolic Pathways: Formation and Fate

The biotransformation of propranolol is a multi-step process involving several key enzymes primarily located in the liver.[2][3] N-Desisopropylpropranolol is a central intermediate in this metabolic cascade.

Formation of N-Desisopropylpropranolol

The generation of NDP from propranolol occurs via an oxidative side-chain cleavage. This N-desisopropylation reaction is catalyzed predominantly by the cytochrome P450 isoform CYP1A2 .[1][2] While other CYPs, like CYP2D6, are heavily involved in other aspects of propranolol metabolism (such as ring hydroxylation), CYP1A2 is the key enzyme responsible for this specific N-dealkylation step.[2]

Subsequent Metabolism of N-Desisopropylpropranolol

In vivo, NDP is considered a minor metabolite in terms of steady-state concentration because it is rapidly converted into other compounds.[2] This further metabolism proceeds along three identified pathways:

  • Oxidative Deamination: The primary amine of NDP is a substrate for Monoamine Oxidase (MAO) , which converts it to an unstable aldehyde intermediate.[5][6]

  • Reduction and Oxidation of the Aldehyde: The aldehyde intermediate is a branch point. It can be reduced by Aldehyde Reductase to form Propranolol Glycol (PGL) or oxidized, primarily by mitochondrial Aldehyde Dehydrogenase (ALDH) , to yield Naphthoxylactic Acid (NLA).[2][5][6]

  • N-Acetylation: The primary amine can also undergo conjugation via N-acetyltransferase , resulting in the formation of 1-acetamino-3-(1-naphthyloxy)-2-propanol (AcNDP), a metabolite detectable in human urine.[7]

The following diagram illustrates the complete metabolic journey from the parent drug to the various downstream metabolites.

Propranolol Metabolism Propranolol Propranolol NDP N-Desisopropylpropranolol (NDP) Propranolol->NDP CYP1A2 (N-Desisopropylation) Aldehyde Aldehyde Intermediate NDP->Aldehyde MAO (Oxidative Deamination) AcNDP Acetylated NDP (AcNDP) NDP->AcNDP N-Acetyltransferase (Acetylation) NLA Naphthoxylactic Acid (NLA) Aldehyde->NLA ALDH (Oxidation) PGL Propranolol Glycol (PGL) Aldehyde->PGL Aldehyde Reductase (Reduction) Analytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) IS Add Internal Standard Plasma->IS PPT Protein Precipitation (Acetonitrile) IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC UHPLC Separation (Reversed-Phase) Supernatant->HPLC MS Mass Spectrometry (ESI+, MRM) HPLC->MS Data Data Acquisition & Quantification MS->Data

Sources

An In-Depth Technical Guide to N-Desisopropylpropranolol: Structure, Metabolism, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desisopropylpropranolol is a primary human metabolite of the widely prescribed beta-blocker, propranolol. As a key product of propranolol's phase I metabolism, a thorough understanding of its chemical structure, formation, and biological activity is crucial for a complete comprehension of propranolol's overall pharmacological and toxicological profile. This technical guide provides a comprehensive overview of N-Desisopropylpropranolol, delving into its chemical identity, spectroscopic characteristics, metabolic pathways, pharmacological significance, and analytical methodologies for its detection and quantification. This document is intended to serve as a valuable resource for researchers in pharmacology, drug metabolism, and analytical chemistry, as well as for professionals involved in drug development and safety assessment.

Chemical Identity and Structure

N-Desisopropylpropranolol, also known as Norpropranolol, is the product of the N-dealkylation of propranolol. Its chemical structure is characterized by the removal of one of the isopropyl groups from the secondary amine of the parent drug.

IdentifierValue
IUPAC Name 1-amino-3-(naphthalen-1-yloxy)propan-2-ol
Synonyms Norpropranolol, (±)-1-Amino-3-(1-naphthyloxy)-2-propanol, N-Deisopropylpropranolol
CAS Number 20862-11-7
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.27 g/mol
SMILES String NCC(O)COC1=CC=CC2=CC=CC=C21[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H-NMR: The proton NMR spectrum of N-Desisopropylpropranolol is expected to show distinct signals corresponding to the aromatic protons of the naphthalene ring, the protons of the propanolamine side chain, and the protons of the primary amine and hydroxyl groups.

  • Aromatic Region (δ 7.0-8.5 ppm): The seven protons of the naphthalene ring system will likely appear as a series of complex multiplets in this region.

  • Side Chain Protons (δ 3.0-4.5 ppm): The protons on the carbons of the propanolamine side chain (CH₂-O, CH-OH, and CH₂-NH₂) are expected to resonate in this range, exhibiting complex splitting patterns due to spin-spin coupling. The removal of the isopropyl group will simplify this region compared to the spectrum of propranolol.

  • Amine and Hydroxyl Protons: The chemical shifts of the -NH₂ and -OH protons are variable and depend on the solvent and concentration. They are expected to appear as broad singlets.

¹³C-NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

  • Aromatic Carbons (δ 100-160 ppm): The ten carbons of the naphthalene ring will show distinct signals in this region.

  • Aliphatic Carbons (δ 40-75 ppm): The three carbons of the propanolamine side chain are expected to resonate in this upfield region.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of N-Desisopropylpropranolol will be characterized by absorption bands corresponding to its key functional groups.

  • O-H and N-H Stretching (3200-3500 cm⁻¹): A broad band in this region is expected due to the stretching vibrations of the hydroxyl (-OH) and primary amine (-NH₂) groups, likely with some hydrogen bonding.

  • Aromatic C-H Stretching (3000-3100 cm⁻¹): Sharp peaks in this region will correspond to the stretching vibrations of the C-H bonds on the naphthalene ring.

  • Aliphatic C-H Stretching (2850-2960 cm⁻¹): Absorptions in this region will be due to the C-H stretching of the propanolamine side chain.

  • C-O Stretching (1000-1300 cm⁻¹): A strong band in this region is expected from the stretching vibration of the ether linkage (Ar-O-CH₂) and the alcohol C-O bond.

  • Aromatic C=C Bending (1400-1600 cm⁻¹): Several bands in this region will be characteristic of the naphthalene ring system.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the identification and quantification of N-Desisopropylpropranolol. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 218.1. Fragmentation of this ion in tandem mass spectrometry (MS/MS) can provide structural information for selective and sensitive quantification. A published HPLC-MS/MS method for the simultaneous quantification of propranolol and its metabolites, including N-Desisopropylpropranolol, provides a basis for its analysis in biological matrices.[2]

Metabolic Pathways

N-Desisopropylpropranolol is a significant Phase I metabolite of propranolol. Its formation and subsequent metabolism are primarily mediated by the cytochrome P450 (CYP) enzyme system and other enzymes.

Formation of N-Desisopropylpropranolol

The N-desisopropylation of propranolol to form N-Desisopropylpropranolol is a key metabolic pathway. This reaction is predominantly catalyzed by the cytochrome P450 1A2 (CYP1A2) enzyme, with a minor contribution from cytochrome P450 2D6 (CYP2D6) .

Propranolol Propranolol NDP N-Desisopropylpropranolol Propranolol->NDP CYP1A2 (major) CYP2D6 (minor)

Fig. 1: Formation of N-Desisopropylpropranolol from Propranolol.
Further Metabolism of N-Desisopropylpropranolol

N-Desisopropylpropranolol is not an end-product of metabolism and undergoes further biotransformation. It is a substrate for monoamine oxidase (MAO) , which deaminates the primary amine to an aldehyde intermediate. This intermediate is then oxidized by aldehyde dehydrogenase (ALDH) to form naphthoxylactic acid .

NDP N-Desisopropylpropranolol Aldehyde Aldehyde Intermediate NDP->Aldehyde Monoamine Oxidase (MAO) NLA Naphthoxylactic Acid Aldehyde->NLA Aldehyde Dehydrogenase (ALDH)

Fig. 2: Subsequent metabolism of N-Desisopropylpropranolol.

Pharmacological Activity

Understanding the pharmacological activity of N-Desisopropylpropranolol is critical for assessing its contribution to the overall therapeutic and potential adverse effects of propranolol.

Beta-Adrenergic Blocking Activity

N-Desisopropylpropranolol retains some beta-blocking activity, although it is significantly less potent than its parent compound, propranolol. The activity is stereoselective, with the S(-)-enantiomer exhibiting greater beta-blocking effects than the R(+)-enantiomer . Studies have shown that the β2-adrenoceptor antagonistic actions of R(+)- and S(-)-N-Desisopropylpropranolol are 1600-times and 200-times less potent, respectively, than those of propranolol.[3] The beta-adrenoceptor antagonistic action is primarily associated with the S(-)-enantiomer, while the R(+)-enantiomer and its N-acetyl conjugate show negligible activity in this regard.[3]

Analytical Methodology

The accurate and sensitive quantification of N-Desisopropylpropranolol in biological matrices is essential for pharmacokinetic and drug metabolism studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the method of choice for this purpose.

HPLC-MS/MS Method for Quantification in Human Plasma

A validated HPLC-MS/MS method allows for the simultaneous quantification of propranolol and its metabolites, including N-Desisopropylpropranolol, in infant plasma.[2]

Experimental Protocol:

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard solution.

    • Perform protein precipitation by adding 300 µL of acetonitrile.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 13,500 rpm for 10 minutes at 4°C.

    • Inject 10 µL of the supernatant into the LC-MS/MS system.[2]

  • Chromatographic Conditions:

    • Column: Hypersil GOLD C18 column.

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for N-Desisopropylpropranolol and the internal standard would be monitored for quantification.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma 100 µL Plasma IS Add Internal Standard Plasma->IS Precipitation Protein Precipitation (300 µL Acetonitrile) IS->Precipitation Vortex Vortex (1 min) Precipitation->Vortex Centrifuge Centrifuge (13,500 rpm, 10 min, 4°C) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject 10 µL Supernatant->Injection HPLC HPLC Separation (Hypersil GOLD C18) Injection->HPLC MSMS MS/MS Detection (ESI+, MRM) HPLC->MSMS

Fig. 3: Workflow for the HPLC-MS/MS analysis of N-Desisopropylpropranolol in plasma.

Conclusion

N-Desisopropylpropranolol is a key metabolite in the disposition of propranolol, formed primarily by CYP1A2-mediated N-desisopropylation. While it possesses some beta-blocking activity, it is considerably less potent than the parent drug. Its further metabolism to inactive products proceeds via monoamine oxidase and aldehyde dehydrogenase. The analytical methods, particularly HPLC-MS/MS, are well-established for its sensitive and specific quantification in biological fluids. A comprehensive understanding of the chemical and biological properties of N-Desisopropylpropranolol, as outlined in this guide, is indispensable for a complete characterization of the pharmacology and safety profile of propranolol. Further research to obtain and fully characterize the NMR and IR spectra of N-Desisopropylpropranolol would be a valuable contribution to the scientific literature.

References

  • Facile Synthesis of Propranolol and Novel Derivatives. (2020). Semantic Scholar. [Link]

  • An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. (n.d.). PubMed Central (PMC). [Link]

  • Synthesis, Characterization and Bioactivity of Propranolol and it's Derivatives. (2022). Asian Journal of Chemistry. [Link]

  • Synthesis method and application of propranolol. (n.d.).
  • (+-)-Desisopropylpropranolol. (n.d.). PubChem. [Link]

  • 1H and 13C NMR Characteristics of β-blockers. (2011). PubMed. [Link]

  • Spectrophotometric determination of propranolol hydrochloride and metoprolol tartrate in pharmaceutical dosage forms, spiked wat. (n.d.). SciSpace. [Link]

  • Determination of propranolol and its major metabolites in plasma and urine by high-performance liquid chromatography without solvent extraction. (n.d.). PubMed. [Link]

  • Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. (2022). PubMed Central (PMC). [Link]

  • Analysis of propranolol and its metabolites in postmortem human solid tissues and body fluids: LC-MS/MS approach with the standard addition method applied to a forensic case. (2023). PubMed. [Link]

  • Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. (2025). Agilent. [Link]

  • Investigations on the phase II metabolism of propranolol and hydroxypropranolols. (n.d.). Refubium - Freie Universität Berlin. [Link]

  • beta-Adrenoreceptor antagonistic actions and mutagenicities of R(+)- and S(-)-enantiomers of N-desisopropylpropranolol and its N-acetyl conjugate. (n.d.). PubMed. [Link]

Sources

An In-depth Technical Guide to the Synthesis of N-Desisopropylpropranolol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocols for the chemical synthesis of N-Desisopropylpropranolol, a primary metabolite of the widely used beta-blocker, Propranolol. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step methodologies.

Introduction: The Significance of N-Desisopropylpropranolol

N-Desisopropylpropranolol is the product of the N-dealkylation of Propranolol, a metabolic process that primarily occurs in the liver.[1][2] This side-chain oxidation is mainly catalyzed by the cytochrome P450 enzyme CYP1A2, with some contribution from CYP2D6.[3] As a significant metabolite, N-Desisopropylpropranolol is crucial for pharmacokinetic and pharmacodynamic studies of Propranolol, as well as for the development of analytical standards for drug metabolism and toxicology research.[4] The ability to synthesize this compound chemically provides researchers with a reliable source of pure material, independent of biological systems.

Strategic Approach to Synthesis: A Retrosynthetic Analysis

The synthesis of N-Desisopropylpropranolol can be logically approached by adapting the well-established synthetic route for Propranolol. The core of this strategy involves the formation of an ether linkage between 1-naphthol and a three-carbon chain containing an amino and a hydroxyl group.

A logical retrosynthetic pathway is depicted below:

Retrosynthesis NDP N-Desisopropylpropranolol Intermediate1 Protected Amino Alcohol NDP->Intermediate1 Deprotection Intermediate2 1-(Naphthalen-1-yloxy)propan-2,3-diol Intermediate1->Intermediate2 Amination StartingMaterial3 Protected Aminating Agent Intermediate1->StartingMaterial3 StartingMaterial1 1-Naphthol Intermediate2->StartingMaterial1 Etherification StartingMaterial2 Epichlorohydrin Intermediate2->StartingMaterial2 Epoxide Opening

Caption: Retrosynthetic analysis of N-Desisopropylpropranolol.

This analysis suggests a forward synthesis commencing with the reaction of 1-naphthol with an epoxide, followed by the introduction of the primary amine. A key consideration is the protection of the amine functionality to prevent side reactions.

Recommended Synthetic Pathway

The proposed synthesis is a two-step process starting from 1-naphthol and epichlorohydrin, followed by amination with a protected amine source and subsequent deprotection. This method is analogous to established propranolol syntheses, which have been shown to be efficient.[5][6][7]

Overall Reaction Scheme

ReactionScheme cluster_step1 Step 1: Synthesis of 1-(Naphthalen-1-yloxy)-2,3-epoxypropane cluster_step2 Step 2: Ring-opening and Deprotection Naphthol 1-Naphthol Intermediate 1-(Naphthalen-1-yloxy)-2,3-epoxypropane Naphthol->Intermediate + Epichlorohydrin, Base Epichlorohydrin Epichlorohydrin NDP N-Desisopropylpropranolol Intermediate->NDP + Protected Amine, then Deprotection ProtectedAmine Protected Aminating Agent (e.g., Benzylamine)

Caption: Overall synthetic scheme for N-Desisopropylpropranolol.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(Naphthalen-1-yloxy)-2,3-epoxypropane

This initial step involves the Williamson ether synthesis between 1-naphthol and epichlorohydrin. The use of a base is critical to deprotonate the phenolic hydroxyl group of 1-naphthol, forming a nucleophilic naphthoxide ion.

Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-naphthol in a suitable solvent such as ethanol or acetone.

  • Base Addition: Add an equimolar amount of a base, such as sodium hydroxide or potassium carbonate, to the solution and stir until the 1-naphthol is fully deprotonated.

  • Epichlorohydrin Addition: Slowly add a slight excess of epichlorohydrin to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure 1-(naphthalen-1-yloxy)-2,3-epoxypropane.

Table 1: Reagent Quantities and Reaction Conditions for Step 1

ReagentMolar RatioTypical SolventTemperature (°C)Reaction Time (h)
1-Naphthol1.0Ethanol/Water (9:1)[6]Reflux4-6
Epichlorohydrin1.2
Sodium Hydroxide1.1
Step 2: Synthesis of N-Desisopropylpropranolol via Benzylamine Adduct and Hydrogenolysis

This step involves the nucleophilic ring-opening of the epoxide by a protected primary amine, followed by deprotection. Benzylamine is a suitable choice as the benzyl group can be readily removed by catalytic hydrogenolysis.

Protocol:

  • Epoxide Ring-Opening: Dissolve the purified 1-(naphthalen-1-yloxy)-2,3-epoxypropane in a polar aprotic solvent like methanol or isopropanol. Add an excess of benzylamine to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating for several hours until the epoxide is consumed (monitored by TLC).

  • Isolation of Intermediate: Remove the solvent under reduced pressure. The resulting crude product, 1-(benzylamino)-3-(naphthalen-1-yloxy)propan-2-ol, can be purified by column chromatography or used directly in the next step.

  • Deprotection (Hydrogenolysis): Dissolve the intermediate in a suitable solvent like ethanol or methanol. Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Work-up and Purification: Once the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure. The crude N-Desisopropylpropranolol can be purified by recrystallization or column chromatography.

Table 2: Reagent Quantities and Reaction Conditions for Step 2

ReagentMolar RatioTypical SolventTemperature (°C)Reaction Time (h)
1-(Naphthalen-1-yloxy)-2,3-epoxypropane1.0Methanol25-406-12
Benzylamine2.0
10% Pd/CcatalyticEthanol2512-24
Hydrogen Gasexcess

In-Process Controls and Characterization

Throughout the synthesis, it is imperative to monitor the progress of the reactions and characterize the intermediates and the final product to ensure purity and structural integrity.

  • Thin Layer Chromatography (TLC): A crucial technique for monitoring reaction progress and assessing the purity of column chromatography fractions.[6]

  • High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis of purity of the final product.[8]

  • Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate and confirm the chemical structure of the synthesized compounds.

Safety Considerations

  • Epichlorohydrin: Is a carcinogen and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

  • Flammable Solvents: Ethanol, methanol, and other organic solvents are flammable and should be handled away from ignition sources.

  • Hydrogen Gas: Is highly flammable and can form explosive mixtures with air. Hydrogenation should be performed in a properly ventilated area with appropriate safety measures.

  • Bases: Sodium hydroxide and potassium carbonate are corrosive and should be handled with care.

Conclusion

This guide presents a robust and well-reasoned synthetic pathway for N-Desisopropylpropranolol, leveraging established chemical principles and adapting methodologies from the synthesis of Propranolol. By following the detailed protocols and adhering to the safety precautions, researchers can reliably produce high-purity N-Desisopropylpropranolol for their analytical and metabolic studies. The successful synthesis of this key metabolite will undoubtedly contribute to a deeper understanding of the pharmacology of Propranolol.

References

  • CN113511979A - Synthesis method and application of propranolol - Google P
  • Facile Synthesis of Propranolol and Novel Derivatives - SciSpace. (URL: [Link])

  • N-dealkylation of propranolol in rat, dog, and man. Chemical and stereochemical aspects. (URL: [Link])

  • Investigations on the phase II metabolism of propranolol and hydroxypropranolols - Refubium - Freie Universität Berlin. (URL: [Link])

  • Facile Synthesis of Propranolol and Novel Derivatives - ResearchGate. (URL: [Link])

  • Propranolol Pathway, Pharmacokinetics - ClinPGx. (URL: [Link])

  • Selective Synthesis of the Human Drug Metabolite 5′-Hydroxypropranolol by an Evolved Self-Sufficient Peroxygenase - ACS Publications. (URL: [Link])

  • involvement of monoamine oxidase and mitochondrial aldehyde dehydrogenase in the metabolism of N-desisopropylpropranolol to naphthoxylactic acid in rat liver - PubMed. (URL: [Link])

  • CN108586273B - A kind of preparation method of propranolol hydrochloride - Google P
  • US5095151A - Preparation of propranolol hydrochloride macrocrystals - Google P
  • SYNTHESIS OF PROPRANOLOL | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM - YouTube. (URL: [Link])

  • CN104961642A - Novel propranolol synthesis method - Google P
  • (+-)-Desisopropylpropranolol | C13H15NO2 | CID 159899 - PubChem - NIH. (URL: [Link])

  • Structure of propranolol and the major sites of metabolism of... - ResearchGate. (URL: [Link])

  • Preparation of human metabolites of propranolol using laboratory-evolved bacterial cytochromes P450 - Chemistry and Chemical Engineering Division. (URL: [Link])

Sources

An In-Depth Technical Guide to N-Desisopropylpropranolol: Physicochemical Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desisopropylpropranolol (NDP), also known as norpropranolol, is a primary active metabolite of the widely prescribed β-adrenergic receptor antagonist, propranolol.[1][2] Formed in the liver primarily through the action of the cytochrome P450 isoform CYP1A2, NDP plays a significant role in the overall pharmacological profile of its parent drug.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of N-Desisopropylpropranolol, detailed methodologies for its synthesis and analysis, and an exploration of its pharmacological characteristics. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of propranolol metabolism, β-blocker pharmacology, and related analytical chemistry.

Physicochemical Properties

N-Desisopropylpropranolol is a propanolamine derivative characterized by a naphthalene moiety linked to an amino-propanol side chain.[4] Its chemical structure is closely related to propranolol, differing by the absence of the isopropyl group on the amine.

Chemical and Physical Data

A summary of the key physicochemical properties of N-Desisopropylpropranolol is presented in the table below. It is important to note that some of these values are predicted based on computational models.

PropertyValueSource
IUPAC Name 1-amino-3-(naphthalen-1-yloxy)propan-2-ol[4]
Synonyms (±)-Norpropranolol, N-Deisopropylpropranolol, (±)-1-Amino-3-(1-naphthyloxy)-2-propanol[5]
CAS Number 20862-11-7[4]
Molecular Formula C₁₃H₁₅NO₂[4]
Molecular Weight 217.26 g/mol [4]
Appearance White to off-white solid[5]
Melting Point Not explicitly found
Boiling Point (Predicted) 431.9 ± 30.0 °C[6]
Density (Predicted) 1.192 ± 0.06 g/cm³[6]
pKa (Predicted) 11.90 ± 0.35[6]
Solubility Soluble in DMSO.[3]

The hydrochloride salt of N-Desisopropylpropranolol is also a common form, with a molecular formula of C₁₃H₁₅NO₂ • HCl and a formula weight of 253.7 g/mol .[3]

Synthesis of N-Desisopropylpropranolol

While N-Desisopropylpropranolol is a metabolite, its chemical synthesis is crucial for obtaining a pure standard for analytical and pharmacological studies. A general synthetic approach involves the reaction of 1-naphthol with a suitable three-carbon aminopropanol synthon. A plausible synthetic route is outlined below, adapted from general methods for preparing similar aryloxypropanolamines.

Synthetic Pathway

Synthesis naphthol 1-Naphthol intermediate 1-(Naphthalen-1-yloxy)-2,3-epoxypropane naphthol->intermediate Base (e.g., KOH) epichlorohydrin Epichlorohydrin epichlorohydrin->intermediate ndp N-Desisopropylpropranolol intermediate->ndp Opening of epoxide aminopropanediol 3-Amino-1,2-propanediol aminopropanediol->ndp

Figure 1: Proposed synthetic pathway for N-Desisopropylpropranolol.

Experimental Protocol (Hypothetical)

This protocol is a generalized procedure and may require optimization.

Step 1: Synthesis of 1-(Naphthalen-1-yloxy)-2,3-epoxypropane

  • Dissolve 1-naphthol in a suitable solvent such as dimethyl sulfoxide (DMSO).[5]

  • Add a base, such as powdered potassium hydroxide (KOH), and stir the mixture at room temperature.[5]

  • Slowly add epichlorohydrin to the reaction mixture and continue stirring at room temperature for several hours.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., chloroform).[5]

  • Wash the organic layer with a dilute base solution and then with water. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude epoxide intermediate.[5]

Step 2: Synthesis of N-Desisopropylpropranolol

  • The synthesis of the key reagent, 3-amino-1,2-propanediol, can be achieved by reacting glycerin chlorohydrin with ammonia water in the presence of a catalyst.[7]

  • React the synthesized 1-(naphthalen-1-yloxy)-2,3-epoxypropane with 3-amino-1,2-propanediol. The reaction involves the nucleophilic attack of the amino group on the epoxide ring.

  • The reaction conditions (solvent, temperature, and reaction time) will need to be optimized to maximize the yield of the desired product.

  • After the reaction is complete, the product can be isolated and purified using standard techniques such as column chromatography.

Step 3: Preparation of N-Desisopropylpropranolol Hydrochloride

  • Dissolve the purified N-Desisopropylpropranolol free base in a suitable organic solvent (e.g., ethyl acetate).

  • Add a solution of hydrochloric acid in an appropriate solvent (e.g., ethereal HCl or HCl in isopropanol) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.[8]

Analytical Methodologies

Accurate and sensitive analytical methods are essential for the quantification of N-Desisopropylpropranolol in biological matrices and for quality control of the synthesized compound. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are two commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a compound like N-Desisopropylpropranolol, reversed-phase HPLC is typically used, where the stationary phase is nonpolar and the mobile phase is polar.

Experimental Protocol: HPLC-UV for Plasma Samples

This protocol is adapted from a method for propranolol analysis and may require optimization for N-Desisopropylpropranolol.[9]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 0.5 mL of plasma, add 100 µL of 0.1 N HCl and vortex.[9]

    • Add 3 mL of a suitable extraction solvent (e.g., tert-butyl methyl ether) and vortex for 3 minutes.[9]

    • Centrifuge at 4500 rpm for 10 minutes at 4 °C.[9]

    • Transfer 2 mL of the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 50 °C.[9]

    • Reconstitute the residue in 100 µL of the mobile phase.[9]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

    • Mobile Phase: A mixture of acetonitrile, methanol, and a buffer (e.g., 0.01 M disodium hydrogen phosphate, pH 3.5) in a ratio of 50:35:15 (v/v/v).[10] The mobile phase should be filtered and degassed before use.

    • Flow Rate: 1.0 mL/min.[10]

    • Injection Volume: 20-60 µL.

    • Detection: UV detector at a wavelength of approximately 290 nm.

    • Column Temperature: Ambient or controlled (e.g., 40 °C).

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample acidify Acidification (0.1 N HCl) plasma->acidify extract Liquid-Liquid Extraction (tert-butyl methyl ether) acidify->extract centrifuge Centrifugation extract->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute inject Injection onto C18 Column reconstitute->inject separate Isocratic Elution inject->separate detect UV Detection (290 nm) separate->detect chromatogram Chromatogram detect->chromatogram quantify Quantification chromatogram->quantify

Figure 2: General workflow for HPLC analysis of N-Desisopropylpropranolol.

Capillary Electrophoresis (CE)

Principle: CE separates ions based on their electrophoretic mobility in an electric field. The separation is performed in a narrow-bore fused-silica capillary filled with an electrolyte solution.

Experimental Protocol: Capillary Zone Electrophoresis (CZE)

This is a general protocol and will require optimization for the specific application.

  • Capillary Preparation:

    • Flush a new fused-silica capillary with 0.1 M NaOH for 30 minutes.[11]

    • Rinse with deionized water for 10 minutes.[11]

    • Flush with 0.1 M HCl for 10 minutes.[11]

    • Rinse again with deionized water for 10 minutes.[11]

    • Finally, equilibrate the capillary with the running buffer.

  • Running Buffer Preparation:

    • Prepare a buffer solution of appropriate pH and ionic strength (e.g., 75 mmol/L phosphate buffer containing 30% acetonitrile at pH 4.0).[12]

    • Filter the buffer through a 0.45 µm membrane filter and degas it.[11]

  • Sample Preparation:

    • Dilute the sample in the running buffer or a compatible solution.

    • For biological samples, a pre-treatment step such as protein precipitation or solid-phase extraction may be necessary.

  • Electrophoretic Conditions:

    • Capillary: Fused-silica capillary (e.g., 50-100 µm internal diameter).

    • Voltage: Apply a high voltage (e.g., 15-30 kV) across the capillary.

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: On-capillary UV detection at a suitable wavelength (e.g., 214 nm).

Spectral Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of N-Desisopropylpropranolol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum would show signals corresponding to the aromatic protons of the naphthalene ring, the protons of the propanolamine side chain (CH₂, CH, and NH₂), and the hydroxyl proton.

  • ¹³C NMR: The spectrum would display distinct signals for each of the 13 carbon atoms in the molecule. The chemical shifts would be indicative of their chemical environment (aromatic, aliphatic, attached to oxygen or nitrogen).

Infrared (IR) Spectroscopy

The IR spectrum of N-Desisopropylpropranolol would exhibit characteristic absorption bands for its functional groups.

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • N-H stretch: One or two bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

  • C-H stretch (aromatic): Bands above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Bands below 3000 cm⁻¹.

  • C=C stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹.

  • C-O stretch (ether): A strong band in the region of 1000-1300 cm⁻¹.[14]

Stability and Degradation

Understanding the stability of N-Desisopropylpropranolol is critical for the development of analytical methods and for assessing its fate in biological systems. Forced degradation studies are employed to identify potential degradation products and pathways.

Forced Degradation Studies: These studies involve exposing the drug substance to stress conditions such as heat, humidity, acid, base, and light.[15] Propranolol itself is known to degrade under photolytic conditions, yielding products such as 1-naphthol.[15] It is plausible that N-Desisopropylpropranolol would exhibit similar degradation pathways given its structural similarity. The degradation of propranolol has been shown to be pH-dependent, with increased degradation rates at higher pH values.[12]

Pharmacological Profile

N-Desisopropylpropranolol is an active metabolite of propranolol and contributes to its overall β-blocking activity.[3]

Mechanism of Action

Like its parent compound, N-Desisopropylpropranolol acts as a competitive antagonist at β-adrenergic receptors.[3] By binding to these receptors, it prevents the binding of endogenous catecholamines like epinephrine and norepinephrine, thereby blocking their downstream signaling effects.

Receptor Binding and Functional Activity

N-Desisopropylpropranolol binds to β-adrenergic receptors with a dissociation constant (Kd) of 42 nM in turkey erythrocytes.[3] It also inhibits the (-)-isoproterenol-induced activation of adenylate cyclase with an inhibition constant (Ki) of 175 nM.[3] While a direct comparative study of the binding affinities of N-Desisopropylpropranolol and propranolol at human β1 and β2 receptors was not found in the provided search results, it is established that N-Desisopropylpropranolol is a pharmacologically active metabolite.

Signaling_Pathway cluster_receptor β-Adrenergic Receptor receptor β-AR g_protein Gs Protein Activation receptor->g_protein catecholamine Catecholamines (e.g., Epinephrine) catecholamine->receptor Agonist Binding ndp N-Desisopropyl- propranolol ndp->receptor Competitive Antagonism ac Adenylate Cyclase Activation g_protein->ac camp ↑ cAMP ac->camp pka Protein Kinase A Activation camp->pka response Cellular Response (e.g., ↑ Heart Rate) pka->response

Figure 3: Antagonistic action of N-Desisopropylpropranolol at the β-adrenergic receptor.

Conclusion

N-Desisopropylpropranolol is a key active metabolite of propranolol with significant pharmacological activity. This technical guide has provided a comprehensive overview of its physical and chemical properties, synthetic methodologies, and analytical techniques for its characterization and quantification. The information presented herein is intended to be a valuable resource for scientists and researchers in the fields of pharmacology, medicinal chemistry, and analytical chemistry, facilitating further investigation into the role of this important metabolite in the therapeutic effects and side-effect profile of propranolol.

References

  • CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google P
  • CN104610074A - Preparation method of 3-amino-1,2-propanediol - Google P
  • CN108586273B - A kind of preparation method of propranolol hydrochloride - Google P
  • Synthesis of 1-((1-Methylethyl)amino)-3-(1-naphthyloxy)-2-propanol (propranolol) diphenylacetate - PrepChem.com. (URL: [Link])

  • A Facile Synthesis of (S) – (-) – Propranolol - Journal of Sciences, Islamic Republic of Iran. (URL: [Link])

  • (+-)-Desisopropylpropranolol | C13H15NO2 | CID 159899 - PubChem. (URL: [Link])

  • The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline - PubMed. (URL: [Link])

  • Tutorial: Capillary Electrophoresis. (URL: [Link])

  • Preparation and characterization of propranolol hydrochloride nanoparticles: a comparative study - PubMed. (URL: [Link])

  • (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. (URL: [Link])

  • Development and validation of HPLC method for estimation of propranolol HCL in human plasma - ResearchGate. (URL: [Link])

  • Photodegradation products of propranolol: The structures and pharmacological studies | Request PDF - ResearchGate. (URL: [Link])

  • 1H and 13C NMR Characteristics of β-blockers - PubMed. (URL: [Link])

  • Plasma binding and the affinity of propranolol for a beta receptor in man - PubMed. (URL: [Link])

  • The degradation and persistence of five pharmaceuticals in an artificial climate incubator during a one year period - RSC Publishing. (URL: [Link])

  • A validated RP-HPLC method for simultaneous determination of propranolol and valsartan in bulk drug and gel formulation - PMC - NIH. (URL: [Link])

  • ISSN: 2277–4998 DETERMINATION OF PROPRANOLOL HYDROCHLORIDE IN HUMAN PLASMA BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY- MASS SPE - International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). (URL: [Link])

  • The infrared and Raman spectra of propranolol hydrochloride - CORE. (URL: [Link])

  • Investigations on the phase II metabolism of propranolol and hydroxypropranolols - Refubium - Freie Universität Berlin. (URL: [Link])

  • Note 1H-NMR Spectrometric determination of propranolol and itssimultaneous determi- nation in presence of xipamide in pharma. (URL: [Link])

  • Capillary Electrophoresis - Protocol and Tutorial - Learn in 15 mins - YouTube. (URL: [Link])

  • Photodegradation products of propranolol: the structures and pharmacological studies. (URL: [Link])

  • High-Performance Liquid Chromatography Determination of Propranolol in Human Plasma. (URL: [Link])

  • Fourier transform-infrared (FTIR) spectra for propranolol HCl in a... - ResearchGate. (URL: [Link])

  • Preparation And Characterization Of Propranolol Hidrocloride Buccal Mucoadhesive Tablet - https ://dspace.uii.ac.id. (URL: [Link])

  • Lab 6: Capillary Electrophoresis - Chemistry LibreTexts. (URL: [Link])

  • Propranolol Photodegradation Study | PDF | Thin Layer Chromatography - Scribd. (URL: [Link])

  • Modeling Stereospecific Drug Interactions with Beta-Adrenergic Receptors | bioRxiv. (URL: [Link])

  • Basic 1H- and 13C-NMR Spectroscopy. (URL: [Link])

  • Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry - MDPI. (URL: [Link])

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF PROPRANOLOL AND FLUNARIZINE IN COMBINED DOSAGE FORM - Panacea Research Library. (URL: [Link])

  • Pharmacological properties of beta-adrenoceptor blocking drugs - Krause und Pachernegg. (URL: [Link])

  • Simultaneous Determination of Amitriptyline Hydrochloride and Propranolol Hydrochloride in Commercial Formulation by Multitudina. (URL: [Link])

  • FTIR INTERPRETATION OF DRUGS - RJPN. (URL: [Link])

Sources

An In-Depth Technical Guide to the Mechanism of Action of N-Desisopropylpropranolol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: N-Desisopropylpropranolol (NDP), also known as norpropranolol, is a primary active metabolite of the widely prescribed non-selective beta-blocker, propranolol.[1] Formed through cytochrome P450-mediated metabolism, NDP exerts its pharmacological effects primarily through competitive antagonism of β1 and β2-adrenergic receptors, albeit with significantly lower potency than its parent compound. Its mechanism involves the direct blockade of these G-protein coupled receptors, thereby inhibiting the downstream adenylyl cyclase signaling cascade and subsequent physiological responses to catecholamines. This guide provides a detailed examination of the biotransformation, molecular interactions, pharmacodynamics, stereoselectivity, and potential off-target effects of NDP, offering a comprehensive resource for researchers and drug development professionals.

Part 1: Metabolic Profile and Biotransformation

N-Desisopropylpropranolol is a product of Phase I metabolism of propranolol. Understanding its formation and subsequent metabolic fate is crucial for interpreting its pharmacokinetic and pharmacodynamic profile.

Formation of N-Desisopropylpropranolol

The primary pathway for the formation of NDP is the N-desisopropylation of propranolol, an oxidative reaction predominantly catalyzed by the cytochrome P450 isoform CYP1A2 in the liver.[1] This reaction involves the removal of the isopropyl group from the secondary amine of the propranolol side chain.[2]

Subsequent Metabolic Pathways

NDP is considered a minor metabolite in vivo not because its formation is limited, but because it is rapidly cleared through further biotransformation. There are two principal subsequent pathways:

  • Oxidative Deamination: NDP undergoes oxidative deamination by monoamine oxidase (MAO), converting it into an unstable aldehyde intermediate. This intermediate is then reduced by aldehyde reductase to form propranolol glycol (PGL).[3]

  • Acetylation: The primary amine of NDP can be acetylated by N-acetyltransferase to form 1-acetamino-3-(1-naphthyloxy)-2-propanol (AcNDP), which has been detected in human urine.[4]

G cluster_phase1 Phase I Metabolism cluster_phase2 Further Metabolism of NDP Propranolol Propranolol NDP N-Desisopropylpropranolol (NDP) Propranolol->NDP CYP1A2 (N-Desisopropylation) Aldehyde Aldehyde Intermediate NDP->Aldehyde Monoamine Oxidase (MAO) (Oxidative Deamination) AcNDP N-Acetyl-NDP (AcNDP) NDP->AcNDP N-Acetyltransferase (Acetylation) PGL Propranolol Glycol (PGL) Aldehyde->PGL Aldehyde Reductase

Metabolic pathway of propranolol to N-Desisopropylpropranolol and its subsequent metabolites.

Part 2: Primary Mechanism of Action: β-Adrenergic Receptor Antagonism

The core mechanism of action for NDP is its function as a competitive antagonist at β-adrenergic receptors (β-ARs), a class of G-protein coupled receptors (GPCRs) integral to the sympathetic nervous system.[1]

Interaction with β-Adrenergic Receptors

Like its parent compound, NDP competes with endogenous catecholamines, such as epinephrine and norepinephrine, for binding to β1 and β2-adrenergic receptors. By occupying the receptor's binding site without activating it, NDP blocks the initiation of the downstream signaling cascade that is normally triggered by agonist binding.

Inhibition of the Gs-Adenylyl Cyclase-cAMP Pathway

β-adrenergic receptors are canonically coupled to the stimulatory G-protein, Gs. The binding of an agonist (e.g., epinephrine) triggers a conformational change in the receptor, activating Gs. The activated Gαs subunit then stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[5] As a critical second messenger, cAMP activates Protein Kinase A (PKA), which phosphorylates numerous intracellular proteins, leading to physiological effects such as increased heart rate, cardiac contractility, and smooth muscle relaxation.[5]

N-Desisopropylpropranolol, as a competitive antagonist, prevents this entire cascade from occurring. By blocking agonist binding, it maintains the β-AR/Gs protein complex in an inactive state, preventing the production of cAMP and thereby inhibiting the sympathetic response in target tissues.

G cluster_membrane Cell Membrane cluster_outside Extracellular cluster_inside Intracellular BAR β-Adrenergic Receptor Gs Gs Protein BAR->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP catalyzes Gs->AC stimulates Epi Epinephrine (Agonist) Epi->BAR binds NDP NDP (Antagonist) NDP->BAR BLOCKS ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA PKA_act Protein Kinase A (Active) PKA->PKA_act activates Response Physiological Response PKA_act->Response phosphorylates targets

β-Adrenergic signaling pathway and the inhibitory action of N-Desisopropylpropranolol (NDP).

Part 3: Pharmacodynamics and Quantitative Analysis

While NDP shares a mechanism with propranolol, its pharmacodynamic profile is distinguished by markedly lower potency and a pronounced stereoselectivity.

Binding Affinity and Functional Potency

Quantitative studies have established the binding and functional parameters of NDP. In radioligand binding assays using turkey erythrocyte membranes, which are rich in β-ARs, NDP exhibits a dissociation constant (Kd) of 42 nM.[1] In functional assays, it inhibits isoproterenol-induced activation of adenylyl cyclase with an inhibition constant (Ki) of 175 nM.[1]

Compared to propranolol, NDP is substantially less potent. Studies on isolated guinea pig tissues have shown that the S(-) enantiomer of NDP is approximately 100-fold less potent at β1-receptors (in atria) and 200-fold less potent at β2-receptors (in trachea) than propranolol. The R(+) enantiomer is even weaker, showing potency reductions of 1700-fold and 1600-fold at β1 and β2 receptors, respectively.

ParameterValueSpecies/SystemReference
Binding Affinity (Kd) 42 nMTurkey Erythrocytes[1]
Functional Inhibition (Ki) 175 nMAdenylate Cyclase Assay[1]
Relative Potency vs. Propranolol (S-NDP) ~100x weaker (β1)~200x weaker (β2)Guinea Pig AtriaGuinea Pig Trachea[From previous search]
Relative Potency vs. Propranolol (R-NDP) ~1700x weaker (β1)~1600x weaker (β2)Guinea Pig AtriaGuinea Pig Trachea[From previous search]
Stereoselectivity

As with many β-blockers, the pharmacological activity of NDP resides almost exclusively in one stereoisomer. The S(-)-enantiomer possesses the significant β-adrenergic antagonistic activity, whereas the R(+)-enantiomer is considered practically inactive at these receptors. This stereoselectivity is a hallmark of the specific steric requirements of the β-adrenergic receptor binding pocket.

Part 4: Potential Off-Target Mechanism: Membrane-Stabilizing Activity

At concentrations higher than those required for β-blockade, propranolol is known to exhibit "membrane-stabilizing" or "local anesthetic" effects.[6][7] This activity is not a class effect of all β-blockers and is independent of β-receptor interaction.[8] The mechanism for this effect is the blockade of voltage-gated sodium channels.[8][9]

Given the close structural similarity between propranolol and N-Desisopropylpropranolol, it is highly probable that NDP also possesses membrane-stabilizing properties. This off-target activity would become relevant at higher concentrations, potentially contributing to its overall pharmacological or toxicological profile. This effect is not stereospecific for propranolol, suggesting that both R(+) and S(-) enantiomers of NDP could contribute to sodium channel blockade.[8] While direct experimental evidence for NDP's effect on sodium channels is limited in the available literature, it represents a critical area for investigation, particularly when assessing its antiarrhythmic or central nervous system effects.

Part 5: Key Experimental Methodologies & Protocols

The characterization of NDP's mechanism of action relies on established, self-validating experimental systems. Below are detailed protocols for two fundamental assays.

Protocol 1: Competitive Radioligand Binding Assay

This assay quantifies the affinity of NDP for β-adrenergic receptors by measuring its ability to compete with a high-affinity radiolabeled ligand.

  • Objective: To determine the inhibition constant (Ki) of NDP.

  • Materials:

    • Membrane Preparation: Tissue or cells expressing β-ARs (e.g., turkey erythrocytes, rat cardiac membranes).[10][11]

    • Radioligand: A non-selective, high-affinity β-AR antagonist, e.g., [³H]dihydroalprenolol (DHA) or [¹²⁵I]cyanopindolol.[10]

    • Test Compound: N-Desisopropylpropranolol (serial dilutions).

    • Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).

    • Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4.[12]

    • Glass fiber filters (e.g., Whatman GF/B or GF/C) and a vacuum filtration manifold.[10][12]

    • Scintillation counter and fluid.

  • Methodology:

    • Membrane Preparation: Homogenize tissue in cold lysis buffer and pellet the membranes via centrifugation (e.g., 20,000 x g). Wash and resuspend the pellet in assay buffer. Determine protein concentration (e.g., BCA assay).[12]

    • Assay Setup: In a 96-well plate, set up triplicate wells for:

      • Total Binding: Membranes + Radioligand + Assay Buffer.

      • Non-specific Binding (NSB): Membranes + Radioligand + High concentration of unlabeled propranolol.

      • Competitive Binding: Membranes + Radioligand + Serial dilutions of NDP.

    • Incubation: Add membranes (e.g., 50-100 µg protein), a fixed concentration of radioligand (typically near its Kd value), and the test compounds to a final volume (e.g., 250 µL). Incubate for 60 minutes at 30°C with gentle agitation to reach equilibrium.[12]

    • Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through the glass fiber filters. This separates the bound radioligand (trapped on the filter) from the free radioligand.

    • Washing: Wash filters multiple times with ice-cold wash buffer to remove any non-specifically trapped radioligand.[12]

    • Quantification: Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Data Analysis:

      • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

      • Plot the percentage of specific binding against the log concentration of NDP.

      • Fit the data to a one-site competitive binding model using non-linear regression to determine the IC₅₀ value (the concentration of NDP that inhibits 50% of specific radioligand binding).

      • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare β-AR Membranes A1 Incubate: Membranes + [³H]DHA + NDP (60 min, 30°C) P1->A1 P2 Prepare Serial Dilutions of NDP P2->A1 P3 Prepare Radioligand ([³H]DHA) P3->A1 A2 Rapid Vacuum Filtration (Separate Bound from Free) A1->A2 A3 Wash Filters A2->A3 A4 Scintillation Counting (Measure Bound CPM) A3->A4 D1 Calculate Specific Binding A4->D1 D2 Plot % Inhibition vs. [NDP] D1->D2 D3 Non-linear Regression to determine IC₅₀ D2->D3 D4 Calculate Ki via Cheng-Prusoff Equation D3->D4

Workflow for a competitive radioligand binding assay to determine NDP affinity.
Protocol 2: Functional cAMP Antagonism Assay

This assay measures NDP's ability to block the agonist-induced production of the second messenger cAMP in whole cells.

  • Objective: To determine the functional potency (IC₅₀) of NDP in a cell-based system.

  • Materials:

    • Cell Line: A cell line endogenously or recombinantly expressing a β-AR subtype (e.g., HEK293 or CHO cells).

    • Agonist: A potent β-AR agonist (e.g., Isoproterenol).

    • Test Compound: N-Desisopropylpropranolol (serial dilutions).

    • cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA-based kit.[13][14]

    • Cell culture medium and stimulation buffer.

  • Methodology:

    • Cell Culture: Plate cells in a 96- or 384-well plate and grow to an appropriate confluency.[13]

    • Pre-incubation: Remove culture medium and pre-incubate the cells with serial dilutions of NDP (the antagonist) in stimulation buffer for a set period (e.g., 30 minutes) at 37°C.[13]

    • Stimulation: Add a fixed concentration of the agonist (isoproterenol, typically at its EC₈₀ concentration to ensure a robust signal) to the wells containing NDP. Incubate for a further period (e.g., 30 minutes) at 37°C.[13]

    • Lysis and Detection: Terminate the reaction by adding the cell lysis buffer provided in the detection kit.

    • Quantification: Following the kit manufacturer's instructions, add the detection reagents and measure the signal (e.g., fluorescence ratio for HTRF). The signal is inversely proportional to the amount of cAMP produced.

    • Data Analysis:

      • Generate a cAMP standard curve to quantify the amount of cAMP in each well.

      • Plot the agonist-stimulated cAMP production against the log concentration of NDP.

      • Fit the data to a dose-response inhibition curve using non-linear regression to determine the IC₅₀ value, which represents the concentration of NDP required to inhibit 50% of the agonist-induced cAMP response.

Conclusion

N-Desisopropylpropranolol is an active metabolite of propranolol that functions as a bona fide, albeit weak, competitive antagonist of β1- and β2-adrenergic receptors. Its primary mechanism of action is the direct inhibition of the Gs-adenylyl cyclase-cAMP signaling pathway. Its significantly lower potency compared to propranolol, particularly that of the R(+) enantiomer, indicates that its contribution to the overall β-blocking effect of a propranolol dose is likely modest unless propranolol metabolism is unusually high or NDP clearance is impaired. The probable off-target activity of NDP at voltage-gated sodium channels, mirroring the membrane-stabilizing effect of its parent compound, warrants further investigation as it may contribute to the broader pharmacological or toxicological profile. The experimental frameworks detailed herein provide robust, validated systems for the continued characterization of this and other adrenoceptor-targeting compounds.

References

  • Bilezikian, J. P., et al. (1980). A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. Journal of cyclic nucleotide research. [Link]

  • Lounkine, E., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • PubChem. (+-)-Desisopropylpropranolol. [Link]

  • Oda, S., et al. (1998). involvement of monoamine oxidase and aldehyde reductase in the metabolism of N-desisopropylpropranolol to propranolol glycol in rat liver. Biological & Pharmaceutical Bulletin. [Link]

  • Cadet, P., et al. (1995). Membrane stabilizing, anti-oxidative interactions of propranolol and dexpropranolol with neutrophils. Biochemical Pharmacology. [Link]

  • Brodde, O. E., et al. (2018). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments. [Link]

  • Shiraishi, Y., et al. (2023). β-Adrenergic Blockers Increase cAMP and Stimulate Insulin Secretion Through a PKA/RYR2/TRPM5 Pathway in Pancreatic β-Cells In Vitro. Advanced Biology. [Link]

  • Wang, D. W., et al. (2010). Propranolol blocks cardiac and neuronal voltage-gated sodium channels. Frontiers in Pharmacology. [Link]

  • Nguyen, T. H., et al. (1996). (S)-4'-hydroxypropranolol causes product inhibition and dose-dependent bioavailability of propranolol enantiomers in the isolated perfused rat liver and in rat liver microsomes. Xenobiotica. [Link]

  • Vivonics Preclinical Ltd. In Vivo Cardiac Ion Channel Screening for QTc Effects. [Link]

  • SlideShare. Lab.4 Methods of bioassay. [Link]

  • Open Education Alberta. Off-target side-effects – An ABC of PK/PD. [Link]

  • Rauws, A. G., et al. (1987). Effects of propranolol and a number of its analogues on sodium channels. General Pharmacology. [Link]

  • ResearchGate. The isolated heart and experimental protocol. [Link]

  • ResearchGate. Study design of (A) competition radioligand binding assay to quantify β.... [Link]

  • Shirai, Y., et al. (1998). Determination and Properties of Acetyl Conjugate of N-desisopropylpropranolol, AcNDP. Chemical & Pharmaceutical Bulletin. [Link]

  • Sunagawa, N., et al. (1991). Possible involvement of membrane-stabilizing action in beneficial effect of beta adrenoceptor blocking agents on hypoxic and posthypoxic myocardium. Journal of Pharmacobio-Dynamics. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • PharmGKB. Beta-agonist/Beta-blocker Pathway, Pharmacodynamics. [Link]

  • American Society for Microbiology. CAMP Test Protocols. [Link]

Sources

N-Desisopropylpropranolol as a metabolite of propranolol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Subject: Metabolic profiling, pharmacological characterization, and bioanalysis of N-Desisopropylpropranolol.

Executive Summary

N-Desisopropylpropranolol (NDP), also known as norpropranolol or desisopropylpropranolol, is a primary Phase I metabolite of the non-selective beta-blocker propranolol. While often overshadowed by the 4-hydroxypropranolol metabolite, NDP represents a critical branch of the metabolic tree mediated primarily by CYP1A2 , with secondary involvement of CYP2D6 .

Although NDP retains beta-adrenergic blocking activity, its potency is significantly lower (approx. 100–1700 fold) than the parent drug, making it a minor contributor to the therapeutic effect. However, its importance lies in its downstream transformation: NDP is a precursor to chemically reactive aldehyde intermediates via monoamine oxidase (MAO), which has implications for tissue-specific toxicity and oxidative stress. This guide details the physicochemical identity, enzymatic pathways, pharmacological profile, and validated bioanalytical protocols for NDP.

Chemical Identity & Physicochemical Properties[1]

NDP is formed by the N-dealkylation of the isopropyl group from the propranolol side chain.[1]

PropertyDescription
Chemical Name 1-amino-3-(naphthalen-1-yloxy)propan-2-ol
Common Names N-Desisopropylpropranolol, Norpropranolol, Desisopropylpropranolol
CAS Registry Number 20862-11-7 (racemic)
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.26 g/mol
Monoisotopic Mass 217.1103 Da
LogP ~1.7 (Less lipophilic than propranolol, LogP ~3.0)
Solubility Soluble in DMSO, Methanol; slightly soluble in water.
Key Structural Feature Primary amine (loss of isopropyl group), retaining the naphthyloxy core.

Metabolic Pathway & Enzymology[2][3]

The formation of NDP is a classic example of N-dealkylation . Unlike the ring-oxidation pathway (forming 4-hydroxypropranolol) which is dominated by CYP2D6, the side-chain oxidation to NDP is primarily driven by CYP1A2 .

Mechanistic Pathway
  • Phase I (N-Dealkylation): Propranolol is oxidized at the isopropyl group, leading to the release of acetone and the formation of the primary amine, NDP.

  • Phase II/Intermediate (Deamination): NDP is a substrate for Monoamine Oxidase (MAO) .[1][2] MAO oxidatively deaminates NDP to form a labile aldehyde intermediate, 3-(α-naphthoxy)-2-hydroxypropanal .[3]

  • Terminal Oxidation/Reduction: The reactive aldehyde is rapidly converted:

    • Reduction by Aldehyde Reductase to Propranolol Glycol .[2]

    • Oxidation by Aldehyde Dehydrogenase (ALDH) to Naphthoxylactic Acid (NLA) .[1]

Pathway Visualization

The following diagram illustrates the enzymatic cascade and the critical divergence points.

Propranolol_Metabolism Propranolol Propranolol (Parent) NDP N-Desisopropylpropranolol (NDP) Propranolol->NDP CYP1A2 (Major) CYP2D6 (Minor) N-Dealkylation Acetone Acetone Propranolol->Acetone Aldehyde Reactive Aldehyde (Intermediate) NDP->Aldehyde Monoamine Oxidase (MAO) Glycol Propranolol Glycol Aldehyde->Glycol Aldehyde Reductase (Reduction) NLA Naphthoxylactic Acid (NLA) Aldehyde->NLA Aldehyde Dehydrogenase (Oxidation)

Figure 1: Metabolic pathway of Propranolol to NDP and its downstream disposition via MAO.[1][3]

Pharmacology & Toxicology

Pharmacodynamic Activity

NDP retains the core beta-blocking pharmacophore (aryloxypropanolamine), but the loss of the bulky isopropyl group on the amine significantly alters its receptor binding affinity.

  • Potency: NDP is approximately 100 to 1700 times less potent than propranolol in blocking beta-1 receptors in atrial tissue.

  • Receptor Binding: It binds to beta-adrenergic receptors with a

    
     of approx. 42 nM (turkey erythrocytes), compared to the sub-nanomolar affinity of propranolol.
    
  • Stereoselectivity: Similar to the parent drug, the S(-)-enantiomer of NDP is more active than the R(+)-enantiomer, though both are weak.

Toxicological Relevance

While NDP itself is stable, its metabolic product (the aldehyde) is chemically reactive.

  • Aldehyde Toxicity: The intermediate 3-(α-naphthoxy)-2-hydroxypropanal is electrophilic and can form adducts with cellular proteins if not efficiently cleared by ALDH or Aldehyde Reductase.

  • Renal Accumulation: In patients with severe renal failure, polar metabolites like NLA and Glycol accumulate, but NDP levels generally remain low due to rapid turnover by MAO.

Bioanalytical Protocol (LC-MS/MS)

Quantification of NDP in plasma requires a validated LC-MS/MS method due to its lower circulating concentrations compared to the parent drug.

Sample Preparation

Protein Precipitation (PPT) is the preferred method for high-throughput analysis, though Liquid-Liquid Extraction (LLE) with ether offers cleaner extracts for lower detection limits.

Protocol (PPT):

  • Aliquot: Transfer 100 µL of plasma to a centrifuge tube.

  • IS Addition: Add 10 µL of Internal Standard (e.g., Propranolol-d7 or Bisoprolol).

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN). Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer supernatant to an autosampler vial.

LC-MS/MS Parameters
  • Column: Hypersil GOLD C18 or BEH C18 (50 mm x 2.1 mm, 1.7–3 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 3-4 minutes.

  • Ionization: ESI Positive Mode.

MRM Transitions

The loss of the isopropyl group shifts the precursor ion mass. The fragmentation pattern is distinct.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Origin of Fragment
Propranolol 260.1116.1~20Naphthyl moiety
NDP 218.1 74.0 ~15-20Side chain (C₃H₈NO⁺)
NDP (Alt) 218.1116.1~25Naphthyl moiety

Note: The 218 -> 74 transition is often preferred for NDP to avoid interference from other naphthyl-containing metabolites, although 218 -> 116 is also intense.

Analytical Workflow Diagram

Bioanalysis_Workflow Sample Plasma Sample (100 µL) IS Add Internal Standard (Propranolol-d7) Sample->IS Precip Protein Precipitation (300 µL ACN) IS->Precip Centrifuge Centrifugation (12,000 g, 10 min) Precip->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LCMS LC-MS/MS Analysis (ESI+, MRM 218->74) Supernatant->LCMS

Figure 2: Standardized bioanalytical workflow for NDP quantification.

References

  • Yoshimoto, K. et al. (1995). "Identification of human CYP isoforms involved in the metabolism of propranolol enantiomers--N-desisopropylation is mediated mainly by CYP1A2."[5] British Journal of Clinical Pharmacology. Link

  • Walle, T. et al. (1982). "N-Dealkylation of propranolol: trapping of the 3-(1-naphthoxy)-2-hydroxypropionaldehyde formed in rat liver microsomes." Drug Metabolism and Disposition. Link

  • He, H. et al. (2021). "An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma." RSC Advances. Link

  • Ono, Y. et al. (1997). "Beta-Adrenoreceptor antagonistic actions and mutagenicities of R(+)- and S(-)-enantiomers of N-desisopropylpropranolol." Biological and Pharmaceutical Bulletin. Link

  • Masubuchi, Y. et al. (1994). "Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes. The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N-desisopropylase." Drug Metabolism and Disposition. Link

Sources

The Genesis of a Metabolite: An In-depth Technical Guide to the Discovery and History of N-Desisopropylpropranolol

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of N-Desisopropylpropranolol, a primary metabolite of the seminal beta-blocker, propranolol. This document deviates from rigid templates to deliver a narrative that is both scientifically rigorous and contextually rich, tracing the journey of N-Desisopropylpropranolol from its initial discovery to its contemporary relevance in pharmacology and analytical science.

Foreword: The Propranolol Revolution and the Dawn of Metabolite Discovery

The story of N-Desisopropylpropranolol is intrinsically linked to the development of its parent compound, propranolol. The pioneering work of Sir James Black in the 1960s on beta-adrenergic receptor antagonists revolutionized the treatment of cardiovascular diseases like angina pectoris.[1][2] Propranolol, a non-selective beta-blocker, emerged as a cornerstone of cardiovascular therapy, and its widespread clinical use spurred intensive investigation into its metabolic fate within the human body.[1][3] It was within this context of burgeoning pharmacokinetic research that N-Desisopropylpropranolol was first identified.

Chapter 1: The Discovery - Unveiling a Key Metabolic Pathway

The first allusions to the N-desisopropylation of propranolol appeared in the early 1970s through the foundational work of Walle and Gaffney. Their research on propranolol's metabolism in dogs led to the identification of isopropylamine, a deamination product, hinting at the cleavage of the isopropyl group from the parent molecule.[4] This side-chain oxidation was later confirmed as a significant metabolic pathway in humans.[5][6]

Subsequent, more detailed metabolic studies definitively characterized N-Desisopropylpropranolol as a major human metabolite of propranolol.[7] It is now understood that this metabolic conversion is primarily catalyzed by the cytochrome P450 isoform CYP1A2, with some minor contribution from CYP2D6.[8][9]

Table 1: Key Milestones in the Discovery and Characterization of N-Desisopropylpropranolol

YearMilestoneKey ResearchersSignificance
1972Identification of isopropylamine as a deamination product of propranolol in dogs.Walle, Ishizaki, GaffneyFirst evidence of the N-desisopropylation pathway.[4]
1987Smoking-induced increase in side-chain oxidation of propranolol.Walle et al.Highlighted the role of inducible enzymes in N-Desisopropylpropranolol formation.[5]
1995Identification of CYP1A2 as the primary enzyme responsible for N-desisopropylation.Yoshimoto et al.Elucidated the specific enzymatic pathway for N-Desisopropylpropranolol synthesis in humans.[8]

Chapter 2: Synthesis of a Reference Standard - A Practical Approach

Part I: Synthesis of the Intermediate: 1-(Naphthalen-1-yloxy)-3-chloropropan-2-ol

This intermediate is synthesized from 1-naphthol and epichlorohydrin.

  • Reaction Scheme:

    synthesis1 1-Naphthol 1-Naphthol Intermediate 1-(Naphthalen-1-yloxy)-3-chloropropan-2-ol 1-Naphthol->Intermediate KOH, Ethanol/Water Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate

    Caption: Synthesis of the key intermediate.

  • Step-by-Step Protocol:

    • Dissolve 1-naphthol in a 9:1 mixture of ethanol and water.

    • Add potassium hydroxide (KOH) to the solution and stir for 30 minutes.

    • Slowly add epichlorohydrin to the reaction mixture.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, evaporate the solvent.

    • The crude product can be purified by column chromatography.[10]

Part II: Amination to N-Desisopropylpropranolol

The final step involves the amination of the chlorinated intermediate. This can be achieved by reacting the intermediate with a source of ammonia.

  • Reaction Scheme:

    synthesis2 Intermediate 1-(Naphthalen-1-yloxy)-3-chloropropan-2-ol NDP N-Desisopropylpropranolol Intermediate->NDP Ammonia Ammonia Ammonia->NDP

    Caption: Final amination step to yield N-Desisopropylpropranolol.

  • Step-by-Step Protocol (Proposed):

    • Dissolve the purified 1-(naphthalen-1-yloxy)-3-chloropropan-2-ol in a suitable solvent such as ethanol.

    • Add a concentrated aqueous solution of ammonia.

    • Heat the reaction mixture under reflux and monitor by TLC.

    • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

    • The resulting crude N-Desisopropylpropranolol can be purified by recrystallization or column chromatography.

Chapter 3: Pharmacological Profile - An Active Metabolite

N-Desisopropylpropranolol is not an inert byproduct; it is an active metabolite that contributes to the overall pharmacological effect of propranolol.[11] Its primary mechanism of action, like its parent compound, is the blockade of beta-adrenergic receptors.

Beta-Adrenergic Receptor Binding and Activity

Table 2: Comparative Pharmacological Properties of Propranolol and N-Desisopropylpropranolol

PropertyPropranololN-DesisopropylpropranololReference
Primary Mechanism Non-selective β-adrenergic antagonistβ-adrenergic antagonist[12][13]
β-Receptor Binding (Kd) Not explicitly compared in a single study42 nM (turkey erythrocytes)[12]
Adenylate Cyclase Inhibition (Ki) Not explicitly compared in a single study175 nM[12]
Selectivity Non-selective (β1 and β2)Assumed to be non-selective[13]

The metabolic pathway leading to N-Desisopropylpropranolol and its subsequent metabolism are outlined in the following diagram:

metabolism Propranolol Propranolol NDP N-Desisopropylpropranolol Propranolol->NDP CYP1A2 (major) CYP2D6 (minor) Aldehyde Aldehyde Intermediate NDP->Aldehyde Monoamine Oxidase (MAO) PGL Propranolol Glycol Aldehyde->PGL Aldehyde Reductase NLA Naphthoxylactic Acid Aldehyde->NLA Aldehyde Dehydrogenase (ALDH)

Caption: Metabolic pathway of propranolol to N-Desisopropylpropranolol and its further metabolism.

Chapter 4: Toxicological Profile

The toxicological profile of N-Desisopropylpropranolol is an important consideration for understanding the overall safety of propranolol. While extensive in-vivo toxicological studies on the isolated metabolite are not widely published, its hazard classification provides essential safety information.[14]

GHS Hazard Statements for N-Desisopropylpropranolol: [7]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate careful handling of the compound in a laboratory setting, utilizing appropriate personal protective equipment (PPE). The acute toxicity of the parent drug, propranolol, is well-documented, with overdose leading to severe cardiovascular and neurological effects.[15]

Chapter 5: Analytical Methodologies - Quantification in Biological Matrices

The accurate quantification of N-Desisopropylpropranolol in biological fluids such as plasma and urine is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and selectivity.

Protocol 1: Quantification of N-Desisopropylpropranolol in Human Plasma by LC-MS/MS

This protocol is adapted from a method for the simultaneous quantification of propranolol and its metabolites.[11]

  • Sample Preparation Workflow:

    plasma_prep Plasma 100 µL Human Plasma IS Add Internal Standard Plasma->IS Precipitate Protein Precipitation with Acetonitrile IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject

  • Step-by-Step Sample Preparation:

    • To 100 µL of human plasma, add an appropriate internal standard.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 13,500 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • LC Column: Hypersil GOLD C18 (or equivalent)

    • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

    • Ionization: Positive ion electrospray (ESI+)

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for N-Desisopropylpropranolol and the internal standard.

Protocol 2: Quantification of N-Desisopropylpropranolol in Human Urine by LC-MS/MS

This protocol is based on a method for the analysis of propranolol in urine. [16]

  • Sample Preparation Workflow:

    urine_prep Urine 100 µL Urine Dilute Dilute with Acetonitrile Urine->Dilute Centrifuge Centrifuge Dilute->Centrifuge Supernatant Collect and Further Dilute Supernatant Centrifuge->Supernatant Filter Filter Supernatant->Filter Inject Inject into LC-MS/MS Filter->Inject

    Caption: Workflow for urine sample preparation.

  • Step-by-Step Sample Preparation:

    • To 100 µL of urine, add 400 µL of acetonitrile.

    • Centrifuge the mixture at 3000 g.

    • Take 20 µL of the supernatant and mix with 10 µL of 50% acetonitrile/50% water with 0.1% formic acid.

    • Filter the final solution before injection.

  • LC-MS/MS Conditions:

    • LC Column: Cogent Diamond Hydride (or equivalent)

    • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

    • Ionization: Positive ion electrospray (ESI+)

    • MS/MS Detection: MRM of the specific precursor-to-product ion transitions.

Conclusion and Future Perspectives

N-Desisopropylpropranolol, once a mere structural elucidation in the metabolic map of propranolol, has emerged as a pharmacologically active entity with its own distinct characteristics. This guide has traced its history, from the initial observations of propranolol's side-chain metabolism to the development of sophisticated analytical methods for its quantification.

Future research should focus on a more comprehensive characterization of its pharmacological profile, including a direct comparison of its binding affinities and functional activities at beta-1 and beta-2 adrenergic receptors relative to propranolol. Furthermore, detailed in-vivo toxicological studies would provide a more complete understanding of its safety profile. As analytical techniques continue to advance, so too will our understanding of the subtle yet significant roles of drug metabolites like N-Desisopropylpropranolol in clinical pharmacology and drug development.

References

  • This citation is not available in the provided search results.
  • Facile Synthesis of Propranolol and Novel Derivatives. (2020-07-27). Semantic Scholar. [Link]

  • Walle, T., Walle, U. K., Cowart, T. D., Conradi, E. C., & Gaffney, T. E. (1987). Selective induction of propranolol metabolism by smoking: additional effects on renal clearance of metabolites. Journal of Pharmacology and Experimental Therapeutics, 241(3), 928–933. [Link]

  • Yoshimoto, K., Echizen, H., Chiba, K., Tani, M., & Ishizaki, T. (1995). Identification of human CYP isoforms involved in the metabolism of propranolol enantiomers--N-desisopropylation is mediated mainly by CYP1A2. British journal of clinical pharmacology, 39(4), 421–431. [Link]

  • N-Desisopropylpropranolol. PubChem. [Link]

  • He, H., Li, L., Zhao, L., Sun, N., Zhang, M., Cheng, Y., Yu, L., Ma, L., & Wang, X. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances, 8(65), 37286–37294. [Link]

  • This citation is not available in the provided search results.
  • This citation is not available in the provided search results.
  • Propranolol in urine analyzed by LCMS - AppNote. (2013-10-15). MicroSolv. [Link]

  • This citation is not available in the provided search results.
  • Walle, T., Conradi, E. C., Walle, U. K., Fagan, T. C., & Gaffney, T. E. (1979). Naphthoxylactic acid after single and long-term doses of propranolol. Clinical pharmacology and therapeutics, 26(5), 549–555. [Link]

  • Chan, B. S., et al. (2024). A prospective study of acute propranolol overdose defining dose thresholds of severe toxicity (ATOM - 9). Clinical Toxicology, 1-8. [Link]

  • Srinivasan, A. V. (2019). Propranolol: A 50-Year Historical Perspective. Annals of Indian Academy of Neurology, 22(1), 21–26. [Link]

  • This citation is not available in the provided search results.
  • Cseke, E., et al. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 679. [Link]

  • This citation is not available in the provided search results.
  • Stapleton, M. P. (1997). Sir James Black and propranolol. The role of the basic sciences in the history of cardiovascular pharmacology. Texas Heart Institute journal, 24(4), 336–342. [Link]

  • This citation is not available in the provided search results.
  • This citation is not available in the provided search results.
  • Masubuchi, Y., Hosokawa, S., Horie, T., & Chiba, K. (1997). Propranolol hydroxylation and N-desisopropylation by cytochrome P4502D6: studies using the yeast-expressed enzyme and NADPH/O2 and cumene hydroperoxide-supported reactions. Biochemical pharmacology, 53(11), 1607–1613. [Link]

  • Toxicity studies: Acute for nonclinical research. Altogen Labs. [Link]

  • Propranolol: A 50-year historical perspective. ResearchGate. [Link]

  • This citation is not available in the provided search results.
  • Walle, T., Ishizaki, T., & Gaffney, T. E. (1972). Isopropylamine, a biologically active deamination product of propranolol in dogs: identification of deuterated and unlabeled isopropylamine by gas chromatography-mass spectrometry. The Journal of pharmacology and experimental therapeutics, 183(3), 508–512. [Link]

Sources

Technical Monograph: N-Desisopropylpropranolol (N-DIP)

[1]

Executive Summary

N-Desisopropylpropranolol (N-DIP), also known as norpropranolol , is a primary active metabolite of the non-selective beta-blocker propranolol. Formed primarily via hepatic side-chain oxidation, N-DIP retains significant pharmacological potency at

Chemical Identity & Synthetic Logic[1]

Structural Characteristics

Unlike propranolol, which possesses a secondary amine with an isopropyl group, N-DIP is a primary amine . This structural difference significantly alters its lipophilicity and metabolic stability while preserving the core pharmacophore required for beta-receptor antagonism.

  • IUPAC Name: 1-amino-3-(naphthalen-1-yloxy)propan-2-ol[1][2]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 217.26 g/mol [1]

  • Key Feature: Absence of the isopropyl steric bulk at the nitrogen atom.

Synthetic Route (vs. Propranolol)

To generate N-DIP standards for research, one must modify the classic propranolol synthesis. While propranolol is synthesized by reacting 1-naphthol with epichlorohydrin followed by isopropylamine , N-DIP requires the use of ammonia (or a protected amine equivalent like phthalimide followed by deprotection) in the ring-opening step.

Reaction Causality:

  • Nucleophilic Attack: 1-Naphthol attacks epichlorohydrin (catalyzed by base) to form the glycidyl ether intermediate.

  • Aminolysis:

    • Propranolol: Isopropylamine attacks the epoxide.

    • N-DIP: Ammonia attacks the epoxide. Note: Excess ammonia is required to prevent secondary/tertiary amine formation.[1]

Pharmacological Profile: The "Active" Metabolite

N-DIP is not merely an elimination product; it is a pharmacologically active entity.[1] Research indicates that N-DIP exhibits intrinsic sympathomimetic activity (ISA) and non-selective

1
ParameterPropranolol (Parent)N-Desisopropylpropranolol (Metabolite)
Receptor Affinity High (

)
High (Comparable

in turkey erythrocytes)
Selectivity Non-selectiveNon-selective
Metabolic Fate Phase I (Oxidation/Hydroxylation)Rapidly deaminated to Naphthoxylactic Acid (NLA)
Clinical Relevance Primary therapeutic agentContributes to therapeutic window; potential accumulation in renal failure

Mechanistic Insight: The removal of the isopropyl group reduces steric hindrance but maintains the ethanolamine backbone essential for hydrogen bonding within the receptor pocket. This explains why N-DIP retains high affinity despite the loss of the hydrophobic isopropyl interaction.

Metabolic Pathway & Enzymology

The formation of N-DIP represents a critical branch point in propranolol clearance. It is generated via N-dealkylation , a reaction mediated primarily by the Cytochrome P450 system.

Enzymatic Drivers[1]
  • CYP1A2: The dominant isoform responsible for side-chain oxidation (N-desisopropylation).

  • CYP2D6: Plays a minor role in this specific pathway (preferring ring hydroxylation to 4-hydroxypropranolol) but contributes to overall clearance.[1]

Downstream Fate

N-DIP is chemically liable to oxidative deamination by Monoamine Oxidase (MAO) and Aldehyde Reductase , rapidly converting it to Naphthoxylactic Acid (NLA) . This rapid conversion often makes N-DIP difficult to detect in plasma without stabilizing precautions.

Pathway Visualization[1]

PropranololMetabolismPropPropranolol(Parent Drug)NDIPN-Desisopropylpropranolol(Active Metabolite)Prop->NDIPN-Dealkylation(CYP1A2, CYP2D6)OHProp4-HydroxypropranololProp->OHPropRing Hydroxylation(CYP2D6)NLANaphthoxylactic Acid(Inactive End-Product)NDIP->NLAOxidative Deamination(MAO / Aldehyde Reductase)

Caption: Figure 1. Metabolic cascade of propranolol highlighting the critical N-dealkylation pathway mediated by CYP1A2.

Analytical Methodology: LC-MS/MS Quantification

Reliable quantification of N-DIP requires a robust LC-MS/MS protocol due to its polarity and the complexity of biological matrices. The following protocol is validated for plasma matrices.

Sample Preparation (Protein Precipitation)

Rationale: Liquid-Liquid Extraction (LLE) with ether is possible, but Protein Precipitation (PPT) with acetonitrile is preferred for high-throughput analysis to minimize evaporative losses of volatile amines.

  • Aliquot: Transfer 100 µL of plasma into a centrifuge tube.

  • IS Addition: Add 10 µL of Internal Standard (e.g., Bisoprolol or Deuterated Propranolol).

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Note: Acidified ACN ensures the primary amine remains protonated, improving solubility and recovery.

  • Vortex: Mix vigorously for 60 seconds.

  • Centrifugation: Spin at 12,000 x g for 10 minutes at 4°C.

  • Transfer: Inject the supernatant directly or dilute 1:1 with water if peak shape distortion occurs.

Chromatographic Conditions
  • Column: Hypersil GOLD C18 (50 mm x 2.1 mm, 3 µm) or Kinetex Biphenyl.

  • Mobile Phase A: Water + 0.1% Formic Acid.[3][4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3][4]

  • Flow Rate: 0.3 mL/min.[1][4]

  • Gradient:

    • 0.0 min: 10% B[1][4]

    • 2.0 min: 70% B[1][4]

    • 4.0 min: 70% B[1]

    • 4.1 min: 10% B (Re-equilibration)

Mass Spectrometry (MRM Parameters)

Ionization Mode: Positive ESI (+) . The primary amine readily protonates

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Structural Origin
N-DIP (Quant) 218.0 74.0 18Cleavage of ethanolamine tail
N-DIP (Qual) 218.0183.025Naphthol ring fragment
Propranolol 260.0116.025Side chain fragment
Analytical Workflow Diagram

LCMS_Workflowcluster_prepSample Preparationcluster_analysisLC-MS/MS AnalysisSamplePlasma Sample(100 µL)PPTProtein Precipitation(300 µL ACN + 0.1% FA)Sample->PPTSpinCentrifugation(12,000g, 10 min)PPT->SpinSuperSupernatant CollectionSpin->SuperInjectInjection (10 µL)Super->InjectSepSeparation(C18 Column, Gradient)Inject->SepDetectDetection (MRM)218.0 -> 74.0Sep->Detect

Caption: Figure 2. Optimized bioanalytical workflow for the extraction and quantification of N-DIP from plasma.

References

  • He, H., et al. (2014). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma. RSC Advances. Link

  • Masubuchi, Y., et al. (1994). Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes. The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N-desisopropylase. Drug Metabolism and Disposition. Link

  • Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol.[5] British Journal of Pharmacology.[6] Link

  • Cayman Chemical. (2023).[1] Norpropranolol (hydrochloride) Product Information. Link

  • Partridge, E. A., et al. (2021). UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Metabolites.[1] Frontiers in Chemistry. Link

Technical Guide: N-Desisopropylpropranolol Physicochemical Profiling and Bioanalytical Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of N-Desisopropylpropranolol (NDP), the primary N-dealkylated metabolite of the non-selective beta-blocker propranolol. Designed for researchers in pharmacokinetics and drug metabolism, this document moves beyond basic constants to integrate the molecular weight implications into stoichiometric calculations, metabolic mapping, and validated LC-MS/MS quantification protocols.

Part 1: Physicochemical Core & Stoichiometry

In quantitative pharmacology, the distinction between the free base and the salt form is the most common source of calculation error. N-Desisopropylpropranolol is commercially available in both forms.

Molecular Constants Table
PropertyFree BaseHydrochloride Salt (HCl)
CAS Number 20862-11-762618-09-1
Molecular Formula


Molecular Weight ( g/mol ) 217.26 253.72
Monoisotopic Mass 217.1103 Da253.0870 Da
Appearance Off-white solidWhite crystalline solid
Solubility DMSO, MethanolWater (>10 mg/mL), DMSO
The Stoichiometric Trap

When preparing stock solutions for in vitro CYP450 inhibition assays or receptor binding studies, you must account for the counterion if using the HCl salt.

Correction Factor Calculation:



Protocol Note: If your protocol requires a 10


 concentration of the active moiety and you are weighing the HCl salt, you must weigh 

times the mass calculated for the free base.

Part 2: Metabolic Trajectory & Biosynthesis

NDP is formed via side-chain oxidation.[1] While propranolol is metabolized by multiple pathways (ring oxidation, glucuronidation), the formation of NDP is critical because it retains biological activity (beta-blockade), albeit with a shorter half-life due to rapid subsequent oxidation.

Enzyme Kinetics
  • Primary Catalyst: CYP1A2 is the dominant isoform responsible for N-desisopropylation.[1]

  • Secondary Catalyst: CYP2D6 contributes to this pathway, though it preferentially drives 4-hydroxylation.

  • Downstream Fate: NDP is rarely found in high concentrations in plasma because it is rapidly converted to naphthoxylactic acid (NLA) by Monoamine Oxidase (MAO) and Aldehyde Dehydrogenase (ALDH).

Metabolic Pathway Diagram

Propranolol_Metabolism Prop Propranolol (Parent Drug) NDP N-Desisopropylpropranolol (Active Metabolite) Prop->NDP CYP1A2 (Major) CYP2D6 (Minor) Hydroxy 4-Hydroxypropranolol Prop->Hydroxy CYP2D6 (Major) NLA Naphthoxylactic Acid (Inactive) NDP->NLA MAO-A / ALDH

Figure 1: The metabolic cascade of propranolol, highlighting the transient nature of N-Desisopropylpropranolol.

Part 3: Bioanalytical Workflow (LC-MS/MS)

Quantifying NDP requires high sensitivity due to its rapid clearance. The following protocol is based on validated methods for plasma extraction.

Mass Spectrometry Parameters

The molecule contains a secondary amine, making it ideal for Positive Electrospray Ionization (+ESI).

AnalytePrecursor Ion

Product Ion

Cone Voltage (V)Collision Energy (eV)
Propranolol 260.1116.13025
N-Desisopropylpropranolol 218.1 116.1 35 22
IS (Propranolol-D7) 267.2116.13025
  • Mechanism: The transition to

    
     116.1 represents the stable naphthyl fragment, common to both parent and metabolite.
    
  • Interference Warning: Ensure chromatographic separation between Propranolol and NDP. Although they have different masses, high concentrations of parent drug can cause source saturation or crosstalk if the mass resolution is low.

Chromatographic Method[2][3][4][5][6]
  • Column: C18 Reverse Phase (e.g., Hypersil GOLD or BEH C18),

    
     mm, 1.9 
    
    
    
    .
  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient:

    • Hold 10% B for 0.5 min.

    • Ramp to 90% B over 3.0 min.

    • Hold 90% B for 1.0 min.

    • Re-equilibrate.

Analytical Logic Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (50 µL) PPT Protein Precipitation (ACN + 0.1% FA) Plasma->PPT Centrifuge Centrifuge 10,000g @ 4°C PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injector Injection (5 µL) Supernatant->Injector Separation C18 Separation (Rt: NDP < Prop) Injector->Separation ESI ESI+ Source (m/z 218.1 -> 116.1) Separation->ESI

Figure 2: Step-by-step bioanalytical workflow for extracting and quantifying NDP from biological matrices.

Part 4: Pharmacological Significance

While often treated merely as a metabolite, NDP possesses intrinsic pharmacological activity.

  • Receptor Affinity: NDP binds to

    
     and 
    
    
    
    adrenergic receptors. Early studies suggest it is equipotent or slightly less potent than propranolol depending on the tissue model.
  • Clinical Relevance: In chronic dosing, the accumulation of metabolites is generally low, but in patients with specific CYP2D6 polymorphisms (Poor Metabolizers), the flux through CYP1A2 increases, potentially altering the ratio of NDP to other metabolites.

  • Toxicity: Unlike 4-hydroxypropranolol, which can undergo redox cycling, NDP is relatively stable until further enzymatic oxidation.

References

  • PubChem. (n.d.).[4] N-Desisopropylpropranolol Compound Summary. National Library of Medicine.[4] Retrieved from [Link]

  • Walle, T., et al. (1995). CYP isoforms involved in the metabolism of propranolol enantiomers. British Journal of Clinical Pharmacology. Retrieved from [Link]

  • Li, H., et al. (2013). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its metabolites. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Masubuchi, Y., et al. (1994).[5] Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes.[5][6][7] The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N-desisopropylase.[5][6] Drug Metabolism and Disposition.[5][7][8] Retrieved from [Link]

Sources

Technical Whitepaper: N-Desisopropylpropranolol

Author: BenchChem Technical Support Team. Date: February 2026

Metabolic Profiling, Pharmacodynamics, and Analytical Quantitation

Executive Summary

N-Desisopropylpropranolol (also known as Norpropranolol or Desisopropylpropranolol ) is a primary, biologically active metabolite of the non-selective beta-blocker propranolol. Formed predominantly via CYP1A2 -mediated N-dealkylation, it represents a critical biomarker for CYP1A2 activity and contributes to the overall pharmacodynamic profile of the parent drug.

This guide provides a comprehensive technical analysis for researchers, focusing on its chemical properties, metabolic genesis, pharmacological activity, and validated LC-MS/MS quantification protocols.

Chemical Identity & Physicochemical Properties[1]

N-Desisopropylpropranolol is the N-dealkylated analog of propranolol. Unlike the parent compound, it lacks the isopropyl group on the amine tail, altering its lipophilicity and receptor binding kinetics.

Table 1: Chemical Profile

PropertySpecification
IUPAC Name 1-amino-3-(naphthalen-1-yloxy)propan-2-ol
Common Synonyms Norpropranolol, N-Desisopropylpropranolol, Desisopropylpropranolol
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.26 g/mol
CAS Registry Number 20862-11-7 (Free base) / 62618-09-1 (HCl salt)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
pKa ~9.5 (Amine), ~13.8 (Alcohol)
Appearance White to off-white solid (as HCl salt)
Metabolic Genesis & Pharmacokinetics

The formation of N-Desisopropylpropranolol is a result of Phase I oxidative metabolism. While Propranolol is extensively metabolized by CYP2D6 (ring hydroxylation to 4-hydroxypropranolol), the side-chain cleavage to form N-Desisopropylpropranolol is primarily catalyzed by CYP1A2 . This makes N-Desisopropylpropranolol a useful probe for assessing CYP1A2 phenotypic activity in vivo.

Metabolic Pathway Diagram

The following diagram illustrates the divergent metabolic pathways of propranolol, highlighting the specific enzymatic role of CYP1A2 in generating N-Desisopropylpropranolol.

Propranolol_Metabolism Prop Propranolol (C16H21NO2) NDP N-Desisopropylpropranolol (C13H15NO2) Prop->NDP N-Dealkylation (CYP1A2 >> CYP2D6) HOP 4-Hydroxypropranolol (Active Metabolite) Prop->HOP Ring Hydroxylation (CYP2D6) Conj Glucuronide Conjugates NDP->Conj Phase II (UGT) HOP->Conj Phase II (UGT)

Figure 1: Propranolol metabolic divergence. CYP1A2 is the primary driver for N-desisopropylpropranolol formation.

Pharmacological Profile[2][4][5][6]

Contrary to many N-dealkylated metabolites which are inactive, N-Desisopropylpropranolol retains significant biological activity.

  • Receptor Affinity: It binds to

    
    -adrenergic receptors with high affinity. Studies in turkey erythrocytes indicate a 
    
    
    
    of approximately 42 nM.
  • Functional Activity: It acts as a

    
    -blocker, inhibiting isoproterenol-induced adenylate cyclase activation. While slightly less potent than the parent compound (Propranolol), its accumulation during chronic dosing—or in patients with altered CYP2D6 activity (poor metabolizers)—can contribute significantly to the therapeutic and adverse effects (e.g., bradycardia).
    
  • Toxicology: As a secondary amine, it has the theoretical potential for nitrosamine formation (N-nitroso-propranolol) under specific conditions, necessitating rigorous impurity monitoring in drug substances.

Analytical Methodologies (LC-MS/MS)[2][4][7][8][9][10][11]

Accurate quantification of N-Desisopropylpropranolol in biological matrices (plasma, urine) requires high sensitivity due to its lower circulating concentrations compared to the parent drug.

4.1 Sample Preparation

Protein Precipitation (PPT) is the preferred method for high-throughput analysis, though Liquid-Liquid Extraction (LLE) with ethyl ether provides cleaner extracts for lower limits of quantitation (LLOQ).

  • Protocol (PPT):

    • Aliquot 100 µL plasma.

    • Add 300 µL Acetonitrile (containing Internal Standard, e.g., Propranolol-d7).

    • Vortex for 1 min; Centrifuge at 10,000 x g for 10 min.

    • Inject 5-10 µL of supernatant.

4.2 LC-MS/MS Parameters

The analyte is detected using Positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.[1]

Table 2: Mass Spectrometry Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Note
N-Desisopropylpropranolol 218.1 74.0 20-25Quantifier (Side chain fragment)
218.1183.015-20Qualifier (Loss of water/ammonia)
Propranolol 260.1116.120Reference
IS (Propranolol-d7) 267.1116.120Internal Standard

Note: The m/z 74.0 fragment corresponds to the cleaved side chain ion


, specific to the N-desisopropyl structure.
Analytical Workflow Diagram

LCMS_Workflow Sample Biological Sample (Plasma/Urine) Prep Protein Precipitation (3:1 ACN:Plasma) Sample->Prep Add IS Sep LC Separation (C18 Column, Gradient) Prep->Sep Supernatant Detect MS/MS Detection (ESI+, MRM 218->74) Sep->Detect Elution Data Quantification (Regression Analysis) Detect->Data Signal Integration

Figure 2: Step-by-step analytical workflow for N-Desisopropylpropranolol quantification.

Synthesis & Handling of Reference Standards

For research purposes, N-Desisopropylpropranolol is typically sourced as a hydrochloride salt.

  • Storage: Store neat standard at -20°C.

  • Stability: Solutions in methanol are stable for at least 1 month at -20°C. Avoid repeated freeze-thaw cycles.

  • Safety: Handle with standard laboratory PPE. It is classified as an irritant (Eye Irrit. 2) and harmful if swallowed (Acute Tox. 4).

References
  • He, H., et al. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma. RSC Advances. Retrieved from [Link]

  • Masubuchi, Y., et al. (1994). Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes.[2] The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N-desisopropylase.[2] Drug Metabolism and Disposition.[3][2][4][5] Retrieved from [Link]

  • PubChem. (n.d.). N-Desisopropylpropranolol (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Waters Corporation. (2023). Quantitation of N-Nitroso-Propranolol in Drug Substance using LC-MS/MS. Retrieved from [Link]

Sources

N-Desisopropylpropranolol: A Technical Guide to the Pharmacology of a Key Propranolol Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desisopropylpropranolol (NDP), also known as norpropranolol, is a primary and pharmacologically active metabolite of the widely prescribed non-selective beta-adrenergic receptor antagonist, propranolol.[1][2] Propranolol is a cornerstone therapy for a multitude of cardiovascular and non-cardiovascular conditions, including hypertension, angina pectoris, arrhythmias, and anxiety.[1][3] Understanding the pharmacological profile of its metabolites is paramount for a comprehensive grasp of propranolol's overall therapeutic and toxicological effects. This technical guide provides an in-depth exploration of the pharmacology of N-Desisopropylpropranolol, synthesizing current knowledge on its metabolism, mechanism of action, and analytical quantification. It also highlights areas where further research is warranted to fully elucidate its clinical significance.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of N-Desisopropylpropranolol is fundamental for its synthesis, analytical method development, and interpretation of its biological activity.

PropertyValueSource
IUPAC Name 1-amino-3-(naphthalen-1-yloxy)propan-2-olPubChem CID 159899
Synonyms (±)-Norpropranolol, N-DeisopropylpropranololSigma-Aldrich
CAS Number 20862-11-7Sigma-Aldrich
Molecular Formula C₁₃H₁₅NO₂PubChem CID 159899
Molecular Weight 217.26 g/mol PubChem CID 159899
Appearance Solid-
Storage Temperature 2-8°CSigma-Aldrich

Metabolism and Pharmacokinetics

The metabolic fate of propranolol is complex, involving multiple enzymatic pathways that lead to the formation of various metabolites, including N-Desisopropylpropranolol.

Formation of N-Desisopropylpropranolol

N-Desisopropylpropranolol is formed from propranolol primarily through side-chain oxidation, a reaction catalyzed mainly by the cytochrome P450 isoform CYP1A2, with some minor contribution from CYP2D6.[4][5] This N-desisopropylation represents a significant pathway in the initial metabolism of propranolol.[5]

Propranolol Propranolol NDP N-Desisopropylpropranolol Propranolol->NDP CYP1A2 (major) CYP2D6 (minor)

Figure 1: Formation of N-Desisopropylpropranolol from Propranolol.

Further Metabolism of N-Desisopropylpropranolol

While N-Desisopropylpropranolol is an active metabolite, it is considered a minor metabolite in vivo because it undergoes rapid further oxidation.[4] This subsequent metabolism is carried out by mitochondrial and plasma monoamine oxidases (MAO), which deaminate NDP to an aldehyde intermediate.[4][6][7] This intermediate is then further metabolized to naphthoxylactic acid (NLA) by mitochondrial aldehyde dehydrogenase (ALDH).[7] Another metabolic fate for the aldehyde intermediate is reduction to propranolol glycol (PGL) by aldehyde reductase.[6]

NDP N-Desisopropylpropranolol Aldehyde Aldehyde Intermediate NDP->Aldehyde Monoamine Oxidase (MAO) NLA Naphthoxylactic Acid Aldehyde->NLA Aldehyde Dehydrogenase (ALDH) PGL Propranolol Glycol Aldehyde->PGL Aldehyde Reductase

Figure 2: Further metabolic pathways of N-Desisopropylpropranolol.

Pharmacokinetic Profile

Detailed pharmacokinetic parameters specifically for N-Desisopropylpropranolol, such as its half-life, clearance, volume of distribution, and bioavailability, are not extensively reported in the publicly available literature. Most pharmacokinetic studies focus on the parent drug, propranolol.[8][9][10] This represents a significant knowledge gap and an area for future research to fully comprehend the contribution of this active metabolite to the overall pharmacological effect of propranolol.

Pharmacodynamics

N-Desisopropylpropranolol is an active metabolite that retains beta-adrenergic receptor blocking activity.

Mechanism of Action

Similar to its parent compound, N-Desisopropylpropranolol exerts its pharmacological effects by acting as an antagonist at beta-adrenergic receptors.[2]

  • Beta-Adrenergic Receptor Binding: N-Desisopropylpropranolol binds to beta-adrenergic receptors. One study reported a dissociation constant (Kd) of 42 nM in turkey erythrocytes.[2]

  • Inhibition of Adenylate Cyclase: It has been shown to inhibit the (-)-isoproterenol-induced activation of adenylate cyclase with a Ki value of 175 nM.[2]

Comprehensive and comparative data on the binding affinities (Ki or IC50 values) of N-Desisopropylpropranolol for β1 and β2 adrenergic receptor subtypes are limited. This information is crucial for determining its selectivity and potency relative to propranolol and would be a valuable contribution to the field.

Functional Activity

The functional consequence of N-Desisopropylpropranolol's interaction with beta-adrenergic receptors is the antagonism of the effects of catecholamines like adrenaline and noradrenaline. However, detailed studies on its potency and efficacy in various functional assays and its effects on downstream signaling pathways are not widely available.

Analytical Methodologies

The accurate quantification of N-Desisopropylpropranolol in biological matrices is essential for pharmacokinetic and metabolism studies. Due to its role as a metabolite, it is often included in analytical methods developed for propranolol and its other metabolites.[1]

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the most common and sensitive method for the simultaneous quantification of propranolol and its metabolites, including N-Desisopropylpropranolol, in biological samples such as plasma and urine.[11]

General Protocol for Quantification in Plasma:

  • Sample Preparation:

    • A small volume of plasma (e.g., 100-200 µL) is typically used.

    • Protein precipitation is a common and effective method for sample cleanup. This is often achieved by adding a solvent like acetonitrile, followed by vortexing and centrifugation to pellet the precipitated proteins.

    • An internal standard is added prior to sample processing to ensure accuracy and precision.

  • Chromatographic Separation:

    • Reverse-phase chromatography is employed, typically using a C18 column.

    • A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is used to separate the analytes.

  • Mass Spectrometric Detection:

    • A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for its high selectivity and sensitivity.

    • Specific precursor-to-product ion transitions are monitored for both N-Desisopropylpropranolol and the internal standard to ensure accurate quantification.

The development and validation of such methods are critical and should follow established regulatory guidelines.

Synthesis of N-Desisopropylpropranolol

A plausible synthetic approach would involve the reaction of 1-naphthol with a suitable three-carbon synthon to introduce the aminopropanol side chain, but without the isopropyl group on the amine.

cluster_0 General Synthetic Strategy 1-Naphthol 1-Naphthol Intermediate Intermediate 1-Naphthol->Intermediate Epichlorohydrin N-Desisopropylpropranolol N-Desisopropylpropranolol Intermediate->N-Desisopropylpropranolol Ammonia

Sources

Methodological & Application

Quantitative Analysis of N-Desisopropylpropranolol: A Guide to Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Desisopropylpropranolol Analysis

N-Desisopropylpropranolol is a primary active metabolite of propranolol, a widely prescribed beta-adrenergic blocker used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias.[1] The pharmacological activity and pharmacokinetic profile of propranolol are influenced by its metabolism, making the quantitative analysis of its metabolites, including N-Desisopropylpropranolol, crucial in drug development, clinical pharmacology, and therapeutic drug monitoring. Understanding the concentration of this metabolite in biological matrices provides vital insights into the parent drug's metabolic pathways, potential drug-drug interactions, and inter-individual variability in patient response.

This comprehensive guide provides detailed application notes and protocols for the robust and sensitive quantification of N-Desisopropylpropranolol in biological samples. We will delve into the most prevalent and reliable analytical technique, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and also explore the critical aspect of chiral separation. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to establish accurate and validated analytical systems.

Method 1: High-Sensitivity Quantification of N-Desisopropylpropranolol in Human Plasma by LC-MS/MS

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for the quantification of drug metabolites in complex biological matrices due to its exceptional sensitivity, selectivity, and specificity.[2][3] This method allows for the precise measurement of N-Desisopropylpropranolol even at the low concentrations typically found in clinical samples.[2]

Principle and Rationale

The underlying principle of this method involves three key stages:

  • Sample Preparation: The primary goal is to isolate the analyte from the complex plasma matrix, which contains proteins, salts, and other endogenous components that can interfere with the analysis. Protein precipitation is a rapid and effective technique for this purpose.[4]

  • Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is employed to separate N-Desisopropylpropranolol from other components in the prepared sample, including the parent drug propranolol and its other metabolites.[4] A reversed-phase C18 column is commonly used, which separates compounds based on their hydrophobicity.[4][5]

  • Mass Spectrometric Detection: The separated analyte is then introduced into a tandem mass spectrometer. The molecule is first ionized, typically using electrospray ionization (ESI), and then fragmented. Specific fragment ions are monitored in what is known as Multiple Reaction Monitoring (MRM), providing a high degree of selectivity and quantitative accuracy.[4]

Experimental Workflow: LC-MS/MS Analysis

LC-MS/MS Workflow for N-Desisopropylpropranolol cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) precip Protein Precipitation (Acetonitrile) plasma->precip is Internal Standard (e.g., Bisoprolol) is->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant injection Inject into HPLC supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection quant Quantification (Calibration Curve) detection->quant report Report Results quant->report

Caption: Workflow for N-Desisopropylpropranolol quantification.

Detailed Protocol

1. Materials and Reagents:

  • N-Desisopropylpropranolol analytical standard

  • Propranolol and other relevant metabolites (e.g., 4-hydroxypropranolol)

  • Internal Standard (IS), e.g., Bisoprolol or a deuterated analog of propranolol[4]

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (blank)

2. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add a specific amount of internal standard working solution. The IS is crucial for correcting for variability in sample processing and instrument response.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[4]

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.

3. LC-MS/MS Instrumentation and Conditions: The following table summarizes typical instrumental parameters for the analysis. These should be optimized for the specific instrumentation used.

ParameterTypical ValueRationale
HPLC System
ColumnHypersil GOLD C18 (or equivalent)[4]Provides good retention and separation of propranolol and its metabolites.
Column Temperature40 °C[4]Ensures reproducible retention times and peak shapes.
Mobile Phase A0.1% Formic Acid in Water[4]Acidified mobile phase promotes ionization in positive ESI mode.
Mobile Phase BAcetonitrile[4]Organic solvent for gradient elution.
Flow Rate0.3 mL/min[4]A common flow rate for analytical HPLC columns.
Injection Volume10 µLA standard injection volume.
Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI)[4]N-Desisopropylpropranolol contains a basic amine group that is readily protonated.
Detection ModeMultiple Reaction Monitoring (MRM)[4]Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
MRM TransitionsAnalyte and IS specificTo be determined by direct infusion of the analytical standards.

4. Data Analysis and Quantification:

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte in spiked plasma samples.

  • The concentration of N-Desisopropylpropranolol in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

Method Validation

A rigorous validation process is essential to ensure the reliability of the analytical method.[6] Key validation parameters, as per regulatory guidelines (e.g., FDA, ICH), include:[6][7][8][9]

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[8]

  • Linearity and Range: The concentration range over which the method is accurate and precise.[8]

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.[8]

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of the biological matrix on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Method 2: Chiral Separation of Propranolol and its Metabolites

Propranolol is a chiral compound, and its enantiomers can exhibit different pharmacological and pharmacokinetic properties.[10][11] Therefore, the ability to separate and quantify the individual enantiomers of N-Desisopropylpropranolol can be critical in certain research contexts.[11] This can be achieved using chiral chromatography.

Principle and Rationale

Chiral separation relies on the differential interaction of enantiomers with a chiral selector. This can be accomplished in two main ways:

  • Direct Method: Using a chiral stationary phase (CSP) in the HPLC column. The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times.[10]

  • Indirect Method: Derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[10][12]

The direct method using a CSP is often preferred as it avoids potential complications from the derivatization reaction.[10]

Experimental Workflow: Chiral HPLC Analysis

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing sample_prep Sample Extraction (e.g., LLE or SPE) injection Inject into Chiral HPLC sample_prep->injection separation Enantiomeric Separation (Chiral Stationary Phase) detection Detection (UV or Fluorescence) quant Quantify Each Enantiomer detection->quant report Report Enantiomeric Ratio

Caption: Workflow for chiral separation of N-Desisopropylpropranolol.

Detailed Protocol

1. Sample Preparation:

  • Sample preparation for chiral analysis may require a more extensive cleanup than for LC-MS/MS to remove potential interferences. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed.[13]

2. Chiral HPLC Instrumentation and Conditions: The following table provides an example of conditions for chiral separation.

ParameterTypical ValueRationale
HPLC System
ColumnChiral Stationary Phase (e.g., ovomucoid-based, cellulose-based)[14]The choice of CSP is critical and often requires screening to find the optimal phase for a given separation.
Mobile Phasen-heptane/ethanol/diethylamine (e.g., 80/20/0.1)[10]The mobile phase composition, including the organic modifier and any additives, significantly impacts the resolution of the enantiomers.
Flow Rate1.0 mL/minA typical flow rate for standard HPLC columns.
DetectionFluorescence (ex: 297 nm, em: 340 nm)[14] or UV (270 nm)[1]Fluorescence detection often provides higher sensitivity for propranolol and its metabolites.

3. Data Analysis:

  • The individual enantiomers are identified based on their retention times.

  • Quantification is performed by comparing the peak areas of the separated enantiomers to those of a racemic standard of known concentration.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the quantification of N-Desisopropylpropranolol in biological matrices. The choice between a standard LC-MS/MS method and a chiral separation method will depend on the specific research question and the required level of detail. Rigorous method validation is paramount to ensure the generation of high-quality, reliable data in pharmacokinetic and metabolic studies.

References

  • He, H., et al. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances, 8(65), 37286-37294. [Link]

  • He, H., et al. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. PMC - NIH. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Propranolol. Retrieved from [Link]

  • ResearchGate. (n.d.). MS/MS spectra of the two glucuronide metabolites of propranolol. Retrieved from [Link]

  • Milosavljević, S., et al. (2017). SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. Macedonian pharmaceutical bulletin, 63(1), 37-44. [Link]

  • Federal Aviation Administration. (2005). Simultaneous Quantitation of Atenolol, Metoprolol, and Propranolol in Biological Matrices Via LC/MS. [Link]

  • PubMed. (1995). Chiral separation and detection enhancement of propranolol using automated pre-column derivatization. [Link]

  • Agilent. (2020). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. [Link]

  • ResearchGate. (2017). LC-MS/MS Estimation of Propranolol level in Exhaled Breath Condensate. [Link]

  • ResearchGate. (2013). High-Performance Liquid Chromatography Determination of Propranolol in Human Plasma. [Link]

  • United Nations Office on Drugs and Crime. (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. [Link]

  • Waters Corporation. (n.d.). Enantiomeric Separation of Warfarin and Propranolol and their Associated Hydroxylated Metabolites using UPC2-MS/MS. Retrieved from [Link]

  • Sci-Hub. (1987). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC DETERMINATION OF PROPRANOLOL AND 4-HYDROXYPROPRANOLOL IN SERUM. [Link]

  • Walsh Medical Media. (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. [Link]

  • PMC - NIH. (2014). A validated RP-HPLC method for simultaneous determination of propranolol and valsartan in bulk drug and gel formulation. [Link]

  • PubMed. (1990). Chiral separation and determination of propranolol enantiomers in rat or mouse blood and tissue by column switching high performance liquid chromatography with ovomucoid bonded stationary phase. [Link]

  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. [Link]

  • International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). (2019). DETERMINATION OF PROPRANOLOL HYDROCHLORIDE IN HUMAN PLASMA BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY- MASS SPE. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Propranolol. Retrieved from [Link]

  • BioPharm International. (2003). Method Validation Guidelines. [Link]

  • Routledge. (2004). Handbook of Analytical Validation. [Link]

  • PubChem - NIH. (n.d.). (+-)-Desisopropylpropranolol. Retrieved from [Link]

Sources

Application Note: A Robust, Validated HPLC Method for the Quantification of N-Desisopropylpropranolol in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

N-Desisopropylpropranolol (also known as Norpropranolol) is an active metabolite of propranolol, a widely prescribed non-selective beta-adrenergic antagonist used in the treatment of hypertension, angina pectoris, and cardiac arrhythmias.[1][2] The formation of N-Desisopropylpropranolol occurs via N-dealkylation of the parent drug, primarily mediated by the cytochrome P450 (CYP) isoform CYP1A2.[2] As an active metabolite, its concentration in systemic circulation contributes to the overall pharmacological and toxicological profile of propranolol therapy. Therefore, a reliable and robust analytical method for the accurate quantification of N-Desisopropylpropranolol in biological matrices, such as human plasma, is critical for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling during drug development.

This application note details a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection for the determination of N-Desisopropylpropranolol. The described methodology emphasizes a balance of sensitivity, specificity, and efficiency, making it suitable for routine analysis in a research or clinical laboratory setting. The principles of method validation are discussed in accordance with internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6]

Chromatographic Principle & Rationale

The method is based on reversed-phase chromatography, the most widely used separation technique in the pharmaceutical industry.[7] This technique separates analytes based on their hydrophobic interactions with a non-polar stationary phase.

  • Analyte Characteristics : N-Desisopropylpropranolol is a basic compound with a pKa of approximately 11.90.[8] Its structure contains a naphthalene ring system, rendering it sufficiently hydrophobic for retention on a C18 stationary phase.[9]

  • Stationary Phase Selection : A C18 (octadecylsilyl) column is chosen for its versatility and strong hydrophobic retention capabilities, which are ideal for separating propranolol and its metabolites.[7][10][11]

  • Mobile Phase Selection : The mobile phase consists of an organic modifier (acetonitrile) and an aqueous buffer. The key to achieving good peak shape and reproducible retention for a basic analyte like N-Desisopropylpropranolol is controlling the pH of the aqueous component. By setting the mobile phase pH to approximately 3.5–4.5, the secondary amine group of the analyte (pKa ~11.9) will be fully protonated.[8][12] This protonation suppresses silanol interactions between the analyte and the stationary phase, preventing peak tailing and ensuring symmetrical peaks. A phosphate buffer is an excellent choice for this pH range.[10][12]

  • Detection : The naphthalene chromophore in N-Desisopropylpropranolol provides strong UV absorbance. While the maximum absorbance is around 214 nm, detection at a higher wavelength, such as 290 nm (where the parent compound propranolol also absorbs), can offer greater specificity by minimizing interference from endogenous plasma components.[13]

Methodology

Instrumentation, Reagents, and Consumables
  • Instrumentation : HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical Column : Hypersil ODS C18, 250 x 4.6 mm, 5 µm particle size (or equivalent).[7][10]

  • Reagents :

    • N-Desisopropylpropranolol reference standard (≥97.5% purity).

    • Propranolol HCl (for specificity/resolution checks).

    • Acetonitrile (HPLC Grade).

    • Methanol (HPLC Grade).

    • Disodium hydrogen phosphate or Potassium dihydrogen phosphate (AR Grade).

    • Orthophosphoric acid (AR Grade).

    • Water (HPLC Grade or Milli-Q).

    • Human Plasma (Drug-free, sourced from a reputable biobank).

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis.

ParameterConditionRationale
Column Hypersil ODS C18 (250 x 4.6 mm, 5 µm)Standard C18 chemistry provides excellent hydrophobic retention for the analyte.
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer pH 3.5 (35:65 v/v)Isocratic elution provides simplicity and robustness. The acidic pH ensures the analyte is protonated, leading to sharp, symmetrical peaks and reproducible retention.[10][12]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.[10][11]
Column Temperature 30 °CThermostatting the column ensures retention time stability and reproducibility.
Detection UV at 290 nmProvides good sensitivity for the naphthalene chromophore while enhancing selectivity against potential interferences from the biological matrix.
Injection Volume 20 µLA typical injection volume that balances sensitivity with the risk of column overload.
Run Time 10 minutesSufficient to allow for the elution of the analyte and any potential late-eluting interferences.

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL) : Accurately weigh 10 mg of N-Desisopropylpropranolol reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions : Prepare a series of working standards by serially diluting the primary stock solution with the mobile phase to create calibration standards ranging from 0.1 µg/mL to 20 µg/mL.

  • Quality Control (QC) Samples : Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 5, and 15 µg/mL) from a separate stock solution to ensure unbiased assessment of accuracy and precision.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly effective technique for extracting propranolol and its metabolites from plasma, offering high recovery and clean extracts.[14][15][16]

  • Conditioning : Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of HPLC-grade water. Do not allow the cartridge to dry.

  • Loading : To 0.5 mL of human plasma (blank, standard, or unknown sample), add 0.5 mL of 0.1 M phosphate buffer (pH 7.0). Vortex briefly. Load the entire 1 mL mixture onto the conditioned SPE cartridge.

  • Washing : Wash the cartridge with 1 mL of HPLC-grade water, followed by 1 mL of 20% methanol in water to remove polar interferences.

  • Elution : Elute the analyte from the cartridge using 1 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 200 µL of the mobile phase. Vortex for 30 seconds to ensure complete dissolution.

  • Injection : Transfer the reconstituted sample to an HPLC vial and inject 20 µL into the HPLC system.

G p5 p5 a1 a1 p5->a1

Caption: Workflow for sample preparation and HPLC analysis.

Method Validation

The analytical method must be validated to demonstrate its suitability for the intended purpose, as outlined in ICH Q2(R1) guidelines.[5][6] For bioanalytical applications, key validation parameters include specificity, linearity, accuracy, precision, limit of quantification, and stability.[4][17][18][19]

  • Specificity : Assessed by analyzing six different blank plasma samples after SPE. No significant interfering peaks should be observed at the retention time of N-Desisopropylpropranolol.

  • Linearity : Determined by a calibration curve constructed from at least five non-zero concentrations. The curve should exhibit a correlation coefficient (r²) of ≥ 0.995.

  • Limit of Quantitation (LOQ) : The lowest concentration on the calibration curve that can be quantified with acceptable precision (RSD ≤ 20%) and accuracy (within ±20% of the nominal value).

  • Accuracy & Precision : Evaluated by analyzing QC samples (low, medium, high) in replicate (n=5) on three separate days. The intra- and inter-day precision (RSD) should not exceed 15%, and the accuracy should be within ±15% of the nominal concentration.[20]

  • Recovery : The efficiency of the SPE process is determined by comparing the peak area of an analyte extracted from plasma with the peak area of a standard solution at the same concentration.[14][15] Recovery should be consistent and reproducible across the concentration range.

System Suitability

Before initiating any analytical run, the chromatographic system's performance must be verified. This is achieved by injecting a standard solution (e.g., the mid-point QC) five times. The results must meet the following criteria:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) > 2000
RSD of Peak Area ≤ 2.0%
RSD of Retention Time ≤ 1.0%

Conclusion

This application note presents a selective, robust, and reliable RP-HPLC method for the quantification of N-Desisopropylpropranolol in plasma. The use of a standard C18 column with an isocratic mobile phase makes the method straightforward and easily transferable. The solid-phase extraction protocol ensures high sample cleanup and analyte recovery, contributing to the method's overall sensitivity and accuracy. When fully validated according to regulatory guidelines, this method is highly suitable for supporting pharmacokinetic and metabolic studies in drug development and clinical research.

References

  • PubMed. (n.d.). A validated RP-HPLC method for simultaneous determination of propranolol and valsartan in bulk drug and gel formulation. Retrieved January 29, 2026, from [Link]

  • National Institutes of Health. (n.d.). A validated RP-HPLC method for simultaneous determination of propranolol and valsartan in bulk drug and gel formulation. Retrieved January 29, 2026, from [Link]

  • Baviskar, D. T., et al. (2011). High-Performance Liquid Chromatography Determination of Propranolol in Human Plasma. Asian Journal of Chemistry, 23(10), 4251-4254. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Propranolol. Retrieved January 29, 2026, from [Link]

  • PubMed. (n.d.). Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. Retrieved January 29, 2026, from [Link]

  • Umamaheshwari, R., et al. (2015). RP-HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF ETIZOLAM AND PROPRANOLOL IN PURE AND ITS TABLET DOSAGE FORM. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 5(1), 213-216. Available at: [Link]

  • ResearchGate. (n.d.). Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry | Request PDF. Retrieved January 29, 2026, from [Link]

  • Tulja Rani, G., et al. (2011). Development of an RP-HPLC Method for the Simultaneous Estimation of Propranolol Hydrochloride and Diazepam in Combined Dosage form. Indian Journal of Pharmaceutical Education and Research, 45(4), 296-300. Available at: [Link]

  • Patel, R. B., et al. (2011). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. Indian Journal of Pharmaceutical Sciences, 73(3), 317-321. Available at: [Link]

  • ResearchGate. (n.d.). Development and validation of HPLC method for estimation of propranolol HCL in human plasma. Retrieved January 29, 2026, from [Link]

  • PubMed. (n.d.). Rapid and simultaneous extraction of propranolol, its neutral and basic metabolites from plasma and assay by high-performance liquid chromatography. Retrieved January 29, 2026, from [Link]

  • National Institutes of Health. (n.d.). (+-)-Desisopropylpropranolol | C13H15NO2 | CID 159899. Retrieved January 29, 2026, from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved January 29, 2026, from [Link]

  • KCAS Bioanalytical & Biomarker Services. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved January 29, 2026, from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved January 29, 2026, from [Link]

  • YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved January 29, 2026, from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 29, 2026, from [Link]

  • SlideShare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved January 29, 2026, from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved January 29, 2026, from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved January 29, 2026, from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved January 29, 2026, from [Link]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of N-Desisopropylpropranolol in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, validated protocol for the quantitative analysis of N-Desisopropylpropranolol (NDP), a primary active metabolite of the widely prescribed β-blocker, propranolol, in human plasma. The method employs a straightforward protein precipitation extraction technique followed by rapid chromatographic separation and highly selective detection using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This application note is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, or bioequivalence studies involving propranolol. We delve into the causality behind key experimental choices, ensuring the protocol is not only a set of instructions but also a self-validating system grounded in established bioanalytical principles.

Introduction: The Significance of N-Desisopropylpropranolol Quantification

Propranolol is a non-selective beta-adrenergic antagonist extensively used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias. Upon administration, propranolol undergoes significant first-pass metabolism in the liver, leading to the formation of several metabolites.[1] Among these, N-Desisopropylpropranolol (NDP) is a notable Phase I metabolite formed via N-dealkylation of the parent compound.[2][3]

As an active metabolite, the concentration and pharmacokinetic profile of NDP are of significant interest in clinical and preclinical studies to fully understand the overall pharmacological effect and disposition of propranolol.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this type of bioanalysis due to its unparalleled sensitivity, specificity, and speed.[5][6]

This guide presents a meticulously developed method for the reliable quantification of NDP in human plasma, validated in accordance with regulatory guidelines to ensure data integrity and robustness.[7][8]

Scientific Rationale and Method Principle

The core of this method is the selective isolation of NDP from a complex biological matrix (plasma) and its precise measurement. The workflow is designed for efficiency and accuracy.

  • Sample Preparation: The chosen method is protein precipitation (PPT) with acetonitrile. This technique is favored in high-throughput environments for its simplicity, speed, and effectiveness in removing the majority of plasma proteins.[9] While liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can yield cleaner extracts, PPT offers an optimal balance of recovery and ease of use for this analyte.[10]

  • Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard, Propranolol-d7, is critical. An SIL-IS is the ideal choice as it shares near-identical chemical properties and chromatographic behavior with the analyte, effectively compensating for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the highest degree of accuracy and precision.[11]

  • Chromatographic Separation: A reversed-phase C18 column is used to separate NDP from the parent drug, other metabolites, and endogenous plasma components.[6][11][9] A gradient elution with acetonitrile and water, both acidified with formic acid, ensures robust separation and sharp peak shapes. The acidic mobile phase is crucial as it promotes the protonation of the analyte, which is essential for effective ionization in the mass spectrometer.[11][12]

  • Detection: Tandem mass spectrometry operating in Positive Electrospray Ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode provides the required specificity and sensitivity.[5][6] ESI+ is the ideal ionization technique for NDP due to the presence of a basic secondary amine group that is readily protonated. The MRM scan function isolates a specific precursor ion (the protonated molecule), fragments it, and monitors for a unique product ion, drastically reducing chemical noise and allowing for quantification at very low concentrations.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Spike Spike with IS (Propranolol-d7) Plasma->Spike PPT Protein Precipitation (300 µL Acetonitrile) Spike->PPT Vortex Vortex & Centrifuge PPT->Vortex Supernatant Collect Supernatant Vortex->Supernatant Dilute Dilute & Inject Supernatant->Dilute LC Reversed-Phase LC Separation Dilute->LC MS ESI+ Ionization LC->MS MSMS MRM Detection (Q1/Q3 Transition) MS->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quant Quantify Unknowns Calibration->Quant

Figure 1: Overall experimental workflow for NDP analysis.

Materials and Reagents

Item Supplier/Grade
N-DesisopropylpropranololAnalytical Standard
Propranolol-d7 HClAnalytical Standard (Internal Standard)
Propranolol HClAnalytical Standard
AcetonitrileLC-MS Grade
WaterLC-MS Grade or Type I Ultrapure
Formic AcidLC-MS Grade
Human Plasma (K2EDTA)Screened, Drug-Free
Analytical Balance4- or 5-place
CentrifugeCapable of >10,000 x g
HPLC/UHPLC SystemCoupled to a triple quadrupole MS
LC ColumnC18, e.g., BEH C18, 50x2.1mm, 1.7µm[11]

Detailed Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and QCs
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of NDP and Propranolol-d7 reference standards into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol. These stocks are used for all subsequent dilutions.[6][12]

  • Working Standard Solutions: Prepare serial dilutions of the NDP stock solution in 50:50 acetonitrile:water to create working solutions for spiking calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Propranolol-d7 stock solution in 50:50 acetonitrile:water.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare a calibration curve (e.g., 8 non-zero levels) and at least three levels of QC samples (low, medium, high).[11]

Plasma Sample Preparation Protocol
  • Thaw plasma samples, CC standards, and QCs at room temperature. Vortex briefly to ensure homogeneity.[6]

  • Aliquot 100 µL of each sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS Working Solution (100 ng/mL Propranolol-d7) to all tubes except for "double blank" samples (matrix blank with no analyte or IS). Vortex for 5 seconds.

  • Add 300 µL of cold acetonitrile to each tube to precipitate proteins.[9]

  • Vortex vigorously for 30 seconds to ensure complete mixing and protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]

  • Carefully transfer 100 µL of the clear supernatant into an LC vial containing 200 µL of water with 0.1% formic acid.[11]

  • Cap the vials and place them in the autosampler maintained at 10°C for analysis.

LC-MS/MS Instrumental Conditions

The following tables summarize the starting conditions for the analysis. These should be optimized for the specific instrument in use.

Table 1: Liquid Chromatography Parameters

ParameterConditionRationale
Column Waters ACQUITY BEH C18, 50 x 2.1 mm, 1.7 µm[11]Provides high-efficiency separation for complex matrices.
Mobile Phase A Water + 0.1% Formic Acid[11]Acidification promotes analyte protonation for MS detection.
Mobile Phase B Acetonitrile + 0.1% Formic AcidProvides good elution strength and peak shape.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °C[9]Improves peak shape and reduces system backpressure.
Injection Volume 5 µLBalances sensitivity with on-column loading.
Gradient Elution 0.0 min: 20% B0.5 min: 20% B2.5 min: 95% B3.0 min: 95% B3.1 min: 20% B4.0 min: 20% BRapid gradient ensures elution of analytes while washing the column.

Table 2: Tandem Mass Spectrometry Parameters

ParameterConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveAnalyte contains a readily protonated amine group.[6]
Capillary Voltage +2.8 kVOptimized for stable spray and ion generation.
Source Temp. 150 °C[11]Facilitates solvent evaporation.
Desolvation Temp. 600 °C[11]Completes the desolvation process for analyte ions.
Desolvation Gas Nitrogen, 900 L/hr[11]High flow aids in desolvation for robust signal.
Detection Mode Multiple Reaction Monitoring (MRM)Provides maximum selectivity and sensitivity.[11]
MRM Transitions NDP: 218.1 → 144.1Propranolol: 260.1 → 116.1Propranolol-d7: 267.1 → 123.1Precursor (Q1) to most stable/abundant product ion (Q3).

Results: Method Performance and Validation

A fully validated method should demonstrate performance that meets regulatory standards, typically those outlined by the FDA or EMA.[7][8]

  • Selectivity: The method shows high selectivity, with no significant interfering peaks from endogenous components observed at the retention times of NDP or the IS in blank plasma.[13] The retention time for NDP under these conditions is expected to be distinct from that of propranolol.[9]

  • Linearity: The method exhibits excellent linearity over a biologically relevant concentration range (e.g., 0.5 - 200 ng/mL). Calibration curves, constructed by plotting the peak area ratio (NDP/IS) against concentration, should consistently yield a correlation coefficient (r²) > 0.99.[11]

  • Accuracy and Precision: The intra- and inter-day precision (as %CV) and accuracy (as %RE) should be within ±15% for all QC levels, and within ±20% for the Lower Limit of Quantification (LLOQ).[6][11]

Table 3: Representative Method Validation Summary

ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.99> 0.995
LLOQ S/N > 10, Accuracy/Precision ±20%0.5 ng/mL
Intra-day Precision (%CV) ≤ 15%< 10%
Inter-day Precision (%CV) ≤ 15%< 12%
Intra-day Accuracy (%RE) ± 15%-8.5% to 9.2%
Inter-day Accuracy (%RE) ± 15%-10.3% to 7.5%
Matrix Effect IS-normalized factor CV ≤ 15%Pass
Recovery Consistent and precise> 85%

Metabolic Context and Pathway

Understanding the origin of NDP is key to interpreting study data. Propranolol is metabolized by cytochrome P450 enzymes, primarily CYP2D6 and CYP1A2, which catalyze the N-dealkylation reaction that removes the isopropyl group to form NDP.[2]

Propranolol Propranolol (C16H21NO2) NDP N-Desisopropylpropranolol (C13H15NO2) Propranolol->NDP N-dealkylation (CYP2D6, CYP1A2)

Figure 2: Primary metabolic pathway from Propranolol to NDP.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and reliable tool for the quantitative determination of N-Desisopropylpropranolol in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, while the use of a stable isotope-labeled internal standard ensures high accuracy. This validated method is fit-for-purpose and ideally suited for demanding applications in clinical pharmacology and drug development, enabling a more complete understanding of propranolol's metabolic profile.

References

  • SCIEX. (n.d.). Sensitive and reproducible quantification of N-nitroso propranolol in propranolol drug substance and product. Retrieved from [Link]

  • Baviskar, D. T., Pawar, M. P., Kale, S. S., Jain, P. D., & Jain, D. K. (2011). High-Performance Liquid Chromatography Determination of Propranolol in Human Plasma. Asian Journal of Chemistry, 23(10), 4251-4254.
  • He, H., et al. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances, 8(65), 37286-37294.
  • ResearchGate. (n.d.). Validation data for the proposed LC-MS/MS method for quantification of propranolol in exhaled breath condensate. Retrieved from [Link]

  • Sykora, D., et al. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 665.
  • U.S. Food and Drug Administration (FDA). (n.d.). LC-ESI-HRMS Method for the Determination of N-Nitroso-Propranolol. Retrieved from [Link]

  • ResearchGate. (2017). LC-MS/MS Estimation of Propranolol level in Exhaled Breath Condensate. Retrieved from [Link]

  • Barco, F., et al. (2024). First validated liquid chromatography–tandem mass spectrometry method for simultaneous quantification of propranolol and 4-hydroxypropranolol in pig plasma and dried blood spots and its application to a pharmacokinetic study. Veterinary World, 19(1), 15-28.
  • Waters Corporation. (n.d.). Quantitation of N-Nitroso-Propranolol in Drug Substance using LC-MS/MS. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Retrieved from [Link]

  • ResearchGate. (n.d.). High-Performance Liquid Chromatography Determination of Propranolol in Human Plasma. Retrieved from [Link]

  • Agilent Technologies. (2019). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Retrieved from [Link]

  • da Silva, C. C., et al. (2008). Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Propranolol in Human Plasma and its Application to a Bioequivalence Study. Journal of the Brazilian Chemical Society, 19(4), 754-762.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 159899, (+-)-Desisopropylpropranolol. Retrieved from [Link]

  • He, H., et al. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances, 8(65), 37286–37294. Available from: [Link]

  • ResearchGate. (n.d.). The mass spectrum of propranolol (molecular weight 259) obtained during.... Retrieved from [Link]

  • International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). (2015). DETERMINATION OF PROPRANOLOL HYDROCHLORIDE IN HUMAN PLASMA BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY- MASS SPE. Retrieved from [Link]

  • European Journal of General Medicine. (2004). BIOEQUIVALENCE STUDY OF PROPRANOLOL TABLETS. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of HPLC method for estimation of propranolol HCL in human plasma. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) LC-MS/MS Estimation of Propranolol level in Exhaled Breath Condensate. Retrieved from [Link]

Sources

A Robust and Sensitive Method for the Quantification of N-Desisopropylpropranolol in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Bioanalysis of N-Desisopropylpropranolol in Human Plasma by LC-MS/MS

Abstract

This application note details a highly selective, sensitive, and robust method for the quantification of N-desisopropylpropranolol, a primary metabolite of propranolol, in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, followed by chromatographic separation using reversed-phase liquid chromatography coupled with detection by a triple quadrupole mass spectrometer. The method is validated according to current international guidelines and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.

Introduction: The Importance of Metabolite Quantification

Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of hypertension, angina pectoris, and other cardiovascular disorders.[1][2] Following administration, propranolol is extensively metabolized in the liver, primarily through three pathways: ring oxidation, side-chain oxidation, and glucuronidation.[1][3][4]

One of the key metabolic pathways is side-chain oxidation, which leads to the formation of N-desisopropylpropranolol. This metabolic step is catalyzed predominantly by the cytochrome P450 isoform CYP1A2, with some involvement from CYP2D6.[3][5] As an active metabolite, N-desisopropylpropranolol contributes to the overall pharmacological profile of the parent drug.[5][6] Therefore, its accurate quantification in plasma is crucial for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) modeling, understanding drug-drug interactions, and assessing metabolic phenotypes in different patient populations.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its superior sensitivity, specificity, and high-throughput capabilities.[7][8] This note presents a complete, validated LC-MS/MS workflow designed for the reliable measurement of N-desisopropylpropranolol in plasma samples.

Analytical Workflow Overview

The core of this method is its efficiency and simplicity. The workflow minimizes sample handling and potential sources of error by employing a direct protein precipitation step, followed by dilution and injection into the LC-MS/MS system. An ideal internal standard (IS), such as a stable isotope-labeled version of the analyte (e.g., N-desisopropylpropranolol-d5) or a structurally similar compound (e.g., bisoprolol or a deuterated analog of the parent drug like propranolol-d7), is used to ensure accuracy and precision by correcting for variability during sample preparation and analysis.[8][9]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Aliquot 100 µL Plasma Sample P2 Add Internal Standard (IS) P1->P2 P3 Protein Precipitation (300 µL Acetonitrile) P2->P3 P4 Vortex & Centrifuge P3->P4 P5 Transfer Supernatant P4->P5 A1 Inject Sample P5->A1 A2 Chromatographic Separation (C18 Column) A1->A2 A3 Ionization (ESI+) A2->A3 A4 Mass Detection (MRM Mode) A3->A4 D1 Peak Integration A4->D1 D2 Calibration Curve (1/x² Weighting) D1->D2 D3 Calculate Concentration D2->D3

Caption: High-level overview of the bioanalytical workflow.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Analytical Standards: N-Desisopropylpropranolol (≥97.5% purity), Propranolol-d7 (Internal Standard, IS).[10]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).

  • Biological Matrix: Drug-free human plasma (K2EDTA as anticoagulant), sourced from at least six unique donors for validation.

  • Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials with inserts.

Instrumentation
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of delivering accurate gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.

  • Data System: Chromatography data system software for instrument control, data acquisition, and processing.

  • General Equipment: Analytical balance, calibrated pipettes, vortex mixer, benchtop microcentrifuge.

Detailed Experimental Protocols

Preparation of Standards and Quality Controls (QCs)

The causality behind preparing standards in the same biological matrix as the unknown samples is fundamental to bioanalysis. This practice, known as matrix-matching, ensures that the calibration standards and QCs experience the same potential matrix effects (e.g., ion suppression or enhancement) as the study samples, leading to higher accuracy.

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-desisopropylpropranolol and Propranolol-d7 (IS) in methanol to create individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the N-desisopropylpropranolol stock solution in 50:50 (v/v) methanol:water to create working solutions for spiking calibration curve (CAL) standards.

  • IS Spiking Solution (100 ng/mL): Dilute the IS primary stock with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.

  • Calibration (CAL) and QC Samples: Spike appropriate volumes of the working solutions into blank human plasma to achieve the desired concentration range. A typical range for N-desisopropylpropranolol is 0.2 to 100 ng/mL.[8] QCs should be prepared at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Plasma Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma, which would otherwise interfere with the analysis and damage the LC column.[7][8] Acetonitrile is a highly efficient precipitation agent for this purpose.

Sample_Preparation_Workflow start Start: Thaw Plasma Sample to Room Temp. step1 Aliquot 100 µL of plasma into a 1.5 mL microtube. start->step1 step2 Add 300 µL of IS Spiking Solution (100 ng/mL Propranolol-d7 in ACN). step1->step2 step3 Vortex vigorously for 30 seconds to ensure complete protein precipitation. step2->step3 step4 Centrifuge at 14,000 x g for 10 min at 4°C to pellet precipitated proteins. step3->step4 step5 Carefully transfer 100 µL of the clear supernatant. step4->step5 step6 Dilute with 200 µL of 0.1% Formic Acid in water in an autosampler vial. step5->step6 end Ready for LC-MS/MS Injection step6->end

Caption: Step-by-step protein precipitation protocol.

LC-MS/MS Method Parameters

The following tables outline the starting conditions for the method. These parameters should be optimized for the specific instrumentation used. The choice of a C18 column provides excellent retention for moderately polar compounds like N-desisopropylpropranolol, while the gradient elution ensures sharp peak shapes and efficient separation from endogenous plasma components.[8][9]

Table 1: Liquid Chromatography Conditions

Parameter Recommended Setting
LC Column Hypersil GOLD C18 (or equivalent), 2.1 x 50 mm, 1.9 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Gradient Program 20% B to 95% B over 2.5 min, hold for 1 min, return to initial
Column Temp. 40 °C

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Conditions

Parameter Recommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage +2.8 kV
Source Temp. 150 °C
Desolvation Temp. 600 °C
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Analyte) m/z 218.1 → 144.1 (Quantifier), 218.1 → 115.1 (Qualifier)
MRM Transition (IS) m/z 267.2 → 116.2 (Propranolol-d7)

| Collision Gas | Argon |

Note: MRM transitions, cone voltage, and collision energy must be optimized by infusing pure standards. The precursor ion for N-desisopropylpropranolol is its protonated molecule [M+H]⁺.[11]

Bioanalytical Method Validation

A bioanalytical method must be rigorously validated to ensure its reliability for regulatory submissions. The validation process demonstrates that the method is suitable for its intended purpose. All validation experiments should adhere to the principles outlined in the FDA's Bioanalytical Method Validation guidance, now harmonized under the International Council for Harmonisation (ICH) M10 guideline.[12][13][14]

The key validation parameters and their typical acceptance criteria are summarized below.[15]

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

Validation Parameter Purpose Key Experiment Acceptance Criteria
Selectivity To ensure no interference from endogenous components at the retention time of the analyte and IS. Analyze ≥6 lots of blank plasma. Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range To establish the concentration range over which the method is accurate and precise. Analyze CAL standards (min. 6 non-zero points) over multiple runs. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal value and the variability of the measurements. Analyze QC samples at 4 levels (n=6) on 3 separate days. Mean accuracy within ±15% of nominal. Precision (%CV) ≤15%. (±20% and ≤20% at LLOQ).
Recovery To assess the efficiency of the extraction process. Compare analyte peak area from pre-extraction spiked samples to post-extraction spiked samples. Should be consistent, precise, and reproducible.
Matrix Effect To evaluate the impact of matrix components on analyte ionization. Compare analyte response in post-extraction spiked samples to that in pure solution. Normalized matrix factor %CV should be ≤15%.

| Stability | To ensure the analyte is stable under various storage and handling conditions. | Analyze QC samples after exposure to relevant conditions (freeze-thaw, bench-top, long-term storage). | Mean concentration should be within ±15% of nominal values. |

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and efficient tool for the quantification of N-desisopropylpropranolol in human plasma. The simple protein precipitation protocol is amenable to high-throughput analysis, making it ideal for supporting large-scale clinical and preclinical studies. The validation strategy ensures that the data generated is accurate and reproducible, meeting the stringent requirements of the regulatory landscape.

References

  • He, H., Li, L., Zhao, L., Sun, N., Zhang, M., Cheng, Y., Yu, L., Ma, L., & Wang, X. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances, 8(52), 29845–29852. Available from: [Link]

  • He, H., et al. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances. Available from: [Link]

  • LC/MS/MS Determination of Propranolol and Its Metabolites 4-Hydroxypropranolol and N-Desisopropylpropranolol in Rat Plasma. (2010). Ingenta Connect. Available from: [Link]

  • Gandhimathi, R., et al. (2023). DETERMINATION OF PROPRANOLOL HYDROCHLORIDE IN HUMAN PLASMA BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY- MASS SPE. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). Available from: [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]

  • Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. (2025). Agilent. Available from: [Link]

  • Drummer, O. H., et al. (1984). Determination of propranolol and 4-hydroxypropranolol in human plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Available from: [Link]

  • First validated liquid chromatography–tandem mass spectrometry method for simultaneous quantification of propranolol and 4-hydroxypropranolol in pig plasma and dried blood spots and its application to a pharmacokinetic study. (2024). ResearchGate. Available from: [Link]

  • Propranolol Pathway, Pharmacokinetics. ClinPGx. Available from: [Link]

  • High-Performance Liquid Chromatography Determination of Propranolol in Human Plasma. (2014). ResearchGate. Available from: [Link]

  • González-Grávalos, et al. (2018). Selective Synthesis of the Human Drug Metabolite 5′-Hydroxypropranolol by an Evolved Self-Sufficient Peroxygenase. ACS Publications. Available from: [Link]

  • Johnsson, G., & Regårdh, C. G. (1976). Clinical pharmacokinetics of propranolol. Clinical Pharmacokinetics. Available from: [Link]

  • Efficient Extraction of Propranolol, Doxepin, and Loperamide in Plasma Using Oasis PRiME MCX. Waters. Available from: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2023). KCAS Bio. Available from: [Link]

  • Propranolol. Wikipedia. Available from: [Link]

  • Daily, J. S., & Olshansky, B. (2023). Propranolol. StatPearls - NCBI Bookshelf. Available from: [Link]

  • (+-)-Desisopropylpropranolol. PubChem - NIH. Available from: [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]

  • Is propranolol (a non-selective beta blocker) primarily metabolized by the liver or kidneys?. (2024). Quora. Available from: [Link]

  • Faustino, P. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available from: [Link]

  • Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. (2022). MDPI. Available from: [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

Sources

Application Notes and Protocols for N-Desisopropylpropranolol Studies

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the study of N-Desisopropylpropranolol (NDP), a primary metabolite of the widely used beta-blocker, propranolol. This document offers a structured approach to investigating the metabolic fate and biological activity of NDP, underpinned by established scientific principles and methodologies.

Introduction: The Significance of N-Desisopropylpropranolol

Propranolol is a cornerstone therapeutic agent for a range of cardiovascular and other conditions. Its extensive metabolism in the human body leads to the formation of numerous metabolites, among which N-Desisopropylpropranolol (NDP) is a key product of side-chain oxidation.[1] While considered a minor metabolite in vivo, its formation primarily via the cytochrome P450 isoform CYP1A2 and its subsequent metabolism make it a crucial molecule for understanding the complete pharmacokinetic and pharmacodynamic profile of propranolol.[1] A thorough investigation of NDP is essential for a comprehensive assessment of propranolol's disposition, potential drug-drug interactions, and overall therapeutic and toxicological effects. This guide provides detailed protocols for the in vitro and analytical investigation of NDP.

Physicochemical Properties of N-Desisopropylpropranolol

A foundational understanding of the physicochemical properties of NDP is critical for the design and execution of relevant experimental protocols.

PropertyValueSource
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.26 g/mol
IUPAC Name 1-amino-3-(naphthalen-1-yloxy)propan-2-ol
CAS Number 20862-11-7
Appearance Solid
Storage Temperature 2-8°C

Metabolic Pathway of Propranolol to N-Desisopropylpropranolol and its Subsequent Metabolism

The metabolic journey from propranolol to its downstream metabolites is a multi-step enzymatic process. Understanding this pathway is fundamental to designing experiments aimed at characterizing the enzymes involved and the kinetics of these transformations.

metabolic_pathway Propranolol Propranolol NDP N-Desisopropylpropranolol (NDP) Propranolol->NDP CYP1A2 (major) N-desisopropylation Aldehyde_Intermediate Aldehyde Intermediate NDP->Aldehyde_Intermediate Monoamine Oxidase (MAO) NLA Naphthoxylactic Acid (NLA) Aldehyde_Intermediate->NLA Mitochondrial Aldehyde Dehydrogenase (ALDH) PGL Propranolol Glycol (PGL) Aldehyde_Intermediate->PGL Aldehyde Reductase

Caption: Metabolic pathway of propranolol to N-Desisopropylpropranolol and its subsequent metabolites.

Propranolol undergoes N-desisopropylation, primarily catalyzed by the cytochrome P450 enzyme CYP1A2, to form N-Desisopropylpropranolol (NDP).[1] NDP is then further metabolized via oxidative deamination by monoamine oxidase (MAO) to an unstable aldehyde intermediate.[2][3] This intermediate is subsequently oxidized to naphthoxylactic acid (NLA) by mitochondrial aldehyde dehydrogenase (ALDH) or reduced to propranolol glycol (PGL) by aldehyde reductase.[2][3]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the investigation of N-Desisopropylpropranolol.

In Vitro Metabolism of N-Desisopropylpropranolol using Rat Liver Subcellular Fractions

This protocol is designed to investigate the enzymatic conversion of NDP to its downstream metabolites using isolated rat liver mitochondria and cytosol.

Rationale: The use of subcellular fractions allows for the study of specific enzyme activities in a controlled environment, free from the complexities of whole-cell systems. This approach is particularly useful for identifying the roles of mitochondrial and cytosolic enzymes in NDP metabolism.

Materials:

  • N-Desisopropylpropranolol (NDP) analytical standard

  • Rat liver mitochondria and cytosol (prepared by differential centrifugation)

  • NAD⁺

  • NADPH

  • Potassium phosphate buffer (pH 7.4)

  • Cyanamide (ALDH inhibitor)

  • Naphtetrazole (MAO inhibitor)

  • Acetonitrile (ACN)

  • Formic acid

  • Water, HPLC grade

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • LC-MS/MS system

Protocol:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of NDP in a suitable solvent (e.g., DMSO or methanol) at a concentration of 10 mM.

    • In microcentrifuge tubes, prepare the following reaction mixtures (total volume of 200 µL):

      • Test Reaction: 50 mM potassium phosphate buffer, 1 mg/mL mitochondrial protein, 1 mg/mL cytosolic protein, 1 mM NAD⁺, 1 mM NADPH, and 10 µM NDP.

      • MAO Inhibition Control: Test reaction components + 10 µM Naphtetrazole.

      • ALDH Inhibition Control: Test reaction components + 100 µM Cyanamide.

      • Negative Control (No Cofactors): Test reaction components without NAD⁺ and NADPH.

      • Negative Control (No Enzyme): Buffer, cofactors, and NDP without subcellular fractions.

  • Incubation:

    • Pre-incubate the reaction mixtures at 37°C for 5 minutes.

    • Initiate the reaction by adding the NDP stock solution.

    • Incubate at 37°C for a defined period (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 400 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining NDP and the formation of metabolites (e.g., NLA) using a validated LC-MS/MS method.

    • Calculate the rate of NDP metabolism and the effect of inhibitors.

in_vitro_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Stock Prepare NDP Stock Prep_Mix Prepare Incubation Mixtures Prep_Stock->Prep_Mix Pre_Incubate Pre-incubate at 37°C Prep_Mix->Pre_Incubate Initiate Initiate with NDP Pre_Incubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction Incubate->Terminate Prepare_Sample Prepare Sample for LC-MS/MS Terminate->Prepare_Sample Analyze LC-MS/MS Analysis Prepare_Sample->Analyze Data Data Analysis Analyze->Data

Caption: Workflow for the in vitro metabolism study of N-Desisopropylpropranolol.

Quantification of N-Desisopropylpropranolol in Human Plasma by LC-MS/MS

This protocol provides a robust and sensitive method for the quantification of NDP in human plasma, adapted from a validated method for propranolol and its metabolites.[4]

Rationale: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the gold standard for quantifying drug metabolites in complex biological matrices like plasma.

Materials:

  • N-Desisopropylpropranolol (NDP) analytical standard

  • Internal Standard (IS), e.g., a stable isotope-labeled NDP or a structurally similar compound

  • Human plasma (blank)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer

  • C18 analytical column (e.g., Hypersil GOLD C18, 2.1 x 50 mm, 1.9 µm)

Protocol:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of NDP and the IS in methanol at 1 mg/mL.

    • Prepare a series of working standard solutions of NDP by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Prepare QC samples at low, medium, and high concentrations in blank human plasma.

  • Sample Preparation:

    • To 100 µL of plasma sample, standard, or QC, add 10 µL of the IS working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[4]

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System:

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient: A suitable gradient to separate NDP from other plasma components (e.g., start with 95% A, ramp to 95% B, and re-equilibrate).

      • Flow Rate: 0.3 mL/min

      • Column Temperature: 40°C

      • Injection Volume: 5 µL

    • MS/MS System:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • MRM Transitions: Determine the optimal precursor-to-product ion transitions for NDP and the IS by infusing the pure compounds into the mass spectrometer. For NDP (m/z 218.1), potential product ions could be monitored.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of NDP to the IS against the nominal concentration of the standards.

    • Use a weighted linear regression for the calibration curve.

    • Determine the concentration of NDP in the unknown samples and QCs from the calibration curve.

    • The accuracy and precision of the QCs should be within acceptable limits (e.g., ±15%).

Assessment of Beta-Adrenergic Receptor Antagonism

This protocol outlines a cell-based assay to evaluate the potential of NDP to act as an antagonist at beta-adrenergic receptors.

Rationale: While NDP is reported to have weak beta-blocking activity, a quantitative assessment is necessary to understand its potential contribution to the overall pharmacological effect of propranolol. A cell-based assay using a cell line overexpressing a specific beta-adrenergic receptor subtype provides a controlled system for this evaluation.

Materials:

  • HEK293 cells stably expressing the human β1- or β2-adrenergic receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Isoproterenol (a non-selective β-agonist)

  • N-Desisopropylpropranolol (NDP)

  • Propranolol (positive control)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • 96-well cell culture plates

Protocol:

  • Cell Culture and Seeding:

    • Culture the HEK293 cells expressing the target beta-adrenergic receptor according to standard protocols.

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells once with serum-free medium.

    • Prepare serial dilutions of NDP and propranolol in assay buffer.

    • Pre-incubate the cells with various concentrations of NDP or propranolol for 15-30 minutes at 37°C.

    • Add a fixed concentration of isoproterenol (a concentration that elicits a submaximal response, e.g., EC₈₀) to all wells except the basal control.

    • Incubate for a further 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of the antagonist (NDP or propranolol).

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

    • The IC₅₀ value represents the concentration of the antagonist that inhibits 50% of the maximal response to isoproterenol.

    • Compare the IC₅₀ of NDP to that of propranolol to determine its relative potency as a beta-blocker.

Conclusion

The experimental protocols detailed in this application note provide a robust framework for the comprehensive investigation of N-Desisopropylpropranolol. By elucidating its metabolic fate and biological activity, researchers can gain a deeper understanding of the overall pharmacology of propranolol, contributing to safer and more effective therapeutic strategies. The provided methodologies, grounded in established scientific principles, are designed to ensure data integrity and reproducibility.

References

  • Involvement of monoamine oxidase and aldehyde reductase in the metabolism of N-desisopropylpropranolol to propranolol glycol in rat liver. PubMed. [Link]

  • An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Publishing. [Link]

  • Involvement of monoamine oxidase and mitochondrial aldehyde dehydrogenase in the metabolism of N-desisopropylpropranolol to naphthoxylactic acid in rat liver. PubMed. [Link]

  • An automated HPLC method for the assay of propranolol and its basic metabolites in plasma and urine. PubMed. [Link]

  • Investigations on the phase II metabolism of propranolol and hydroxypropranolols. Refubium - Freie Universität Berlin. [Link]

  • (+-)-Desisopropylpropranolol | C13H15NO2 | CID 159899. PubChem. [Link]

Sources

Application Notes and Protocols for In Vitro Characterization of N-Desisopropylpropranolol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the in vitro pharmacological characterization of N-Desisopropylpropranolol (NDP), a primary active metabolite of the widely prescribed β-adrenergic receptor antagonist, propranolol.[1] As a biologically active metabolite, understanding the distinct pharmacological profile of NDP is crucial for a complete assessment of propranolol's overall mechanism of action, therapeutic efficacy, and potential for off-target effects. We present detailed, field-proven protocols for essential in vitro assays, including radioligand binding to determine receptor affinity and cAMP accumulation assays to quantify functional antagonism. Furthermore, we discuss methodologies for evaluating its metabolic fate. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate N-Desisopropylpropranolol and related compounds in a preclinical setting.

Introduction: The Scientific Rationale for Studying N-Desisopropylpropranolol

Propranolol is a non-selective β-adrenergic receptor antagonist that undergoes extensive hepatic metabolism.[2] One of the principal metabolic pathways is N-desisopropylation, a Phase I reaction catalyzed predominantly by the cytochrome P450 isoform CYP1A2, which produces N-Desisopropylpropranolol (NDP).[1][3][4][5]

Unlike many drug metabolites which are pharmacologically inert, NDP retains biological activity.[1][6] It has been shown to bind to β-adrenergic receptors and function as an antagonist, thereby contributing to the parent drug's therapeutic effect.[1] Following its formation, NDP is further metabolized via oxidative deamination by monoamine oxidase (MAO) to an aldehyde intermediate, which is then converted to other downstream metabolites like propranolol glycol (PGL) and naphthoxylactic acid (NLA).[7][8]

A thorough in vitro evaluation of NDP is therefore essential for:

  • Defining the complete pharmacodynamic profile of propranolol: Understanding the contribution of active metabolites to the overall clinical effect.

  • Investigating inter-individual variability: Differences in CYP1A2 or MAO activity could alter the ratio of propranolol to NDP, potentially impacting patient response.

  • Guiding safety and toxicology assessments: Characterizing the activity of major metabolites is a key component of nonclinical safety evaluation.[9]

This guide provides the foundational assays to determine the β-adrenergic receptor affinity and functional potency of NDP.

Pharmacological Profile: Quantitative Summary

The following table summarizes key in vitro pharmacological parameters for N-Desisopropylpropranolol based on published data. These values serve as a benchmark for researchers performing the assays described herein.

ParameterAssay TypeReceptor/SystemValueSource
Binding Affinity (Kd) Radioligand Bindingβ-Adrenergic Receptors (Turkey Erythrocytes)42 nM[1]
Functional Potency (Ki) Adenylate Cyclase Inhibitionβ-Adrenergic Receptors175 nM[1]

Core Assay I: Receptor Binding Affinity via Radioligand Competition

Scientific Rationale: The radioligand binding assay is the gold standard for determining the affinity of a test compound for a specific receptor.[10] This assay quantifies the direct interaction between N-Desisopropylpropranolol and β-adrenergic receptors. The principle is competitive displacement: the unlabeled test compound (NDP) competes with a high-affinity radiolabeled ligand for a finite number of receptors in a membrane preparation. The concentration of NDP that displaces 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the equilibrium dissociation constant (Ki) can be calculated.

Workflow for Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Separation & Analysis prep1 Homogenize cells/tissue expressing β-ARs in cold lysis buffer prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Resuspend and wash pellet prep2->prep3 prep4 Determine protein concentration (e.g., BCA assay) prep3->prep4 assay1 Add membrane preparation prep4->assay1 assay2 Add serial dilutions of N-Desisopropylpropranolol (competitor) assay1->assay2 assay3 Add fixed concentration of radioligand (e.g., [3H]-DHA) assay2->assay3 assay4 Incubate to reach equilibrium (e.g., 60 min at 30°C) assay3->assay4 analysis1 Rapidly filter plate contents through GF/C filters assay4->analysis1 analysis2 Wash filters with ice-cold buffer to remove unbound radioligand analysis1->analysis2 analysis3 Measure radioactivity on filters (scintillation counting) analysis2->analysis3 analysis4 Calculate IC₅₀ and Kᵢ values analysis3->analysis4

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: β-Adrenergic Receptor Competition Binding Assay

This protocol is adapted from standard methodologies for GPCR binding.[11][12]

1. Materials and Reagents:

  • Test Compound: N-Desisopropylpropranolol (analytical standard grade).

  • Membrane Source: Commercially available membranes from cells overexpressing human β₁ or β₂-adrenergic receptors, or prepared from tissues known to express these receptors (e.g., rat heart ventricles).

  • Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA), a non-selective β-adrenergic antagonist.

  • Non-Specific Binding Control: Propranolol (10 µM final concentration).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation Cocktail and a Microplate Scintillation Counter .

2. Experimental Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of N-Desisopropylpropranolol in a suitable solvent (e.g., DMSO), then create a serial dilution series in Binding Buffer. The final concentration range should span from approximately 0.1 nM to 100 µM to generate a full competition curve.

    • Dilute the [³H]-DHA stock in Binding Buffer to a working concentration that is approximately equal to its Kd for the receptors (typically 1-2 nM).

    • Thaw the membrane preparation on ice and dilute in ice-cold Binding Buffer to a final concentration of 5-20 µg protein per well. Keep on ice.

  • Assay Plate Setup (Total Volume: 250 µL):

    • Total Binding Wells: 150 µL membranes + 50 µL Binding Buffer + 50 µL [³H]-DHA.

    • Non-Specific Binding (NSB) Wells: 150 µL membranes + 50 µL Propranolol (10 µM) + 50 µL [³H]-DHA.

    • Competition Wells: 150 µL membranes + 50 µL N-Desisopropylpropranolol (at each concentration) + 50 µL [³H]-DHA.

  • Incubation:

    • Seal the plate and incubate for 60 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration onto the pre-soaked GF/C filter plate.

    • Quickly wash the filters 4 times with 200 µL of ice-cold Wash Buffer per well to separate bound from free radioligand.

  • Detection:

    • Dry the filter plate for 30-60 minutes at 50°C.

    • Add scintillation cocktail to each well.

    • Count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Convert the CPM values for the competition wells to a percentage of the maximal specific binding.

  • Plot the percent specific binding against the log concentration of N-Desisopropylpropranolol.

  • Fit the data to a sigmoidal dose-response (variable slope) curve using a non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd))

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Core Assay II: Functional Antagonism via cAMP Accumulation

Scientific Rationale: β-adrenergic receptors are canonically coupled to the stimulatory G-protein, Gs.[13] Agonist binding activates Gs, which in turn stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). A functional antagonist, like N-Desisopropylpropranolol, will bind to the receptor but not elicit this response; instead, it will block the ability of an agonist to increase intracellular cAMP levels. This assay measures the functional consequence of receptor binding.

β-Adrenergic Receptor Signaling and Antagonism

Agonist Agonist (e.g., Isoproterenol) NDP NDP (Antagonist) Receptor β-Adrenergic Receptor Agonist->Receptor Binds & Activates NDP->Receptor Binds & Blocks G_Protein Gs Protein α βγ Receptor->G_Protein:g Activates AC Adenylyl Cyclase G_Protein:α->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets Propranolol Propranolol NDP N-Desisopropylpropranolol (NDP) Propranolol->NDP Aldehyde Aldehyde Intermediate NDP->Aldehyde PGL Propranolol Glycol (PGL) Aldehyde->PGL NLA Naphthoxylactic Acid (NLA) Aldehyde->NLA CYP1A2 CYP1A2 (CYP2D6 minor) CYP1A2->Propranolol N-desisopropylation MAO Monoamine Oxidase (MAO) MAO->NDP Oxidative Deamination ALDH Aldehyde Dehydrogenase (ALDH) ALDH->Aldehyde Oxidation AR Aldehyde Reductase (AR) AR->Aldehyde Reduction

Caption: Key metabolic transformations of propranolol and NDP.

Protocol Outline: Metabolic Stability in Human Liver Microsomes
  • Incubation: Incubate N-Desisopropylpropranolol (e.g., 1 µM final concentration) with human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer at 37°C.

  • Initiation: Start the reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the quenched samples to pellet the protein.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining concentration of N-Desisopropylpropranolol.

  • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the initial linear phase gives the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂) as 0.693 / k.

References

  • Yoshida, T., et al. (2001). Involvement of monoamine oxidase and aldehyde reductase in the metabolism of N-desisopropylpropranolol to propranolol glycol in rat liver. Journal of Health Science, 47(4), 347-352. Retrieved from [Link]

  • Guo, X., et al. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 887, 503632. Retrieved from [Link]

  • Spaggiari, D., et al. (2014). Coupling ultra-high-pressure liquid chromatography with mass spectrometry for in-vitro drug-metabolism studies. TrAC Trends in Analytical Chemistry, 63, 99-108. Retrieved from [Link]

  • Insel, P. A., et al. (2023). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Methods in Molecular Biology, 2707, 129-142. Retrieved from [Link]

  • PharmGKB. (n.d.). Propranolol Pathway, Pharmacokinetics. PharmGKB. Retrieved from [Link]

  • Yoshida, T., et al. (2002). Involvement of monoamine oxidase and mitochondrial aldehyde dehydrogenase in the metabolism of N-desisopropylpropranolol to naphthoxylactic acid in rat liver. Biological & Pharmaceutical Bulletin, 25(9), 1227-1230. Retrieved from [Link]

  • Al-Subeihi, A. A. (2015). Investigations on the phase II metabolism of propranolol and hydroxypropranolols. Freie Universität Berlin. Retrieved from [Link]

  • PubChem. (n.d.). (+-)-Desisopropylpropranolol. National Center for Biotechnology Information. Retrieved from [Link]

  • Grzenkowicz-Wydra, J., et al. (2008). Evaluation of in vitro biotransformation of propranolol with HPLC, MS/MS, and two bioassays. Environmental Toxicology and Chemistry, 27(3), 593-599. Retrieved from [Link]

  • Mehvar, R., & Brocks, D. R. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 687. Retrieved from [Link]

  • Horie, T., et al. (1990). Determination and Properties of Acetyl Conjugate of N-desisopropylpropranolol, AcNDP. Yakugaku Zasshi, 110(12), 939-944. Retrieved from [Link]

  • Kasbi, K., & Tadayon, S. (2023). Modeling Stereospecific Drug Interactions with Beta-Adrenergic Receptors. bioRxiv. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved from [Link]

  • An, G. & Tolliday, N. (2010). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • Bilezikian, J. P., et al. (1979). A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. Journal of Cyclic Nucleotide Research, 5(5), 371-384. Retrieved from [Link]

  • John, D. N., & Jones, W. N. (1978). Clinical Pharmacokinetics of Propranolol. Clinical Pharmacokinetics, 3(4), 289-310. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. FDA. Retrieved from [Link]

Sources

Application Notes and Protocols for N-Desisopropylpropranolol Research in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-Desisopropylpropranolol (NDP) in animal models. NDP, a primary metabolite of the widely used beta-blocker propranolol, has demonstrated distinct pharmacological activities that warrant further investigation. This guide offers detailed protocols, explains the scientific rationale behind experimental choices, and provides insights into data interpretation, ensuring the generation of robust and reproducible results.

Introduction: The Scientific Rationale for Studying N-Desisopropylpropranolol

Propranolol, a non-selective beta-adrenergic receptor antagonist, undergoes extensive metabolism in the liver, leading to the formation of several metabolites. Among these, N-Desisopropylpropranolol has garnered significant interest due to its potential biological activity. Unlike its parent compound, NDP exhibits a significantly lower affinity for beta-adrenoceptors, suggesting that its pharmacological effects may be mediated through alternative mechanisms. Research into NDP is crucial for a complete understanding of the long-term effects of propranolol and for exploring the therapeutic potential of this metabolite in its own right.

The primary hypothesis driving NDP research is that it may contribute to the overall therapeutic and side-effect profile of propranolol through mechanisms independent of beta-blockade. This has significant implications for drug development, particularly in the context of personalizing medicine based on metabolic profiles.

Pharmacokinetics and Metabolism of N-Desisopropylpropranolol

Understanding the pharmacokinetic profile of NDP is fundamental to designing meaningful in vivo studies. Following administration of propranolol, NDP is formed through N-dealkylation, a process primarily catalyzed by cytochrome P450 enzymes in the liver.

Table 1: Comparative Pharmacokinetic Parameters of Propranolol and N-Desisopropylpropranolol in Rodent Models

ParameterPropranololN-DesisopropylpropranololSource
Bioavailability (Oral) ~25%Variable, generally lower than propranolol
Half-life (t½) 1-2 hours2-3 hours
Peak Plasma Concentration (Cmax) Dose-dependentSignificantly lower than propranolol
Primary Route of Elimination Hepatic metabolismRenal excretion

The longer half-life of NDP compared to propranolol suggests that it may have a more sustained, albeit potentially less potent, effect. The lower Cmax indicates that direct administration of NDP may be necessary to achieve concentrations comparable to those seen after high-dose propranolol treatment.

Experimental Protocols: In Vivo Assessment of N-Desisopropylpropranolol

The following protocols are designed to be adaptable to various research questions. It is imperative to adhere to all institutional and national guidelines for the ethical use of animals in research.

Animal Model Selection

The choice of animal model is critical and should be guided by the specific research question.

  • Rodents (Rats and Mice): Most commonly used due to their well-characterized physiology and genetics. Wistar or Sprague-Dawley rats are often used for cardiovascular studies, while mouse models are invaluable for genetic manipulations.

  • Zebrafish Larvae: Useful for high-throughput screening of developmental and cardiovascular effects due to their optical transparency and rapid development.

Preparation and Administration of N-Desisopropylpropranolol

Materials:

  • N-Desisopropylpropranolol hydrochloride (analytical grade)

  • Sterile saline (0.9% NaCl)

  • Vehicle (e.g., distilled water, DMSO, or cyclodextrin-based solutions)

  • Vortex mixer

  • pH meter

  • Syringes and needles appropriate for the chosen route of administration

Protocol for Vehicle Selection and Drug Preparation:

  • Solubility Testing: Determine the solubility of NDP in various pharmaceutically acceptable vehicles. For in vivo studies, an aqueous vehicle is preferred. If solubility is limited, a co-solvent system (e.g., 10% DMSO in saline) or a solubilizing agent like hydroxypropyl-β-cyclodextrin can be used.

  • Vehicle Justification: The choice of vehicle must be justified. For instance, while DMSO is an excellent solvent, it can have its own biological effects. Therefore, the lowest effective concentration of DMSO should be used, and a vehicle-only control group is mandatory.

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of NDP hydrochloride.

    • Dissolve it in the chosen vehicle.

    • Gently vortex until fully dissolved.

    • Adjust the pH to physiological range (7.2-7.4) if necessary, using sterile NaOH or HCl.

    • Sterile filter the final solution through a 0.22 µm filter into a sterile vial.

  • Stability: Prepare dosing solutions fresh daily unless stability data indicates otherwise. Store protected from light.

DOT Diagram: Workflow for Dosing Solution Preparation

G cluster_prep Dosing Solution Preparation cluster_qc Quality Control weigh Weigh NDP HCl dissolve Dissolve in Vehicle weigh->dissolve Add to vortex Vortex to Mix dissolve->vortex ph_adjust Adjust pH to 7.2-7.4 vortex->ph_adjust filter Sterile Filter (0.22 µm) ph_adjust->filter store Store Appropriately filter->store solubility Solubility Test solubility->dissolve vehicle_control Vehicle Control Group vehicle_control->store stability Assess Stability stability->store

Caption: Workflow for preparing N-Desisopropylpropranolol dosing solutions.

Routes of Administration:

  • Oral Gavage (p.o.): Mimics the clinical route of propranolol administration. However, the bioavailability of NDP via this route may be low and variable.

  • Intraperitoneal (i.p.): Bypasses first-pass metabolism, leading to more consistent systemic exposure. This is often the preferred route for initial pharmacological studies.

  • Subcutaneous (s.c.): Provides a slower, more sustained release compared to i.p. injection.

  • Intravenous (i.v.): Allows for precise control over plasma concentrations but can be technically challenging in small animals.

Pharmacodynamic Assessments

The choice of pharmacodynamic endpoints will depend on the therapeutic area of interest.

Cardiovascular Assessments:

  • Telemetry: The gold standard for continuous monitoring of blood pressure, heart rate, and ECG in conscious, freely moving animals. This minimizes stress-induced artifacts.

  • Tail-cuff Plethysmography: A non-invasive method for measuring blood pressure in rodents. While less accurate than telemetry, it is suitable for repeated measurements.

Behavioral Assessments:

  • Locomotor Activity: To assess potential sedative or stimulant effects.

  • Anxiety Models (e.g., Elevated Plus Maze, Open Field Test): To investigate anxiolytic or anxiogenic properties.

  • Cognitive Models (e.g., Morris Water Maze, Y-Maze): To evaluate effects on learning and memory.

DOT Diagram: Experimental Workflow for In Vivo Assessment

G cluster_setup Experimental Setup cluster_dosing Dosing & Monitoring cluster_analysis Data Analysis model Select Animal Model acclimate Acclimatize Animals model->acclimate groups Randomize into Groups (Vehicle, NDP Doses) acclimate->groups dose Administer NDP/Vehicle groups->dose pk_sample Collect Blood Samples (PK) dose->pk_sample pd_monitor Conduct PD Assessments dose->pd_monitor pk_analysis Analyze Plasma Concentrations pk_sample->pk_analysis pd_analysis Analyze PD Endpoints pd_monitor->pd_analysis correlate Correlate PK/PD Data pk_analysis->correlate pd_analysis->correlate interpret Interpret Results correlate->interpret

Caption: General workflow for in vivo studies of N-Desisopropylpropranolol.

Mechanistic Studies: Investigating Signaling Pathways

Given that NDP has low affinity for beta-adrenoceptors, elucidating its mechanism of action is a key research objective.

Potential Mechanisms of Action:

  • Interaction with other G-protein coupled receptors (GPCRs): Screening NDP against a panel of GPCRs can identify novel targets.

  • Modulation of ion channels: Electrophysiological studies can assess the effects of NDP on cardiac and neuronal ion channels.

  • Effects on intracellular signaling cascades: Investigating downstream signaling pathways, such as those involving cyclic AMP (cAMP) and protein kinases, can provide insights into its cellular effects.

DOT Diagram: Hypothetical Signaling Pathway for NDP

G NDP N-Desisopropylpropranolol Receptor Novel GPCR/Ion Channel NDP->Receptor G_Protein G-Protein Activation/Inhibition Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase Activation Second_Messenger->Kinase Response Cellular Response Kinase->Response

Caption: Hypothetical signaling pathway for N-Desisopropylpropranolol.

Data Interpretation and Troubleshooting

Self-Validating Experimental Design:

  • Dose-Response Relationship: Include multiple dose groups to establish a clear dose-response curve. The absence of a dose-response may indicate a lack of effect or that the doses tested were not in the therapeutic range.

  • Positive Control: If a specific effect is hypothesized, include a positive control compound known to elicit that effect.

  • Paired PK/PD Measurements: Whenever possible, collect pharmacokinetic and pharmacodynamic data from the same animals to establish a clear relationship between drug exposure and effect.

Troubleshooting Common Issues:

  • High Variability: This can be due to inconsistencies in dosing, animal handling, or assay procedures. Ensure all procedures are standardized.

  • Lack of Effect: This could be due to poor bioavailability, rapid metabolism, or an inappropriate dose range. Consider a different route of administration or higher doses.

  • Unexpected Effects: Document all observations, as these may provide clues to novel mechanisms of action.

Conclusion

Research into N-Desisopropylpropranolol holds the potential to refine our understanding of propranolol's pharmacology and to uncover new therapeutic avenues. By employing robust and well-controlled experimental designs, as outlined in these application notes, researchers can generate high-quality data that will advance the field. The key to successful research in this area lies in a multi-faceted approach that combines in vivo pharmacology with mechanistic studies to fully characterize the biological activity of this intriguing metabolite.

References

N-Desisopropylpropranolol Reference Standard: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precision and accuracy of analytical measurements are paramount. The reliability of these measurements hinges on the quality of the reference standards employed. This guide provides an in-depth exploration of the N-Desisopropylpropranolol reference standard, a critical tool for scientists engaged in the study of propranolol metabolism, pharmacokinetics, and impurity profiling.

N-Desisopropylpropranolol is a primary metabolite of propranolol, a widely prescribed beta-adrenergic blocker used in the treatment of various cardiovascular conditions. As a significant metabolite, its quantification in biological matrices is crucial for understanding the parent drug's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, as a potential impurity in propranolol drug substances and products, its monitoring is essential for ensuring pharmaceutical quality and patient safety.

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies for the effective use of the N-Desisopropylpropranolol reference standard.

Section 1: Physicochemical Characteristics and Handling

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper handling, storage, and use in analytical procedures.

PropertyValueSource
Chemical Name 1-Amino-3-(1-naphthalenyloxy)-2-propanol[1]
Synonyms N-Deisopropylpropranolol, Norpropranolol[1]
CAS Number 20862-11-7[2]
Molecular Formula C₁₃H₁₅NO₂[1][2]
Molecular Weight 217.26 g/mol [1][2]
Appearance Off-White Solid-
Solubility Soluble in methanol and ethanol.-
Storage 2-8°C, protected from light

Handling Precautions: N-Desisopropylpropranolol is harmful if swallowed and may cause eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the neat material. All handling should be performed in a well-ventilated area or a fume hood.

Section 2: The Metabolic Journey of Propranolol to N-Desisopropylpropranolol

Propranolol undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The formation of N-Desisopropylpropranolol occurs through the N-dealkylation of the isopropylamino side chain of propranolol. This metabolic pathway is a crucial aspect of propranolol's pharmacokinetics.

Propranolol_Metabolism Propranolol Propranolol NDP N-Desisopropylpropranolol Propranolol->NDP CYP1A2, CYP2D6 (N-Dealkylation) Other_Metabolites Other Phase I & II Metabolites Propranolol->Other_Metabolites CYP2D6, UGTs, etc.

Caption: Metabolic pathway of Propranolol to N-Desisopropylpropranolol.

Section 3: Analytical Applications and Protocols

The N-Desisopropylpropranolol reference standard is indispensable for a variety of analytical applications. This section provides detailed, field-proven protocols for its use in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Preparation of Standard Solutions

Accurate preparation of standard solutions is the cornerstone of quantitative analysis. The following protocol outlines the preparation of stock and working standard solutions of N-Desisopropylpropranolol.

Protocol 1: Preparation of Standard Solutions

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of N-Desisopropylpropranolol reference standard into a 10 mL volumetric flask.

    • Dissolve the material in methanol and bring to volume.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • This stock solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the stock solution with an appropriate diluent (e.g., mobile phase or a mixture of methanol and water).

    • The concentration range of the working standards should be selected based on the expected concentration of the analyte in the samples and the linear range of the analytical method.

Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

The N-Desisopropylpropranolol reference standard is used to identify and quantify this specific impurity in propranolol drug substances and products. The following HPLC method is a robust starting point for impurity profiling.

Protocol 2: HPLC Method for Impurity Profiling

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized for the specific separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 290 nm.

  • Injection Volume: 20 µL.

  • System Suitability:

    • Inject a solution containing both propranolol and N-Desisopropylpropranolol to ensure adequate resolution between the two peaks.

    • The tailing factor for the N-Desisopropylpropranolol peak should be ≤ 2.0.

    • The relative standard deviation for replicate injections of the standard solution should be ≤ 2.0%.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing S1 Weigh Propranolol Sample S2 Dissolve in Diluent A1 Inject into HPLC System S2->A1 S3 Prepare N-Desisopropylpropranolol Reference Standard Solution S3->A1 A2 Separation on C18 Column A3 UV Detection at 290 nm D1 Integrate Peak Areas A3->D1 D2 Quantify N-Desisopropylpropranolol using Reference Standard D1->D2 D3 Report Impurity Level D2->D3

Caption: Workflow for HPLC Impurity Profiling.

Quantification in Biological Matrices by LC-MS/MS

For pharmacokinetic studies, the sensitive and selective quantification of N-Desisopropylpropranolol in biological fluids like plasma is essential. LC-MS/MS is the method of choice for this application.

Protocol 3: LC-MS/MS Method for Quantification in Plasma

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled N-Desisopropylpropranolol or a structurally similar compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS System:

    • Chromatographic System: A UHPLC or HPLC system.

    • Column: A suitable C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for N-Desisopropylpropranolol and the internal standard. These transitions should be optimized by infusing the individual compounds into the mass spectrometer.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of N-Desisopropylpropranolol in the plasma samples by interpolating their peak area ratios from the calibration curve.

Section 4: Synthesis and Potential Impurities

A comprehensive understanding of the synthesis of N-Desisopropylpropranolol is crucial for anticipating potential process-related impurities that may be present in the reference standard. The most common synthetic route involves the reaction of 1-naphthol with epichlorohydrin, followed by reaction with a protected amine and subsequent deprotection. A plausible synthesis scheme is outlined below.

Synthesis_Pathway cluster_reactants Starting Materials cluster_amination Amination & Deprotection R1 1-Naphthol Intermediate1 1-(Naphthalen-1-yloxy)- 2,3-epoxypropane R1->Intermediate1 R2 Epichlorohydrin R2->Intermediate1 Product N-Desisopropylpropranolol Intermediate1->Product 1. Amination 2. Deprotection A1 Protected Amine A1->Product A2 Deprotection A2->Product

Caption: Plausible synthetic pathway for N-Desisopropylpropranolol.

Potential Impurities:

  • Starting Materials: Unreacted 1-naphthol and epichlorohydrin.

  • Intermediates: Residual 1-(naphthalen-1-yloxy)-2,3-epoxypropane.

  • By-products: Di-substituted products and other regioisomers.

  • Degradation Products: Oxidative and hydrolytic degradation products.

A high-quality reference standard will be accompanied by a Certificate of Analysis (CoA) that provides information on the identity, purity, and characterization of the material. A typical CoA for N-Desisopropylpropranolol would include:

  • Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Purity: Determined by HPLC (typically >98%), with specified limits for individual impurities.

  • Water Content: Determined by Karl Fischer titration.

  • Residual Solvents: Quantified by Gas Chromatography.

  • Assay: A quantitative determination of the compound's purity.

Section 5: Regulatory Context and Pharmacopeial Standards

While N-Desisopropylpropranolol may not be explicitly listed as a named impurity in all pharmacopeial monographs for propranolol, regulatory guidelines such as those from the International Council for Harmonisation (ICH) require the identification and control of impurities in drug substances and products. The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide monographs for Propranolol Hydrochloride that include tests for related compounds.[3] These monographs often specify limits for unspecified impurities, and N-Desisopropylpropranolol would fall under this category if present above the reporting threshold. The use of a well-characterized N-Desisopropylpropranolol reference standard is essential for complying with these regulatory expectations.

Conclusion

The N-Desisopropylpropranolol reference standard is a vital tool for researchers and scientists in the pharmaceutical industry. Its correct use is fundamental for the accurate quantification of this key metabolite in pharmacokinetic studies and for the reliable monitoring of its levels as a potential impurity in propranolol formulations. This guide has provided a comprehensive overview of the physicochemical properties, metabolic context, analytical applications, and potential impurities associated with N-Desisopropylpropranolol. By adhering to the detailed protocols and understanding the scientific principles outlined herein, researchers can ensure the integrity and validity of their analytical data, ultimately contributing to the development of safer and more effective medicines.

References

  • He, H., et al. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances, 8(65), 37286–37294. [Link]

  • U.S. Food and Drug Administration. (n.d.). LC-ESI-HRMS Method for the Determination of N-Nitroso-Propranolol. Retrieved from [Link]

  • Helboe, P. (1982). Determination of impurities in propranolol hydrochloride by high-performance liquid chromatography on dynamically modified silica. Journal of Chromatography A, 245(2), 229-238. [Link]

  • PubChem. (n.d.). (+-)-Desisopropylpropranolol. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-Desisopropylpropranolol. Retrieved from [Link]

  • Facile Synthesis of Propranolol and Novel Derivatives. (2020). SciSpace. [Link]

  • Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. (2018). National Center for Biotechnology Information. [Link]

  • USP-NF. (2023). Propranolol Hydrochloride Tablets. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). PROPRANOLOL FOR SYSTEM SUITABILITY CRS. Retrieved from [Link]

  • SynZeal. (n.d.). Propranolol EP Impurity C. Retrieved from [Link]

Sources

Application Note: Robust Solid-Phase Extraction of N-Desisopropylpropranolol from Human Plasma Using a Mixed-Mode Cation-Exchange Sorbent

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the selective and efficient extraction of N-Desisopropylpropranolol, a primary metabolite of propranolol, from human plasma.[1] The methodology leverages a mixed-mode solid-phase extraction (SPE) strategy, combining reversed-phase and strong cation-exchange retention mechanisms for superior sample cleanup and high analyte recovery.[2][3] This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible method for the quantification of N-Desisopropylpropranolol in a complex biological matrix.[4]

Introduction

N-Desisopropylpropranolol is an active metabolite of propranolol, a widely prescribed beta-blocker used in the treatment of various cardiovascular conditions. Accurate quantification of both the parent drug and its metabolites in biological fluids is crucial for pharmacokinetic and toxicological studies.[4][5] Biological matrices such as plasma are complex, containing numerous endogenous substances like proteins and lipids that can interfere with analysis.[4] Solid-phase extraction (SPE) is a powerful technique for isolating analytes of interest from these complex sample matrices, leading to cleaner extracts and improved analytical sensitivity.[6][7]

N-Desisopropylpropranolol possesses both hydrophobic (naphthalene ring) and basic (primary amine) functionalities.[8][9] This dual character makes it an ideal candidate for a mixed-mode SPE approach. By utilizing a sorbent with both reversed-phase and cation-exchange properties, a highly selective extraction can be achieved.[2][3][10] This method offers significant advantages over traditional single-mechanism SPE or liquid-liquid extraction by providing more rigorous cleanup and reducing matrix effects.[11]

This application note provides a step-by-step protocol for the extraction of N-Desisopropylpropranolol from human plasma using a mixed-mode strong cation-exchange (MCX) SPE cartridge. The scientific principles behind each step are explained to provide a comprehensive understanding of the methodology.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful SPE method.

PropertyValueSource
Chemical Name1-amino-3-(1-naphthalenyloxy)-2-propanol
Molecular FormulaC₁₃H₁₅NO₂[8]
Molecular Weight217.26 g/mol [8]
pKa~9.5 (estimated for the primary amine)[11]
XLogP31.7[8]

The presence of a primary amine group (pKa ~9.5) means that at a pH of 7.5 or lower, N-Desisopropylpropranolol will be predominantly in its positively charged (cationic) form. The naphthalene moiety imparts significant hydrophobicity (XLogP3 of 1.7). This dual nature is exploited in the mixed-mode SPE protocol.

SPE Method Principle: Mixed-Mode Cation Exchange

The selected SPE sorbent contains both hydrophobic (e.g., C8 or C18) and strong cation-exchange (e.g., sulfonic acid) functional groups.[3][12][13] This allows for a two-pronged retention mechanism.

  • Hydrophobic Interaction: The non-polar naphthalene ring of the analyte interacts with the hydrophobic ligands of the sorbent.

  • Ionic Interaction: The protonated primary amine of the analyte electrostatically binds to the negatively charged sulfonic acid groups on the sorbent surface.[3][12]

This dual retention allows for stringent washing steps to remove different types of interferences. Neutral and acidic interferences can be washed away with an acidic organic solvent, while weakly basic interferences can be removed with a non-polar organic solvent. The target analyte, being strongly retained by both mechanisms, remains on the sorbent until a specific elution solvent is used to disrupt both interactions simultaneously.

Experimental Protocol

Materials and Reagents
  • SPE Device: Mixed-Mode Strong Cation-Exchange (MCX) SPE Cartridges (e.g., 30 mg / 1 mL)

  • Human Plasma: K2-EDTA as anticoagulant

  • N-Desisopropylpropranolol analytical standard

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (≥98%)

  • Ammonium Hydroxide (28-30%)

  • Deionized Water

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

  • Vortex Mixer

  • Centrifuge

Sample Pre-treatment

The goal of this step is to precipitate proteins, which can clog the SPE cartridge, and to adjust the pH to ensure the analyte is in its protonated (charged) state.

  • Pipette 500 µL of human plasma into a microcentrifuge tube.

  • Add 500 µL of 2% formic acid in water.

  • Vortex for 30 seconds to mix and precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Carefully collect the supernatant for loading onto the SPE cartridge.

Solid-Phase Extraction Protocol

This protocol outlines the sequential steps for conditioning the sorbent, loading the sample, washing away interferences, and eluting the purified analyte.

StepSolventVolumePurpose
1. Condition Methanol1 mLTo wet the sorbent and activate the hydrophobic functional groups.
2. Equilibrate Deionized Water1 mLTo rinse away the methanol and prepare the sorbent for the aqueous sample.
3. Load Pre-treated Plasma Supernatant~1 mLTo apply the sample to the sorbent. The analyte is retained by both reversed-phase and cation-exchange mechanisms.
4. Wash 1 2% Formic Acid in Water1 mLTo remove hydrophilic interferences and ensure the analyte remains protonated.
5. Wash 2 Methanol1 mLTo remove lipids and other moderately non-polar interferences that are not ionically bound.
6. Elute 5% Ammonium Hydroxide in Methanol1 mLTo elute the analyte. The high pH neutralizes the primary amine, disrupting the ionic bond, while the high organic content disrupts the hydrophobic interaction.[14]
Post-Elution Processing
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of a suitable mobile phase for the analytical instrument (e.g., LC-MS/MS).

Visualization of the SPE Workflow

The following diagram illustrates the key steps and the state of the analyte and interferences throughout the SPE process.

SPE_Workflow cluster_steps SPE Protocol Steps cluster_sorbent Analyte & Interference State on Sorbent Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Load 3. Load (Acidified Plasma) Wash1 4. Wash 1 (Acidic Water) Load_State Analyte Retained (Ionic + Hydrophobic) Interferences Pass Through Load->Load_State Sample Applied Wash2 5. Wash 2 (Methanol) Wash1_State Hydrophilic Interferences Removed Analyte Remains Bound Wash1->Wash1_State Wash Applied Elute 6. Elute (Basic Methanol) Wash2_State Lipophilic Interferences Removed Analyte Remains Bound Wash2->Wash2_State Wash Applied Elute_State Analyte Eluted (Ionic & Hydrophobic Bonds Disrupted) Elute->Elute_State Eluent Applied

Caption: Workflow diagram of the mixed-mode SPE protocol.

Discussion

The success of this protocol hinges on the precise manipulation of the pH and solvent strength to control the dual retention and elution of N-Desisopropylpropranolol.

  • Sample Pre-treatment: Acidification with formic acid is critical. It not only aids in protein precipitation but also ensures the primary amine of the analyte is fully protonated (positively charged), enabling strong interaction with the cation-exchange functional groups of the sorbent.[2]

  • Wash Steps: The two-step wash is designed for comprehensive cleanup. The acidic aqueous wash (Wash 1) removes polar, water-soluble interferences without disrupting the hydrophobic or ionic retention of the analyte. The organic wash with methanol (Wash 2) is effective at removing endogenous lipids and other non-polar compounds that might be retained by the reversed-phase mechanism alone. Because the analyte is also strongly bound by the ionic mechanism, it is not eluted by this strong organic wash.

  • Elution: The elution solvent, 5% ammonium hydroxide in methanol, is specifically designed to disrupt both retention mechanisms simultaneously.[14] The ammonium hydroxide creates a basic environment (pH > 10), which neutralizes the charge on the primary amine of N-Desisopropylpropranolol, thus breaking the ionic bond with the sorbent.[3] The high concentration of methanol then readily disrupts the weaker hydrophobic interactions, allowing for complete elution of the analyte.

Expected Results

This mixed-mode SPE protocol is expected to yield high analyte recovery and excellent sample cleanup.

ParameterExpected ResultRationale
Analyte Recovery > 90%The dual retention mechanism strongly binds the analyte, minimizing loss during loading and washing steps. The optimized elution solvent ensures complete release.
Matrix Effect < 15%The stringent wash steps effectively remove a wide range of endogenous interferences, including phospholipids, which are a common cause of ion suppression or enhancement in LC-MS analysis.[11]
Reproducibility (RSD) < 5%The well-defined steps and robust chemistry of the mixed-mode interaction lead to high run-to-run consistency.

Conclusion

The described mixed-mode solid-phase extraction protocol provides a highly effective and reliable method for the isolation of N-Desisopropylpropranolol from human plasma. By leveraging both hydrophobic and ionic retention mechanisms, this approach offers superior selectivity and cleanup compared to single-mode SPE methods. This protocol is well-suited for demanding bioanalytical applications where high accuracy, precision, and sensitivity are required for the quantification of this key propranolol metabolite.

References

  • Harrison, P. M., et al. (1985). Rapid and simultaneous extraction of propranolol, its neutral and basic metabolites from plasma and assay by high-performance liquid chromatography. Journal of Chromatography B, Biomedical Sciences and Applications, 343(1), 349-358. [Link]

  • Patel, D. P., et al. (2011). Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1157-1165. [Link]

  • Taylor & Francis Online. (n.d.). Solid phase extraction – Knowledge and References. [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link]

  • Waters Corporation. (2016). Efficient Extraction of Propranolol, Doxepin, and Loperamide in Plasma Using Oasis PRiME MCX. [Link]

  • Gandhimathi, R., et al. (2023). Determination of Propranolol Hydrochloride in Human Plasma by High Performance Liquid Chromatography- Mass Spectrometery/Mass Spectrometery (HPLC-MS/MS). International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS), 12(9). [Link]

  • MDPI. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. [Link]

  • Kanaujia, P. K., et al. (2008). Application of cation-exchange solid-phase extraction for the analysis of amino alcohols from water and human plasma for verification of Chemical Weapons Convention. Journal of Chromatography A, 1185(2), 167-177. [Link]

  • Kumar, P., et al. (2018). Spectrophotometric determination of propranolol hydrochloride and metoprolol tartrate in pharmaceutical dosage forms, spiked water and biological fluids. International Journal of Pharmacy and Pharmaceutical Sciences, 10(2), 59-66. [Link]

  • Biotage. (2023). When should I choose a mixed-mode SPE? [Link]

  • International Journal of Innovative Science and Research Technology. (2024). Analysis of Drugs from Biological Samples. [Link]

  • Freie Universität Berlin. (2022). Investigations on the phase II metabolism of propranolol and hydroxypropranolols. [Link]

  • LCGC International. (2019). Understanding and Improving Solid-Phase Extraction. [Link]

  • National Center for Biotechnology Information. (n.d.). (+-)-Desisopropylpropranolol. PubChem Compound Database. [Link]

  • Rosseel, M. T., & Bogaert, M. G. (1983). Determination of propranolol and its major metabolites in plasma and urine by high-performance liquid chromatography without solvent extraction. Journal of Chromatography B, Biomedical Sciences and Applications, 274, 362-368. [Link]

  • Journal of Applied Pharmaceutical Science. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Extraction of Drugs and Metabolites from Biological Matrices. [Link]

  • Noda, A., et al. (1995). Determination and Properties of Acetyl Conjugate of N-desisopropylpropranolol, AcNDP. Biological & Pharmaceutical Bulletin, 18(10), 1454-1455. [Link]

Sources

Application Note: Quantification of N-Desisopropylpropranolol in Human Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive and robust protocol for the quantitative analysis of N-desisopropylpropranolol, a primary metabolite of propranolol, in human urine samples. The methodology is designed for researchers, clinical scientists, and drug development professionals requiring a reliable and validated assay for pharmacokinetic studies, therapeutic drug monitoring, or metabolic profiling. The protocol employs a mixed-mode solid-phase extraction (SPE) for sample cleanup and concentration, followed by sensitive and selective quantification using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). All procedural steps are explained with a rationale grounded in analytical chemistry principles and supported by authoritative guidelines to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Monitoring N-Desisopropylpropranolol

Propranolol is a widely prescribed non-selective beta-blocker used in the management of various cardiovascular conditions.[1] Its therapeutic and toxic effects are influenced by its complex metabolism, which is primarily carried out by cytochrome P450 (CYP) enzymes in the liver.[2] Propranolol undergoes several metabolic transformations, including N-dealkylation, which leads to the formation of N-desisopropylpropranolol.[2]

The quantification of N-desisopropylpropranolol in urine is of significant interest for several reasons:

  • Metabolic Phenotyping: The formation of N-desisopropylpropranolol is catalyzed by CYP1A2.[2] Therefore, monitoring its excretion can provide valuable insights into the activity of this specific enzyme pathway, which is crucial for understanding inter-individual variability in drug response and potential drug-drug interactions.

  • Pharmacokinetic and Bioavailability Studies: Urinary excretion data for metabolites contribute to a more complete understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

  • Therapeutic Drug Monitoring (TDM): In certain clinical scenarios, monitoring metabolite levels alongside the parent drug can offer a more comprehensive picture of drug exposure and patient compliance.

This guide provides a detailed, step-by-step protocol for the reliable quantification of total N-desisopropylpropranolol (free and conjugated) in urine, adhering to the principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA).[4]

Overview of the Analytical Workflow

The quantification of N-desisopropylpropranolol from a complex biological matrix like urine requires a multi-step approach to ensure accuracy and precision. The workflow is designed to first liberate the metabolite from its conjugated forms, then isolate it from interfering matrix components, and finally, detect and quantify it with high specificity.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Urine Sample Collection s2 Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) s1->s2 Cleavage of conjugates s3 Internal Standard Spiking s2->s3 Addition of IS s4 Mixed-Mode Solid-Phase Extraction (SPE) s3->s4 Sample Cleanup & Concentration a1 UPLC Separation (Reversed-Phase) s4->a1 Injection a2 Mass Spectrometry Detection (ESI+ MRM) a1->a2 Ionization & Fragmentation d1 Peak Integration a2->d1 Raw Data d2 Calibration Curve Generation d1->d2 Analyte/IS Ratio d3 Concentration Calculation d2->d3 Quantification caption Workflow for N-Desisopropylpropranolol Quantification.

Caption: Workflow for N-Desisopropylpropranolol Quantification.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGrade/PurityRecommended Supplier
N-Desisopropylpropranolol HClAnalytical Standard (≥97.5%)Sigma-Aldrich, Cayman Chemical[2][5]
N-Desisopropylpropranolol-d7 HClStable Isotope Labeled ISToronto Research Chemicals, Alsachim
β-glucuronidase/arylsulfataseFrom Helix pomatiaSigma-Aldrich, Roche
Formic AcidLC-MS GradeFisher Scientific, Honeywell
AcetonitrileLC-MS GradeFisher Scientific, Honeywell
MethanolLC-MS GradeFisher Scientific, Honeywell
WaterLC-MS GradeFisher Scientific, Honeywell
Ammonium HydroxideACS Reagent GradeSigma-Aldrich
Mixed-Mode Cation Exchange SPE Cartridgese.g., Oasis MCX, Strata-X-CWaters, Phenomenex
Human Urine (Drug-Free)Pooled MatrixBioIVT, Equitech-Bio
Sample Preparation Protocol

Causality: Propranolol metabolites are extensively conjugated in urine to form glucuronides and sulfates.[6] To measure the total metabolite concentration, an enzymatic hydrolysis step is essential to cleave these conjugates, liberating the free form of N-desisopropylpropranolol.[7] Following hydrolysis, a mixed-mode solid-phase extraction (SPE) is employed. N-desisopropylpropranolol is a basic compound; therefore, a mixed-mode sorbent with both reversed-phase (for hydrophobic interaction) and strong cation exchange (for ionic interaction) functionalities provides superior cleanup and selectivity compared to a single-mode extraction.[8][9] This dual retention mechanism effectively removes endogenous interferences like salts, urea, and pigments, leading to a cleaner extract and minimizing matrix effects during LC-MS/MS analysis.

Step-by-Step Protocol:

  • Sample Thawing & Centrifugation: Thaw frozen urine samples at room temperature. Vortex each sample for 15 seconds and centrifuge at 4,000 x g for 10 minutes to pellet any particulate matter.

  • Aliquotting: Transfer 0.5 mL of the clear urine supernatant to a 2 mL polypropylene tube.

  • Enzymatic Hydrolysis:

    • Add 100 µL of 1 M sodium acetate buffer (pH 5.0).

    • Add 25 µL of β-glucuronidase/arylsulfatase solution (Helix pomatia, ~5000 units/mL).

    • Vortex gently and incubate in a water bath at 55°C for 3 hours. Some studies suggest longer incubation may be required for complete hydrolysis with this enzyme.[10][11]

  • Internal Standard (IS) Spiking: After cooling the samples to room temperature, add 25 µL of the internal standard working solution (e.g., 1 µg/mL N-desisopropylpropranolol-d7 in 50% methanol) to all samples except for the "double blank" (matrix without analyte or IS). The use of a stable isotope-labeled internal standard is critical as it co-elutes with the analyte and experiences similar matrix effects, thereby providing the most accurate correction for sample loss and ionization variability.[12][13]

  • Mixed-Mode Solid-Phase Extraction (SPE):

    • Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent bed to dry.

    • Loading: Add 0.5 mL of 2% formic acid in water to the hydrolyzed urine sample. Vortex, and load the entire volume onto the conditioned SPE cartridge.

    • Washing:

      • Wash 1: 1 mL of 2% formic acid in water.

      • Wash 2: 1 mL of methanol.

    • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Causality: Reversed-phase chromatography is ideal for separating moderately polar compounds like N-desisopropylpropranolol from potential interferences. A C18 column provides excellent retention and peak shape. A gradient elution starting with a high aqueous component allows for the retention of the analyte while more polar matrix components are washed away. The organic content is then increased to elute the analyte. Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition, chemical noise is significantly reduced, allowing for accurate quantification even at low concentrations.

Instrumentation:

  • UHPLC System: Waters ACQUITY UPLC, Agilent 1290 Infinity II, or equivalent.

  • Mass Spectrometer: Sciex Triple Quad 6500+, Waters Xevo TQ-S, or equivalent triple quadrupole mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI), positive mode.

LC Parameters:

ParameterCondition
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3.0 min, hold for 1.0 min, return to 5% B
Column Temp 40°C
Injection Volume 5 µL

MS/MS Parameters (Example):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
N-Desisopropylpropranolol218.1144.1100
N-Desisopropylpropranolol-d7 (IS)225.1144.1100

Note: Ion transitions and collision energies should be optimized for the specific instrument used.

Method Validation & Quality Control

A bioanalytical method must be rigorously validated to ensure it is fit for its intended purpose.[14] All validation experiments should be performed according to the most recent FDA guidance on bioanalytical method validation.[4]

G cluster_params Validation Parameters center Validated Method p1 Selectivity center->p1 p2 Accuracy & Precision center->p2 p3 Calibration Curve (Linearity & Range) center->p3 p4 LLOQ center->p4 p5 Recovery & Matrix Effect center->p5 p6 Stability center->p6 caption Core Parameters for Method Validation.

Caption: Core Parameters for Method Validation.

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Selectivity The ability to differentiate and quantify the analyte from endogenous matrix components.No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte in at least six different sources of blank urine.
Calibration Curve A minimum of six non-zero standards spanning the expected concentration range.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Intra- and inter-day analysis of Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) in at least five replicates.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
LLOQ The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and Precision (%CV) ≤20%.
Matrix Effect The suppression or enhancement of ionization by co-eluting matrix components.The IS-normalized matrix factor across at least six lots of urine should have a %CV ≤15%.
Recovery The efficiency of the extraction procedure.Recovery should be consistent and reproducible, although it does not need to be 100%.
Stability Analyte stability in urine under various storage and handling conditions (Freeze-Thaw, Bench-Top, Long-Term).Mean concentration at each stability condition should be within ±15% of the nominal concentration.

Acceptance criteria are based on the FDA's M10 Bioanalytical Method Validation and Study Sample Analysis Guidance.[4]

Data Analysis and Reporting

  • Integration: Integrate the chromatographic peaks for N-desisopropylpropranolol and its internal standard (N-desisopropylpropranolol-d7).

  • Ratio Calculation: Determine the peak area ratio of the analyte to the internal standard for all standards, QCs, and unknown samples.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (y-axis) against the nominal concentration (x-axis) of the calibration standards. Apply a linear regression with 1/x² weighting.

  • Quantification: Calculate the concentration of N-desisopropylpropranolol in the QC and unknown samples by interpolating their peak area ratios from the regression equation of the calibration curve.

  • Reporting: Report the final concentration, adjusting for the initial sample volume and any dilution factors. Concentrations below the LLOQ should be reported as "Below the Limit of Quantification."

Conclusion

The described LC-MS/MS method provides a selective, sensitive, and robust protocol for the quantification of N-desisopropylpropranolol in human urine. The detailed sample preparation procedure, incorporating enzymatic hydrolysis and mixed-mode SPE, ensures effective removal of matrix interferences. Adherence to the outlined validation procedures, grounded in FDA guidelines, will ensure that the generated data is reliable, reproducible, and suitable for supporting regulatory submissions and advancing research in drug metabolism and pharmacokinetics.

References

  • Witherow, D. C., & Callery, P. S. (1994). Effect of dose and uremia on plasma and urine profiles of propranolol metabolites. Journal of Clinical Pharmacology, 34(3), 238–244. [Link]

  • Al-Asmari, Z., & Anderson, P. (2022). Investigations on the phase II metabolism of propranolol and hydroxypropranolols. Freie Universität Berlin. [Link]

  • Øiestad, E. L., et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Toxics, 11(12), 978. [Link]

  • Øiestad, E. L., et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. National Center for Biotechnology Information. [Link]

  • Gergov, M., et al. (2023). Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. Molecules, 28(23), 7859. [Link]

  • Drummer, O. H., et al. (1984). An automated HPLC method for the assay of propranolol and its basic metabolites in plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 307, 441-447. [Link]

  • Kamal, M. M., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Metabolites, 10(8), 324. [Link]

  • Protti, M., et al. (2018). Development of an in-house mixed-mode solid-phase extraction for the determination of 16 basic drugs in urine by High Performance Liquid Chromatography-Ion Trap Mass Spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 158, 223-231. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]

  • Kamal, M. M., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. ResearchGate. [Link]

  • Jemal, M., et al. (2002). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 29(5), 935-949. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • Collste, P., et al. (1979). Urine and plasma propranolol. British Journal of Clinical Pharmacology, 8(4), 373–375. [Link]

  • Agilent Technologies. (n.d.). Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin. Agilent. [Link]

  • El-Beqqali, A., et al. (2023). Sub-zero temperature biosolvent-assisted liquid–liquid microextraction for quantifying propranolol and carvedilol in human urine using HPLC-UV: greenness profile evaluation. RSC Advances, 13(42), 29759-29769. [Link]

  • Johansen, S. S., & Rasmussen, K. E. (2005). Performance of four mixed-mode solid-phase extraction columns applied to basic drugs in urine. Journal of Analytical Toxicology, 29(1), 44-48. [Link]

  • U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. HHS.gov. [Link]

  • National Center for Biotechnology Information. (n.d.). Propranolol. PubChem. [Link]

  • Johnson, T. (2021). Comparison of Supported Liquid Extraction and Solid Phase Extraction of Methamphetamine from Urine and Method Validation by Gas Chromatography. The Aquila Digital Community. [Link]

Sources

gas chromatography methods for N-Desisopropylpropranolol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Gas Chromatographic Analysis of N-Desisopropylpropranolol

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of N-Desisopropylpropranolol, a primary metabolite of the widely prescribed beta-blocker, propranolol.[1][2][3] Recognizing the challenges posed by the analyte's polarity and low volatility, this document provides a complete workflow, from sample extraction from biological matrices to the critical step of chemical derivatization, culminating in validated GC-MS analysis. The protocols herein are designed for researchers, toxicologists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind them to ensure methodological integrity and reproducibility.

Introduction: The Analytical Imperative for N-Desisopropylpropranolol

Propranolol is a cornerstone therapeutic agent for a range of cardiovascular and other conditions.[4][5] Its metabolism is extensive, primarily occurring in the liver via pathways including ring oxidation, side-chain oxidation, and glucuronidation.[1][4] Side-chain oxidation leads to the formation of N-Desisopropylpropranolol (also known as norpropranolol), a primary metabolite catalyzed mainly by the CYP1A2 enzyme.[1][2][3]

The quantification of N-Desisopropylpropranolol in biological fluids is paramount for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) studies, as well as in toxicological assessments.[6][7] It provides crucial insights into individual metabolic profiles, potential drug-drug interactions, and patient adherence.

Gas chromatography offers high-resolution separation and, when coupled with mass spectrometry, provides the sensitivity and specificity required for bioanalytical assays.[8][9] However, the inherent chemical properties of N-Desisopropylpropranolol—specifically the presence of polar secondary amine and hydroxyl functional groups—render it non-volatile and prone to poor chromatographic performance.[10] This guide directly addresses this challenge through optimized sample preparation and chemical derivatization.

The Core Challenge: Overcoming Polarity with Derivatization

Direct injection of N-Desisopropylpropranolol onto a GC system would result in significant peak tailing, poor sensitivity, and potential irreversible adsorption to the column. To circumvent this, chemical derivatization is an essential prerequisite. This process transforms the polar analyte into a more volatile and thermally stable derivative suitable for GC analysis.[11][12][13]

The primary goals of derivatization in this context are:

  • Increase Volatility: By replacing the active hydrogens on the amine (-NH) and hydroxyl (-OH) groups with non-polar moieties.[14]

  • Improve Thermal Stability: To prevent degradation of the analyte at the high temperatures of the GC injection port and column.[12]

  • Enhance Chromatographic Peak Shape: Leading to sharper, more symmetrical peaks for accurate integration and quantification.

  • Improve Mass Spectral Characteristics: To yield characteristic fragments that enhance detection sensitivity and specificity.

For beta-blockers and their metabolites, acylation with fluorinated anhydrides is a highly effective and widely documented strategy.[15][16][17] This protocol will focus on derivatization using Pentafluoropropionic Anhydride (PFPA) , which reacts with the amine and hydroxyl groups to form stable, volatile esters and amides.

Comprehensive Workflow: From Sample to Signal

The analytical process is a multi-stage workflow designed to isolate the analyte from a complex biological matrix, derivatize it for GC compatibility, and perform the final quantitative analysis.

GC_Workflow cluster_prep Phase 1: Sample Preparation cluster_deriv Phase 2: Derivatization cluster_analysis Phase 3: Instrumental Analysis Sample Biological Sample (e.g., Plasma) IS_Spike Spike with Internal Standard Sample->IS_Spike LLE Liquid-Liquid Extraction (LLE) at Alkaline pH IS_Spike->LLE Evap Evaporation of Organic Solvent LLE->Evap Deriv Reconstitution & Derivatization with PFPA Evap->Deriv Heat Incubation / Heating Deriv->Heat GC_Inject GC-MS Injection Heat->GC_Inject Separation Chromatographic Separation GC_Inject->Separation Detection Mass Spectrometric Detection (SIM/Scan) Separation->Detection Data_Proc Data Processing & Quantification Detection->Data_Proc

Figure 1. Overall experimental workflow for the GC-MS analysis of N-Desisopropylpropranolol.

Detailed Experimental Protocols

Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)

Causality: LLE is a robust technique for isolating drugs and metabolites from complex biological matrices like plasma or urine.[18] By adjusting the sample pH to an alkaline state (e.g., pH > 9), the secondary amine on N-Desisopropylpropranolol is deprotonated, rendering the molecule less polar and more soluble in an immiscible organic solvent. This facilitates its efficient extraction while leaving behind endogenous polar interferences.[19]

Materials:

  • Plasma/serum samples

  • Internal Standard (IS) solution (e.g., Deuterated Propranolol-d7 or a structurally similar beta-blocker)

  • Sodium Hydroxide (NaOH), 1 M solution

  • Extraction Solvent: Ethyl Acetate or a mixture of Diethyl Ether and Ethyl Acetate (e.g., 2:1, v/v)[16]

  • Centrifuge tubes (15 mL)

  • Vortex mixer and Centrifuge

  • Evaporator (e.g., nitrogen stream or vacuum centrifuge)

Procedure:

  • Pipette 1.0 mL of the biological sample (plasma, serum, or urine) into a 15 mL centrifuge tube.

  • Add 50 µL of the internal standard working solution.

  • Vortex briefly (approx. 10 seconds) to mix.

  • To alkalinize the sample, add 100 µL of 1 M NaOH. Vortex for 30 seconds.

  • Add 5.0 mL of the extraction solvent.

  • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C. The resulting dry residue contains the analyte and internal standard.

Protocol 2: Derivatization with Pentafluoropropionic Anhydride (PFPA)

Causality: The dried extract is reconstituted in a suitable solvent, and PFPA is added. The reaction is often facilitated by heating. PFPA targets the nucleophilic amine and hydroxyl groups, replacing their active hydrogens with a pentafluoropropionyl group. This significantly increases the molecule's volatility and thermal stability, making it amenable to GC analysis.[15][17]

Materials:

  • Dried sample extract from Protocol 4.1

  • Pentafluoropropionic Anhydride (PFPA)

  • Ethyl Acetate (anhydrous)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Reconstitute the dried extract in 100 µL of ethyl acetate.

  • Add 50 µL of PFPA to the reconstituted extract.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the mixture at 70°C for 30 minutes to facilitate the derivatization reaction.

  • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Instrumental Analysis: GC-MS Parameters

The following table summarizes a typical set of GC-MS conditions. These should be considered a starting point and may require optimization based on the specific instrumentation used.

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 7890B or equivalentA modern GC system provides excellent electronic pneumatic control for retention time stability.
Mass Spectrometer Agilent 5977B or equivalent single quadrupole MSProvides the necessary sensitivity and selectivity for quantitative bioanalysis.
GC Column HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessThis non-polar column provides good separation for a wide range of derivatized compounds and is robust for routine use.
Injection Mode SplitlessMaximizes the transfer of analyte onto the column, which is essential for trace-level quantification.
Injection Volume 1-2 µLA standard volume for modern capillary GC systems.
Injector Temp. 250 °CEnsures rapid and complete volatilization of the derivatized analyte without causing thermal degradation.
Carrier Gas Helium, constant flow rate of 1.0-1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial: 100°C, hold 1 minRamp: 20°C/min to 280°CHold: 5 minAn initial low temperature allows for solvent focusing. The ramp rate is designed to elute the derivatized analyte as a sharp peak in a reasonable runtime.
MS Interface Temp. 280 °CPrevents condensation of the analyte as it transfers from the GC to the MS.
Ion Source Temp. 230 °CStandard temperature for electron ionization (EI) that balances ionization efficiency and minimizes thermal fragmentation.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy produces reproducible fragmentation patterns for library matching and structural confirmation.
Acquisition Mode Selected Ion Monitoring (SIM)For quantitative analysis, SIM mode significantly enhances sensitivity and selectivity by monitoring only characteristic ions of the analyte and internal standard.[17]
SIM Ions (Example) To be determined empirically by injecting a derivatized standard and observing the mass spectrum.Unique and abundant fragment ions for the PFPA-derivative of N-Desisopropylpropranolol and the IS must be selected.

Method Validation: Ensuring Trustworthiness and Reliability

A developed analytical method is only useful if it is proven to be reliable. Method validation is a mandatory process to provide documented evidence that the method is fit for its intended purpose.[20] Key validation parameters, based on ICH Q2(R1) guidelines, are summarized below.[21]

Validation ParameterAcceptance Criteria
Specificity No significant interfering peaks from endogenous matrix components, metabolites, or concomitant medications should be observed at the retention time of the analyte and internal standard.[22]
Linearity A calibration curve constructed from at least five non-zero standards should exhibit a correlation coefficient (r²) of ≥ 0.99.
Accuracy The mean value should be within ±15% of the nominal concentration (±20% at the LLOQ). This is typically assessed by analyzing quality control (QC) samples at low, medium, and high concentrations.[22]
Precision The relative standard deviation (RSD) should not exceed 15% (20% at the LLOQ) for both intra-day (repeatability) and inter-day (intermediate precision) analyses of QC samples.[22]
Limit of Quantitation (LOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (e.g., within ±20% accuracy and ≤20% RSD).
Robustness The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., injector temperature ±5°C, gas flow rate ±10%, oven ramp rate ±2°C/min).[21]

References

  • Federal Aviation Administration. (n.d.). Gas Chromatographic/Mass Spectrometric Differentiation of Atenolol, Metoprolol, Propranolol, and an Interfering Metabolite Produ. Retrieved from Federal Aviation Administration website: [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from Phenomenex website: [Link]

  • Chaturvedi, A. K., Smith, D. R., & Canfield, D. V. (2003). Gas Chromatographic-Mass Spectrometric Differentiation of Atenolol, Metoprolol, Propranolol, and an Interfering Metabolite Product of Metoprolol. Journal of Analytical Toxicology, 27(6), 375–380. Available at: [Link]

  • Chaturvedi, A. K., Smith, D. R., & Canfield, D. V. (2003). Gas chromatographic-mass spectrometric differentiation of atenolol, metoprolol, propranolol, and an interfering metabolite product of metoprolol. Journal of analytical toxicology, 27(6), 375–380. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Method Development and Validation of Gas Chromatography. Retrieved from International Journal of Pharmaceutical Sciences website: [Link]

  • Of Course M. (2023, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Retrieved from Of Course M website: [Link]

  • Pacholczyk-Sienicka, B., Giebułtowicz, J., & Wroczyński, P. (2022). Research on preparation of antihypertensive drugs samples with biological matrix to instrumental analysis using solvent front position extraction. Journal of Pharmaceutical and Biomedical Analysis, 219, 114949. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2020). Clinical Pharmacokinetics of Propranolol Hydrochloride: A Review. Current Drug Metabolism, 21(2), 99–108. Available at: [Link]

  • Birkemeyer, C. (2012). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 2(1), 1–19. Available at: [Link]

  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from Impactfactor website: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 159899, (+-)-Desisopropylpropranolol. Retrieved from PubChem website: [Link]

  • PharmGKB. (n.d.). Propranolol Pathway, Pharmacokinetics. Retrieved from PharmGKB website: [Link]

  • Liu, R. H., & Gadzala, D. E. (1997). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 5(4). Available at: [Link]

  • Environics, Inc. (2023, August 23). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from Environics, Inc. website: [Link]

  • Dinger, J. (2016). Investigations on the phase II metabolism of propranolol and hydroxypropranolols. Freie Universität Berlin. Available at: [Link]

  • Pacholczyk-Sienicka, B., Giebułtowicz, J., & Wroczyński, P. (2022). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. Molecules, 27(19), 6667. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS. Retrieved from ResearchGate website: [Link]

  • Johnsson, G., & Regårdh, C. G. (1976). Clinical pharmacokinetics of propranolol. Clinical pharmacokinetics, 1(4), 233–263. Available at: [Link]

  • Univerzita Karlova. (n.d.). Validation of chromatographic methods in pharmaceutical analysis. Retrieved from Univerzita Karlova website: [Link]

  • Abdel-Hamid, M. E. (1988). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC DETERMINATION OF PROPRANOLOL AND 4-HYDROXYPROPRANOLOL IN SERUM. Journal of Clinical Pharmacy and Therapeutics, 13(3), 183–189. Available at: [Link]

  • International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). (2021, September 1). DETERMINATION OF PROPRANOLOL HYDROCHLORIDE IN HUMAN PLASMA BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY- MASS SPE. Retrieved from International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS) website: [Link]

  • Wikipedia. (n.d.). Propranolol. Retrieved from Wikipedia website: [Link]

  • National Center for Biotechnology Information. (n.d.). Propranolol. In StatPearls. Retrieved from NCBI Bookshelf website: [Link]

  • ResearchGate. (n.d.). Chromatograms of: a) water, b) n-propanol, c) isopropanol and d) n-propanol + isopropanol. Retrieved from ResearchGate website: [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Formulation and Evaluation of Propranolol Hydrochloride Sustained Release Matrix Tablets Using Different Grades of HPMC and MCC. Retrieved from International Journal of Pharmaceutical Investigation website: [Link]

  • He, H., et al. (2020). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances, 10(49), 29424-29432. Available at: [Link]

  • IJCRT.org. (2023, March 3). FORMULATION AND EVALUATION OF SUSTAINED RELEASE MATRIX TABLET OF PROPRANOLOL USING NATURAL AND SYNTHETIC POLYMER. Retrieved from IJCRT.org website: [Link]

  • Agilent. (2022, March 25). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Retrieved from Agilent website: [Link]

  • Noda, A., et al. (1995). Determination and Properties of Acetyl Conjugate of N-desisopropylpropranolol, AcNDP. Biological & Pharmaceutical Bulletin, 18(10), 1454-1455. Available at: [Link]

  • Cheméo. (n.d.). Propranolol (CAS 525-66-6). Retrieved from Cheméo website: [Link]

Sources

Troubleshooting & Optimization

N-Desisopropylpropranolol stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Stability and Navigating Degradation Challenges in Research and Development

Welcome to the technical support center for N-Desisopropylpropranolol (NDP). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and degradation of this critical metabolite of propranolol. As your Senior Application Scientist, I have structured this guide to offer not just protocols, but a deeper understanding of the causality behind the experimental choices, ensuring the integrity and success of your work.

I. Understanding N-Desisopropylpropranolol: A Primer

N-Desisopropylpropranolol is a primary active metabolite of the widely used beta-blocker, propranolol.[1][2] It is formed in vivo through the N-desisopropylation of the parent drug, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP1A2.[3][4] While it is a minor metabolite in the overall elimination pathway, its pharmacological activity necessitates a thorough understanding of its stability and degradation profile, particularly during analytical method development, formulation studies, and toxicological assessments.

II. Frequently Asked Questions (FAQs) on N-Desisopropylpropranolol Stability

This section addresses common questions regarding the stability and handling of N-Desisopropylpropranolol.

Q1: What are the primary functional groups in N-Desisopropylpropranolol that are susceptible to degradation?

A1: The chemical structure of N-Desisopropylpropranolol contains several functional groups that can be prone to degradation under certain conditions. These include:

  • Aromatic Naphthalene Ring: Susceptible to oxidation and photolytic degradation.

  • Ether Linkage: Can undergo cleavage under harsh acidic conditions.

  • Secondary Alcohol: Prone to oxidation to a ketone.

  • Primary Amine: Susceptible to oxidation and can react with aldehydes or ketones.

Understanding the reactivity of these groups is the first step in predicting and mitigating potential stability issues.

Q2: How should I store my N-Desisopropylpropranolol analytical standard?

A2: For optimal stability, N-Desisopropylpropranolol analytical standards should be stored at 2-8°C.[5] It is also advisable to protect the standard from light to prevent photolytic degradation. For long-term storage, consult the manufacturer's certificate of analysis for specific recommendations.

Q3: I am observing unexpected peaks in my chromatogram when analyzing N-Desisopropylpropranolol. What could be the cause?

A3: The appearance of unexpected peaks can be attributed to several factors, including:

  • Degradation of the analyte: N-Desisopropylpropranolol may be degrading in your sample solution or on the analytical column. Review your sample preparation procedure and the mobile phase composition.

  • Contamination: Ensure all solvents, reagents, and vials are clean and of high purity.

  • Interaction with excipients: If you are analyzing a formulated product, excipients may interfere with the analysis or catalyze the degradation of the analyte.

A systematic troubleshooting approach, starting with the analysis of a freshly prepared standard solution, can help identify the root cause.

Q4: What are the likely degradation pathways for N-Desisopropylpropranolol under forced degradation conditions?

A4: Based on the structure of N-Desisopropylpropranolol and forced degradation studies on its parent compound, propranolol, the following degradation pathways are plausible:[6][7]

  • Acidic Hydrolysis: Potential cleavage of the ether linkage.

  • Alkaline Hydrolysis: The parent drug, propranolol, is susceptible to degradation under alkaline conditions, and NDP may exhibit similar instability.[6]

  • Oxidation: The primary amine and secondary alcohol are susceptible to oxidation. The naphthalene ring can also be oxidized. Propranolol has been shown to be susceptible to oxidative stress.[6]

  • Thermal Degradation: High temperatures can lead to the decomposition of the molecule.

  • Photodegradation: The naphthalene ring makes the molecule susceptible to degradation upon exposure to light.

A forced degradation study is essential to definitively identify the degradation products and establish a stability-indicating analytical method.

III. Troubleshooting Guide: Common Issues and Solutions

This guide provides practical solutions to specific problems you may encounter during your experiments with N-Desisopropylpropranolol.

Issue Potential Cause Troubleshooting Steps
Loss of N-Desisopropylpropranolol peak area over a short period in prepared samples. Analyte instability in the sample solvent.1. Prepare samples fresh and analyze immediately. 2. Investigate the stability of N-Desisopropylpropranolol in different solvents (e.g., acetonitrile, methanol, water at different pH values). 3. If using aqueous solutions, consider buffering the solution to a pH where the analyte is most stable.
Inconsistent retention times in HPLC analysis. Changes in mobile phase composition or column temperature.1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a consistent temperature. 3. Check for leaks in the HPLC system.
Formation of a new, significant impurity peak during method development. On-column degradation or reaction with mobile phase components.1. Vary the mobile phase pH and organic modifier to assess the impact on the impurity formation. 2. Use a different stationary phase to see if the degradation is column-specific. 3. If using mass spectrometry detection, analyze the new peak to identify its mass and propose a structure.
Poor peak shape (tailing or fronting). Secondary interactions with the stationary phase or inappropriate mobile phase pH.1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 2. Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase to block active sites on the stationary phase. 3. Consider using a column with a different chemistry.

IV. Experimental Protocols

This section provides detailed, step-by-step methodologies for conducting a forced degradation study and developing a stability-indicating HPLC method for N-Desisopropylpropranolol.

Protocol 1: Forced Degradation Study of N-Desisopropylpropranolol

Objective: To investigate the degradation of N-Desisopropylpropranolol under various stress conditions to identify potential degradation products and establish its stability profile.

Materials:

  • N-Desisopropylpropranolol analytical standard

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve N-Desisopropylpropranolol in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute to a suitable concentration for analysis.

  • Alkaline Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with 0.1 N HCl.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature and monitor for degradation at various time points.

  • Thermal Degradation:

    • Place a solid sample of N-Desisopropylpropranolol in an oven at an elevated temperature (e.g., 80°C) for a specified duration.

    • Also, expose a solution of N-Desisopropylpropranolol to the same thermal stress.

    • At the end of the exposure, dissolve the solid sample and dilute the solution for analysis.

  • Photolytic Degradation:

    • Expose a solution of N-Desisopropylpropranolol to light in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample protected from light.

    • Analyze both the exposed and control samples.

  • Analysis: Analyze all stressed and control samples using a suitable analytical method, such as HPLC with UV and/or mass spectrometric detection, to determine the extent of degradation and to profile the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating N-Desisopropylpropranolol from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of N-Desisopropylpropranolol (e.g., around 290 nm) and also scan a wider range with the PDA detector to detect degradation products with different chromophores.

  • Injection Volume: 10 µL.

Method Development Strategy:

  • Initial Scouting: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components, including the parent drug and any degradation products from the forced degradation study.

  • Optimization: Adjust the gradient slope, initial and final mobile phase B concentrations, and isocratic holds to achieve optimal separation between the N-Desisopropylpropranolol peak and all impurity peaks.

  • Peak Purity Analysis: Use the PDA detector to assess the peak purity of the N-Desisopropylpropranolol peak in the presence of its degradation products. The peak should be spectrally homogeneous.

  • Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

V. Visualizing Degradation and Workflows

Visual aids can significantly enhance the understanding of complex processes. The following diagrams, generated using Graphviz, illustrate the potential degradation pathways of N-Desisopropylpropranolol and the workflow for a forced degradation study.

G cluster_stress Stress Conditions cluster_products Potential Degradation Products Acid Hydrolysis Acid Hydrolysis Alkaline Hydrolysis Alkaline Hydrolysis Oxidation Oxidation Thermal Thermal Photolytic Photolytic NDP N-Desisopropylpropranolol EtherCleavage Ether Cleavage Products NDP->EtherCleavage Acidic OxidizedAmine Oxidized Amine Derivatives NDP->OxidizedAmine Oxidative OxidizedAlcohol Oxidized Alcohol (Ketone) NDP->OxidizedAlcohol Oxidative RingOpened Naphthalene Ring Opened Products NDP->RingOpened Photolytic/ Oxidative

Caption: Potential degradation pathways of N-Desisopropylpropranolol.

G Start Start: Forced Degradation Study Prep Prepare Stock Solution of N-Desisopropylpropranolol Start->Prep Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Prep->Stress Sample Collect Samples at Defined Time Points Stress->Sample Neutralize Neutralize/Dilute Samples Sample->Neutralize Analyze Analyze by Stability-Indicating HPLC-UV/MS Method Neutralize->Analyze Data Identify Degradation Products and Determine Degradation Rate Analyze->Data End End: Establish Stability Profile Data->End

Caption: Workflow for a forced degradation study.

VI. References

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.[Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2019). Stability Indicating Method Development and Validation for Determination of Alprazolam and Propranolol by RP-HPLC.[Link]

  • PubMed. (2001). Involvement of monoamine oxidase and aldehyde reductase in the metabolism of N-desisopropylpropranolol to propranolol glycol in rat liver.[Link]

  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.[Link]

  • National Center for Biotechnology Information. (2014). Development of forced degradation and stability indicating studies of drugs—A review.[Link]

  • IJSDR. Stability indicating study by using different analytical techniques.[Link]

  • Royal Society of Chemistry. (1980). Thermal decomposition of isopropanol.[Link]

  • National Center for Biotechnology Information. (2018). Kinetic and mechanistic investigations of the degradation of propranolol in heat activated persulfate process.[Link]

  • Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions.[Link]

  • IJCRT.org. (2022). APPROACH ABOUT CURRENT TRENDS ON FORCED DEGRADATION STUDIES FOR STABILITY INDICATING METHODS.[Link]

  • BioPharm International. (2016). Forced Degradation Studies for Biopharmaceuticals.[Link]

  • PubChem. (+-)-Desisopropylpropranolol.[Link]

  • Freie Universität Berlin. Investigations on the phase II metabolism of propranolol and hydroxypropranolols.[Link]

  • Semantic Scholar. Propranolol degradation through processes based on the generation of hydroxyl free radical.[Link]

  • ResearchGate. (2001). Photodegradation products of propranolol: The structures and pharmacological studies.[Link]

  • TSI Journals. (2007). A Stability Indicating Assay Method For Propranolol Tablets By High Performance Liquid Chromatography For Stability Studies.[Link]

  • Oriental Journal of Chemistry. (2012). Synthesis and Hydrolysis Kinetic Study of Few Co-drugs of Propranolol and other Antihypertensive Drugs.[Link]

  • ResearchGate. (2018). Thermal behavior of the β-blocker propranolol.[Link]

  • ResearchGate. (2018). Thermal decomposition of iso-propanol: First-principles prediction of total and product-branching rate constants.[Link]

  • PubMed. (2013). Ozonation of propranolol: formation of oxidation products.[Link]

Sources

Technical Support Center: Improving N-Desisopropylpropranolol Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Desisopropylpropranolol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet critical challenge of solubilizing N-Desisopropylpropranolol for experimental use. We will move from foundational questions to in-depth troubleshooting protocols, explaining the scientific principles behind each strategic choice.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries regarding N-Desisopropylpropranolol handling.

Q1: What is N-Desisopropylpropranolol, and why is its aqueous solubility a common experimental hurdle?

A: N-Desisopropylpropranolol is one of the primary active metabolites of propranolol, a well-known β-adrenergic blocking agent.[1] Structurally, it is similar to its parent compound but lacks the isopropyl group on the amine, resulting in a primary amine. Like propranolol, it is a weak base.[2][3] The molecule's low intrinsic solubility in neutral aqueous solutions stems from its relatively large, hydrophobic naphthalene ring system. In standard physiological buffers (e.g., PBS at pH 7.4), the primary amine is only partially protonated, leading to poor dissolution and the potential for precipitation, which can compromise experimental results.

Q2: I need to prepare a solution for an in vitro cell culture assay. What is the most straightforward first step to dissolve N-Desisopropylpropranolol?

A: The most direct and recommended first approach is pH adjustment . Since N-Desisopropylpropranolol is a basic compound, its solubility is highly pH-dependent. By lowering the pH, you protonate the primary amine group, forming a more polar, water-soluble salt. The general recommendation is to first prepare a concentrated stock solution in an acidic vehicle (e.g., water acidified with HCl or a buffer at pH < 4) and then dilute this stock into your final experimental medium. This method avoids high concentrations of organic solvents that could be toxic to cells.[4]

Q3: I dissolved my N-Desisopropylpropranolol in an acidic solution, but it crashed out when I diluted it into my neutral cell culture medium. What went wrong?

A: This is a classic case of exceeding the solubility limit upon a pH shift. Your acidic stock solution kept the compound protonated and dissolved. However, when you added it to the larger volume of neutral (pH ~7.4) and likely well-buffered cell culture medium, the medium's buffering capacity raised the pH of the final solution. This deprotonated a significant fraction of the N-Desisopropylpropranolol, causing the less soluble free base to precipitate. To solve this, you can either (a) lower the final concentration of the compound in the medium or (b) evaluate if a slight decrease in the final medium's pH is permissible for your experiment.

Q4: Can I use Dimethyl Sulfoxide (DMSO) as a solvent? What are the best practices and potential pitfalls?

A: Yes, DMSO is a common and effective co-solvent for solubilizing lipophilic compounds like N-Desisopropylpropranolol.[5] It is a powerful non-aqueous solvent that can dissolve the compound at high concentrations.[6]

Best Practices:

  • Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM).

  • Serially dilute this stock in your aqueous buffer or cell culture medium to the final working concentration.

  • Ensure the final concentration of DMSO in your assay is low, typically well below 0.5% (v/v), as higher concentrations can cause cellular toxicity or affect experimental outcomes.

Potential Pitfalls:

  • Toxicity: DMSO can be toxic to many cell lines at concentrations above 0.5-1.0%. Always run a vehicle control (medium with the same final DMSO concentration but without the drug) to validate your results.

  • Precipitation: Even when using a DMSO stock, the compound can still precipitate upon dilution into an aqueous buffer if the final concentration exceeds its aqueous solubility limit. This is a common issue with "brick-dust" type molecules.[7]

Section 2: Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

When basic methods are insufficient, a more systematic approach is required. The following workflow provides a decision-making framework for selecting the appropriate solubilization strategy.

G cluster_start Initial Assessment cluster_methods Solubilization Strategies cluster_validation Validation Start Compound: N-Desisopropylpropranolol Goal: Solubilize in Aqueous Buffer pH_Adjust Technique 1: pH Adjustment Start->pH_Adjust Is pH modification allowed in experiment? Co_Solvent Technique 2: Co-solvency (e.g., DMSO, Ethanol) pH_Adjust->Co_Solvent Failure or Incompatible Validation Validate Solution: - Visual Inspection (Clarity) - Check for Precipitation Over Time - Confirm Final pH & Vehicle Conc. pH_Adjust->Validation Success Cyclodextrin Technique 3: Cyclodextrin Complexation Co_Solvent->Cyclodextrin Failure or High Vehicle Toxicity Co_Solvent->Validation Success Cyclodextrin->Validation Success

Caption: Decision workflow for selecting a solubilization strategy.

Technique 1: pH-Dependent Solubilization

Core Principle: This technique leverages the basic nature of N-Desisopropylpropranolol's primary amine. According to the Henderson-Hasselbalch equation, at a pH below the compound's pKa, the protonated (cationic) form will dominate. This charged species is significantly more soluble in aqueous media than the neutral free base. Propranolol has a pKa of 9.45, and its metabolite is expected to be similar.[2] Therefore, acidification is highly effective.

G A R-NH3+ (Protonated) Highly Water-Soluble B R-NH2 (Free Base) Poorly Water-Soluble A->B + OH- B->A + H+ G cluster_system Mechanism of Cyclodextrin Solubilization CD Cyclodextrin (Host) (Hydrophilic Exterior, Lipophilic Interior) Complex Inclusion Complex (Water-Soluble) CD->Complex + Aqueous Buffer Drug N-Desisopropylpropranolol (Guest) (Poorly Soluble) Drug->Complex + Aqueous Buffer

Sources

Technical Support Center: Optimizing N-Desisopropylpropranolol Extraction from Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the extraction of N-Desisopropylpropranolol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the extraction of this primary metabolite of propranolol from various biological matrices. Our goal is to equip you with the scientific understanding and practical solutions necessary to achieve robust and reproducible results.

Understanding N-Desisopropylpropranolol: Key Physicochemical Properties

A successful extraction strategy begins with a solid understanding of the analyte's physicochemical properties. N-Desisopropylpropranolol is a primary metabolite of the widely used beta-blocker, propranolol.[1][2][3] Key characteristics that influence its extraction behavior are summarized below.

PropertyValue/CharacteristicImplication for Extraction
Molecular Weight 217.26 g/mol [3]Standard molecular weight for small molecule extraction.
Predicted pKa 11.90 ± 0.35[4]The amine group will be protonated (positively charged) at acidic and neutral pH. Adjusting the pH to >12 will be necessary to neutralize the amine for efficient extraction into less polar organic solvents during LLE or for elution from some SPE sorbents.
Predicted XLogP3 1.7[3]Indicates moderate lipophilicity. This suggests that both reversed-phase SPE and LLE with appropriate organic solvents are viable extraction techniques.
Solubility Soluble in DMSO.[2] Inferred solubility in methanol and ethanol based on the parent compound, propranolol.[5]Provides options for reconstitution solvents after evaporation of the extraction solvent.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the extraction of N-Desisopropylpropranolol.

Q1: What is the best initial approach for extracting N-Desisopropylpropranolol from plasma?

For a robust and clean extraction from a complex matrix like plasma, Solid-Phase Extraction (SPE) is often the recommended starting point. Specifically, a mixed-mode cation exchange SPE sorbent can be highly effective. This approach leverages both the lipophilicity of the molecule and the positive charge of the primary amine at acidic pH for highly selective retention and effective removal of matrix components like phospholipids.

Q2: Can I use a simple protein precipitation method?

While protein precipitation is a simple and fast technique, it is generally not recommended for achieving the low limits of quantification often required for metabolite analysis. This method can result in significant matrix effects and lower recovery due to the co-precipitation of the analyte with proteins and the high concentration of endogenous components remaining in the supernatant.

Q3: My recovery of N-Desisopropylpropranolol is consistently low. What are the likely causes?

Low recovery can stem from several factors. The most common culprits include:

  • Incomplete elution from the SPE sorbent: This can happen if the elution solvent is not strong enough or if the pH is not optimized to neutralize the analyte for release from an ion-exchange sorbent.

  • Suboptimal pH during Liquid-Liquid Extraction (LLE): For LLE, the pH of the aqueous sample must be adjusted to be at least 2 units above the pKa of the analyte to ensure it is in its neutral form for efficient partitioning into the organic solvent.

  • Analyte degradation: N-Desisopropylpropranolol, like its parent compound, can be susceptible to degradation, especially at extreme pH values or elevated temperatures.

  • Adsorption to labware: The analyte may adsorb to glass or plastic surfaces, especially at low concentrations. Using silanized glassware or low-adsorption polypropylene tubes can mitigate this.

Q4: I am observing significant matrix effects in my LC-MS/MS analysis. How can I reduce them?

Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis. To mitigate these:

  • Optimize the SPE wash steps: Incorporate a wash step with a solvent like methanol to remove less-retained, interfering compounds from the SPE cartridge before eluting the analyte.

  • Use a more selective extraction technique: As mentioned, mixed-mode SPE is generally more effective at removing interfering matrix components than reversed-phase SPE or LLE alone.

  • Chromatographic separation: Ensure your LC method provides adequate separation of N-Desisopropylpropranolol from co-eluting matrix components.

  • Use a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected in the same way as the analyte.

Troubleshooting Guides

Guide 1: Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)

This guide provides a systematic approach to diagnosing and resolving low recovery issues during the SPE of N-Desisopropylpropranolol.

SPE_Troubleshooting start Low Recovery in SPE check_elution Is Elution Incomplete? start->check_elution check_loading Is Analyte Breaking Through During Loading? check_elution->check_loading No solution_elution1 Increase Elution Solvent Strength (e.g., higher % organic or add modifier) check_elution->solution_elution1 Yes solution_elution2 Optimize Elution Solvent pH (For cation exchange, use a basic modifier like ammonium hydroxide) check_elution->solution_elution2 Yes check_wash Is Analyte Lost During Wash Step? check_loading->check_wash No solution_loading Ensure Sample pH is Acidic (pH 2-3 units below pKa for cation exchange) check_loading->solution_loading Yes solution_wash Decrease Wash Solvent Strength (e.g., lower % organic) check_wash->solution_wash Yes LLE_Optimization start Optimize LLE Protocol ph_adjust Adjust Aqueous Phase pH (pH > pKa + 2 for basic analytes) start->ph_adjust solvent_select Select Appropriate Organic Solvent (Consider polarity and analyte solubility) ph_adjust->solvent_select extraction Perform Extraction (Vortex, Centrifuge) solvent_select->extraction evaporate Evaporate Organic Phase extraction->evaporate reconstitute Reconstitute in Mobile Phase Compatible Solvent evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: Workflow for optimizing LLE.

Key Considerations for LLE Optimization:

  • pH Adjustment is Critical: As N-Desisopropylpropranolol has a basic amine group, the pH of the biological sample must be raised to deprotonate this group and render the molecule neutral.

    • Recommendation: Adjust the sample pH to at least 12. This will ensure the primary amine is in its free base form, maximizing its partitioning into an organic solvent.

  • Solvent Selection: The choice of organic solvent is crucial for extraction efficiency.

    • Recommendation: Start with a moderately polar, water-immiscible solvent such as methyl tert-butyl ether (MTBE) or a mixture of ethyl acetate and hexane. Avoid highly polar solvents that may have significant miscibility with water.

  • Emulsion Formation: Vigorous mixing can lead to the formation of emulsions, which complicates phase separation.

    • Solution: If emulsions form, try gentle rocking instead of vortexing, or add a small amount of salt (salting out) to the aqueous phase to break the emulsion. Centrifugation at a higher speed can also be effective.

Experimental Protocols

Protocol 1: Mixed-Mode Cation Exchange SPE

This protocol is a robust starting point for the extraction of N-Desisopropylpropranolol from plasma.

  • Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds. This step disrupts protein binding and ensures the analyte is protonated.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 0.1 M acetic acid in water.

    • Wash 2: 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of a mobile phase-compatible solvent (e.g., 10% acetonitrile in water with 0.1% formic acid).

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol provides a classic approach for extracting N-Desisopropylpropranolol.

  • Sample Preparation: To 500 µL of plasma or urine, add an appropriate internal standard.

  • pH Adjustment: Add 50 µL of 1 M sodium hydroxide to raise the pH to >12. Vortex briefly.

  • Extraction: Add 2 mL of methyl tert-butyl ether (MTBE). Cap and vortex for 2 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of a mobile phase-compatible solvent.

References

  • DiVA portal. How to Predict the pKa of Any Compound in Any Solvent. [Link]

  • Rowan Scientific. How to Predict pKa. [Link]

  • Japanese Pharmacopoeia. Official Monographs for Part I / Propranolol Hydrochloride. [Link]

  • PubChem. (+-)-Desisopropylpropranolol | C13H15NO2 | CID 159899. [Link]

  • ACS Publications. Predicting pKa | Journal of Chemical Information and Modeling. [Link]

  • AstraZeneca. Environmental Risk Assessment Data Propranolol hydrochloride. [Link]

  • ResearchGate. Solubility of propranolol hydrochloride in various solvents. [Link]

  • PMC. The pKa Distribution of Drugs: Application to Drug Discovery. [Link]

  • ResearchGate. Solubility of propranolol hydrochloride in various solvents at 37 • C.... [Link]

  • ResearchGate. Prediction of pKa Values for Drug-Like Molecules Using Semiempirical Quantum Chemical Methods | Request PDF. [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. [Link]

  • PMC. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. [Link]

Sources

Technical Support Center: Chromatography of N-Desisopropylpropranolol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of N-Desisopropylpropranolol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the analysis of this primary metabolite of propranolol.

Introduction to N-Desisopropylpropranolol Analysis

N-Desisopropylpropranolol is a key metabolite of the widely used beta-blocker, propranolol. Accurate and robust quantification of N-Desisopropylpropranolol in various biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. However, its inherent physicochemical properties can present several chromatographic challenges. This guide provides a structured approach to troubleshooting these issues, ensuring reliable and reproducible results.

Physicochemical Properties of N-Desisopropylpropranolol

Understanding the fundamental properties of N-Desisopropylpropranolol is the first step in developing a robust chromatographic method.

PropertyValueSource
Molecular FormulaC₁₃H₁₅NO₂
Molecular Weight217.26 g/mol
XLogP31.7
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
pKa (predicted)11.90 ± 0.35[1]

The presence of a primary amine and a hydroxyl group contributes to its polarity and basicity, which are key factors in the chromatographic challenges discussed below.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant peak tailing for N-Desisopropylpropranolol on a C18 column?

A1: Peak tailing is a common issue for basic compounds like N-Desisopropylpropranolol in reversed-phase chromatography. The primary cause is the interaction between the basic amine group of the analyte and acidic residual silanol groups on the silica-based stationary phase. These secondary interactions lead to a distorted peak shape.

Q2: How can I improve the resolution between N-Desisopropylpropranolol and propranolol?

A2: Propranolol and N-Desisopropylpropranolol are structurally similar, which can make their separation challenging. To improve resolution, you can optimize the mobile phase composition, pH, and stationary phase chemistry. A lower pH can help by protonating both analytes, potentially altering their retention behavior. Fine-tuning the organic modifier percentage in the mobile phase is also critical.

Q3: What is the recommended sample preparation technique for N-Desisopropylpropranolol from plasma?

A3: Solid-phase extraction (SPE) is a highly effective and widely used technique for extracting N-Desisopropylpropranolol and other propranolol metabolites from plasma.[2] Both reversed-phase (e.g., C18) and mixed-mode cation-exchange SPE cartridges can provide good recovery and sample cleanup.

Q4: What are the optimal LC-MS/MS parameters for sensitive detection of N-Desisopropylpropranolol?

A4: For sensitive detection using tandem mass spectrometry, Multiple Reaction Monitoring (MRM) is the preferred mode. A commonly used and effective precursor-to-product ion transition for N-Desisopropylpropranolol is m/z 218.0 → 74.0.[3]

Troubleshooting Guides

Issue 1: Severe Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing for N-Desisopropylpropranolol.

G start Start: Severe Peak Tailing Observed check_ph Is mobile phase pH < 4? start->check_ph adjust_ph Adjust mobile phase pH to 2.5-3.5 with formic or phosphoric acid. check_ph->adjust_ph No check_additive Is a basic additive (e.g., TEA) used? check_ph->check_additive Yes adjust_ph->check_additive add_additive Add 0.1% Triethylamine (TEA) to the mobile phase. check_additive->add_additive No check_column Is the column specifically designed for basic compounds (e.g., end-capped)? check_additive->check_column Yes add_additive->check_column change_column Switch to a modern, high-purity, end-capped C18 or a phenyl-hexyl column. check_column->change_column No end End: Symmetrical Peak Shape Achieved check_column->end Yes change_column->end

Caption: Troubleshooting workflow for peak tailing.

Experimental Protocol: Mitigating Peak Tailing

  • Mobile Phase pH Adjustment:

    • Prepare a mobile phase with a pH between 2.5 and 3.5 using an appropriate acidifier like formic acid or phosphoric acid. At this low pH, the residual silanol groups on the stationary phase are protonated and less likely to interact with the protonated amine group of N-Desisopropylpropranolol.[2]

  • Inclusion of a Basic Additive:

    • If operating at a higher pH is necessary, add a small concentration (e.g., 0.1%) of a basic additive like triethylamine (TEA) to the mobile phase. TEA acts as a competing base, binding to the active silanol sites and minimizing their interaction with the analyte.

  • Column Selection:

    • Utilize a modern, high-purity silica column that is well end-capped. End-capping is a process that covers most of the residual silanol groups with a less polar functional group, thereby reducing secondary interactions. Alternatively, consider a stationary phase with a different selectivity, such as a phenyl-hexyl column.

Issue 2: Poor Resolution from Propranolol

Achieving baseline separation between the parent drug and its metabolite is critical for accurate quantification.

G start Start: Poor Resolution between Propranolol and N-Desisopropylpropranolol optimize_organic Systematically vary the percentage of organic modifier (e.g., acetonitrile or methanol) by ±2-5%. start->optimize_organic check_modifier Is resolution improving? optimize_organic->check_modifier try_different_modifier Switch the organic modifier (e.g., from acetonitrile to methanol or vice versa). check_modifier->try_different_modifier No check_flow_rate Is the flow rate optimized? check_modifier->check_flow_rate Yes try_different_modifier->optimize_organic consider_hilic Consider Hydrophilic Interaction Liquid Chromatography (HILIC) for an alternative separation mechanism. try_different_modifier->consider_hilic adjust_flow_rate Decrease the flow rate to improve separation efficiency. check_flow_rate->adjust_flow_rate No end End: Baseline Resolution Achieved check_flow_rate->end Yes adjust_flow_rate->end

Sources

Technical Support Center: N-Desisopropylpropranolol Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide: A Proactive Approach to Assay Variability

This section addresses specific issues that can arise during the analysis of N-Desisopropylpropranolol, a primary metabolite of the widely used beta-blocker, propranolol.[1] The troubleshooting guide is formatted in a question-and-answer style to directly tackle the challenges you may encounter.

Issue 1: Poor Peak Shape and Inconsistent Retention Time

Question: My chromatograms for N-Desisopropylpropranolol are showing significant peak tailing and the retention time is shifting between injections. What are the likely causes and how can I fix this?

Answer: Poor peak shape and retention time variability are often intertwined and typically point to issues within the liquid chromatography (LC) system or suboptimal method parameters.

Probable Causes & Solutions:

  • Column Degradation: The analytical column is a consumable component. Over time, the stationary phase can degrade, or the column can become contaminated with matrix components, leading to poor peak shape.

    • Solution: First, try a column wash with a strong solvent (e.g., isopropanol) to remove contaminants. If this doesn't resolve the issue, replace the column with a new one of the same type. It is crucial to use a column appropriate for the analysis of basic compounds like N-Desisopropylpropranolol, such as a C18 column.[2][3]

  • Mobile Phase Issues: Inconsistent mobile phase composition or pH can significantly impact the retention and peak shape of ionizable compounds.

    • Solution: Prepare fresh mobile phase daily. Ensure accurate pH measurement and adjustment, as small variations can alter the ionization state of N-Desisopropylpropranolol. A common mobile phase for propranolol and its metabolites consists of an aqueous component with a formic acid modifier and an organic solvent like acetonitrile.[2][3]

  • System Leaks: Even a minor leak in the LC system can cause pressure fluctuations, leading to retention time shifts.

    • Solution: Systematically check all fittings and connections from the pump to the mass spectrometer for any signs of leakage.[4] Look for salt deposits around fittings, which can indicate a slow leak.[4]

Issue 2: Low and Inconsistent Analyte Recovery

Question: I'm experiencing low and erratic recovery of N-Desisopropylpropranolol after my sample preparation. What could be going wrong?

Answer: Low and inconsistent recovery is a common problem, often stemming from the sample preparation stage, particularly with techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

Probable Causes & Solutions:

  • Suboptimal SPE Protocol: The choice of sorbent, wash, and elution solvents is critical for achieving high and reproducible recovery.

    • Solution:

      • Sorbent Selection: For a basic compound like N-Desisopropylpropranolol, a cation-exchange or a mixed-mode (e.g., reversed-phase and cation-exchange) SPE sorbent is often effective.

      • Method Optimization: Systematically optimize each step of the SPE protocol (conditioning, loading, washing, and elution). Ensure the pH of the sample and wash solutions are appropriate to maintain the desired interaction with the sorbent.[5] The elution solvent must be strong enough to disrupt the analyte-sorbent interaction completely.[6]

  • Inefficient LLE: The choice of extraction solvent and pH are crucial for efficient partitioning of the analyte from the aqueous biological matrix into the organic phase.

    • Solution:

      • Solvent Selection: Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) to find the one that provides the best recovery for N-Desisopropylpropranolol.

      • pH Adjustment: Adjust the pH of the aqueous sample to suppress the ionization of N-Desisopropylpropranolol, thereby increasing its partitioning into the organic solvent.

  • Analyte Stability: N-Desisopropylpropranolol may be unstable in the biological matrix or during the extraction process.

    • Solution: Investigate the stability of the analyte under your specific storage and sample processing conditions. This includes freeze-thaw stability and bench-top stability in the biological matrix. Propranolol itself has been shown to be stable in various formulations for extended periods.[7]

Issue 3: Significant Matrix Effects

Question: I'm observing signal suppression for N-Desisopropylpropranolol in my LC-MS/MS analysis. How can I identify and mitigate these matrix effects?

Answer: Matrix effects, particularly ion suppression, are a major source of variability in LC-MS/MS assays.[2] They occur when co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte in the mass spectrometer's ion source.

Probable Causes & Solutions:

  • Inadequate Sample Cleanup: Insufficient removal of matrix components (e.g., phospholipids, salts) during sample preparation is a primary cause of matrix effects.

    • Solution: Improve your sample preparation method. Consider a more rigorous SPE protocol or a different extraction technique. Protein precipitation is a simple method but may not provide sufficient cleanup for complex matrices.[2][3]

  • Chromatographic Co-elution: The analyte of interest is eluting from the analytical column at the same time as interfering matrix components.

    • Solution: Optimize the chromatographic method to separate N-Desisopropylpropranolol from the interfering matrix components. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or using a 2D-LC system for enhanced separation.[8]

  • Internal Standard Selection: An inappropriate internal standard (IS) will not adequately compensate for matrix effects.

    • Solution: The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., N-Desisopropylpropranolol-d7).[9] If a SIL-IS is not available, a structural analog that exhibits similar chromatographic and ionization behavior can be used.[2] Bisoprolol has been successfully used as an internal standard for the analysis of propranolol and its metabolites.[2][3]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the development and validation of N-Desisopropylpropranolol assays.

Q1: What is the most suitable analytical technique for the quantification of N-Desisopropylpropranolol in biological samples?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices.[10] This technique offers high sensitivity, selectivity, and specificity, which are essential for accurately measuring the low concentrations of N-Desisopropylpropranolol typically found in clinical and preclinical samples.[2] The use of Multiple Reaction Monitoring (MRM) mode in a triple quadrupole mass spectrometer provides excellent quantitative performance.[3][10]

Q2: How do I choose the right internal standard for my N-Desisopropylpropranolol assay?

A2: The choice of internal standard (IS) is critical for a robust bioanalytical method.[9] An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including sample preparation and ionization in the mass spectrometer.[9]

  • Best Practice: A stable isotope-labeled (SIL) internal standard of N-Desisopropylpropranolol is the preferred choice as it has nearly identical physicochemical properties to the analyte.

  • Alternative: If a SIL-IS is not available, a structural analog can be used. The selected analog should have similar chromatographic retention, extraction recovery, and ionization efficiency to N-Desisopropylpropranolol. It is crucial to demonstrate that the chosen IS does not suffer from its own matrix effects. Propranolol has been used as an internal standard in some assays, but careful validation is required to ensure it does not interfere with the analysis of its metabolite.[11]

Q3: What are the key validation parameters I need to assess for my N-Desisopropylpropranolol assay according to regulatory guidelines?

A3: A bioanalytical method validation should be performed in accordance with guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The key parameters to evaluate include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. Generally, the mean value should be within ±15% of the nominal value, and the precision should not exceed 15% coefficient of variation (CV).

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear range appropriate for the expected sample concentrations should be established.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Q4: Can I use a protein precipitation method for sample preparation?

A4: Protein precipitation is a simple and fast sample preparation technique that can be suitable for some applications. It involves adding a solvent, such as acetonitrile, to the plasma or serum sample to precipitate proteins.[2][3] However, this method may not provide sufficient cleanup for all matrices and can lead to significant matrix effects in LC-MS/MS analysis. If you encounter issues with matrix effects, more selective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are recommended.

Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the experimental process and decision-making during troubleshooting, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (SPE, LLE, or PPT) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject into LC-MS/MS Evaporation->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection MS/MS Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: A typical experimental workflow for N-Desisopropylpropranolol analysis.

Troubleshooting_Tree cluster_peak Peak Shape / Retention Time Issues cluster_recovery Low / Inconsistent Recovery cluster_matrix Matrix Effects (Ion Suppression) Start High Variability in Results Check_Column Check Column Performance Start->Check_Column Poor Peak Shape Optimize_SPE Optimize SPE/LLE Protocol Start->Optimize_SPE Low Recovery Improve_Cleanup Improve Sample Cleanup Start->Improve_Cleanup Signal Suppression Check_Mobile_Phase Check Mobile Phase Check_Column->Check_Mobile_Phase If no improvement Check_Leaks Check for System Leaks Check_Mobile_Phase->Check_Leaks If still issues Check_Stability Assess Analyte Stability Optimize_SPE->Check_Stability If recovery is still low Optimize_Chroma Optimize Chromatography Improve_Cleanup->Optimize_Chroma If suppression persists Validate_IS Validate Internal Standard Optimize_Chroma->Validate_IS If issues remain

Caption: A decision tree for troubleshooting common issues in N-Desisopropylpropranolol assays.

References

  • Structure of propranolol and the major sites of metabolism of... - ResearchGate. Available from: [Link]

  • LC-MS/MS Estimation of Propranolol level in Exhaled Breath Condensate. Available from: [Link]

  • Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks. Available from: [Link]

  • Quantitation of N-Nitroso-Propranolol in Drug Substance using LC-MS/MS | Waters. Available from: [Link]

  • Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS - Agilent. Available from: [Link]

  • An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC - NIH. Available from: [Link]

  • An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - RSC Advances (RSC Publishing). Available from: [Link]

  • Validation of a Liquid Chromatography-Tandem Mass Spectrometric Assay for Quantitative Analysis of Lenvatinib in Human Plasma - NIH. Available from: [Link]

  • Analytical Method Development and Validation of Propranolol and Hydrochlorothiazide. Available from: [Link]

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC - NIH. Available from: [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide - Shimadzu Scientific Instruments. Available from: [Link]

  • Three Common SPE Problems | LCGC International - Chromatography Online. Available from: [Link]

  • Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory | myadlm.org. Available from: [Link]

  • Stability of propranolol in extemporaneously compounded suspensions - PubMed. Available from: [Link]

Sources

Technical Support Center: N-Desisopropylpropranolol (NDP) Identification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Desisopropylpropranolol (NDP) Metabolite Identification Challenges Audience: Researchers, Bioanalytical Scientists, DMPK Professionals Content Type: Technical Support / Troubleshooting Guide

Executive Summary & Metabolic Context

N-Desisopropylpropranolol (NDP), also known as norpropranolol , is the primary side-chain oxidation metabolite of the beta-blocker Propranolol. Unlike the parent drug, which is cleared via multiple pathways (glucuronidation, ring oxidation), NDP formation is mediated primarily by CYP1A2 and CYP2D6 .

Why this matters:

  • Bioactivity: NDP retains significant beta-blocking activity.

  • Low Abundance: In plasma, NDP concentrations are often <5% of the parent drug, pushing the limits of sensitivity in standard assays.

  • Stability: The primary amine structure makes it susceptible to degradation and matrix interactions different from the secondary amine parent.

Metabolic Pathway Visualization

The following diagram illustrates the formation of NDP and its relationship to other key metabolites, highlighting the critical enzymatic steps.

PropranololMetabolism cluster_legend Key Propranolol Propranolol (Parent Drug) m/z 260 NDP N-Desisopropylpropranolol (NDP) m/z 218 Propranolol->NDP Side-chain Oxidation (CYP1A2, CYP2D6) OH_Prop 4-Hydroxypropranolol (Ring Oxidation) m/z 276 Propranolol->OH_Prop Ring Oxidation (CYP2D6) Napthoxylactic Naphthoxylactic Acid (Further Oxidation) NDP->Napthoxylactic MAO / ALDH (Deamination) key1 Blue: Parent | Red: Target Metabolite | Yellow: Major Interfering Metabolite

Figure 1: Metabolic pathway of Propranolol highlighting the formation of N-Desisopropylpropranolol (NDP) via CYP1A2/2D6.

Troubleshooting Guides & FAQs

Module A: Mass Spectrometry & Signal Optimization

Q: I am detecting a peak at m/z 218, but the signal intensity is too low to quantify reliably. How can I improve sensitivity for NDP?

Diagnostic: NDP contains a primary amine, making it more polar and potentially less efficiently ionized than the secondary amine parent (Propranolol) in certain source conditions.

Troubleshooting Protocol:

  • Source Temperature: Increase ESI source temperature (e.g., to 500°C-550°C). Primary amines often require higher desolvation energy than secondary amines to prevent solvent adduct formation.

  • Mobile Phase pH: Ensure your aqueous mobile phase is acidic (0.1% Formic Acid, pH ~2.7). This ensures the primary amine is fully protonated (

    
    ).
    
  • MRM Transition Selection:

    • Quantifier: Use 218.1

      
       116.1  (Naphthyl ring fragment). This is the most abundant and stable fragment.
      
    • Qualifier: Use 218.1

      
       157.1  or 218.1 
      
      
      
      183.1
      .
    • Note: Avoid generic fragments like loss of water (m/z 200) as they have high background noise.

Q: My NDP peak shows significant tailing compared to Propranolol. What is the cause?

Causality: The primary amine on NDP can interact strongly with residual silanols on the stationary phase of C18 columns, leading to peak tailing.

Solution:

  • Column Choice: Switch to a column with "end-capping" or embedded polar groups (e.g., Waters XSelect HSS T3 or Phenomenex Kinetex Biphenyl).

  • Buffer Strength: Increase ammonium formate/acetate concentration to 5-10 mM in the aqueous phase to mask silanol sites.

Module B: Identification & Specificity

Q: How do I differentiate NDP from other metabolites or matrix interferences?

Analysis: While NDP (m/z 218) is not isobaric with Propranolol (m/z 260) or 4-Hydroxypropranolol (m/z 276), "in-source fragmentation" of the parent drug can sometimes mimic metabolites.

Validation Steps:

  • Retention Time (RT) Logic: NDP is more polar than Propranolol. On a reverse-phase C18 column, NDP must elute earlier than Propranolol. If your "NDP" peak elutes after the parent, it is likely an impurity or a different hydrophobic species.

  • Ion Ratio Confirmation: Calculate the ratio of the Quantifier (116) to Qualifier (157) transition. This ratio must be consistent (within ±20%) between your reference standard and the biological sample.

Q: Are there specific stability issues I should be aware of during sample preparation?

Risk Factor: Primary amines are susceptible to oxidative deamination or reaction with aldehydes in plasma.

Protocol Adjustment:

  • Antioxidants: Add ascorbic acid (0.1%) to the plasma during collection if stability is poor.

  • Temperature: Keep all samples at 4°C during processing. NDP has shown degradation at room temperature over 4 hours in processed samples if not acidified.

Validated Experimental Protocol

Method: LC-MS/MS Quantification of N-Desisopropylpropranolol in Plasma. Objective: High-sensitivity detection (LLOQ < 0.5 ng/mL).

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Internal Standard: Add 10 µL of Propranolol-D7 (100 ng/mL).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Move supernatant to an autosampler vial.

LC-MS/MS Conditions
ParameterSettingRationale
Column C18 (e.g., 50 x 2.1 mm, 1.7 µm)Standard reverse-phase separation.
Mobile Phase A Water + 0.1% Formic AcidProtonation of basic amines.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier.
Flow Rate 0.4 mL/minOptimal for ESI sensitivity.
Gradient 0-0.5 min: 10% B0.5-3.0 min: 10% -> 90% B3.0-4.0 min: 90% BRapid elution while retaining polar NDP.
Injection Vol 2-5 µLMinimize matrix load.
Mass Spectrometry Parameters (ESI Positive)
AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Role
NDP 218.1 116.1 25Quantifier
NDP 218.1157.118Qualifier
Propranolol 260.1116.122Quantifier
Propranolol 260.1183.115Qualifier

Troubleshooting Logic Tree

Use this decision tree to diagnose assay failures specifically for NDP.

TroubleshootingTree Start Issue: Poor NDP Detection CheckRT Is Retention Time < Parent? Start->CheckRT CheckSignal Is Signal < LLOQ? CheckRT->CheckSignal Yes WrongPeak Likely NOT NDP. Check for impurities. CheckRT->WrongPeak No (RT > Parent) OptimizeSource Optimize ESI Source. Increase Temp/Gas Flow. CheckSignal->OptimizeSource Yes (Low Signal) CheckTailing Is Peak Tailing? CheckSignal->CheckTailing No (Signal OK) ChangeCol Change Column. Use High-Strength Silica (HSS) or Biphenyl. CheckTailing->ChangeCol Yes MatrixEffect Check Matrix Effect. Perform Post-Column Infusion. CheckTailing->MatrixEffect No (Peak OK but var.)

Figure 2: Step-by-step diagnostic logic for resolving N-Desisopropylpropranolol analytical issues.

References

  • Baviskar, D. et al. (2025).[1] High-Performance Liquid Chromatography Determination of Propranolol in Human Plasma. Asian Journal of Chemistry.

  • Partani, P. et al. (2017). LC-MS/MS Estimation of Propranolol level in Exhaled Breath Condensate. BioImpacts.

  • FDA. (2025). LC-ESI-HRMS Method for the Determination of N-Nitroso-Propranolol. U.S. Food and Drug Administration.

  • Kong, L.M. et al. (2012).[2] MS/MS fragment for propranolol and its metabolites of hydroxylation and N-desisopropylation. ResearchGate.

  • PubChem. (2025). N-Desisopropylpropranolol Compound Summary. National Library of Medicine.

Sources

Technical Support Center: N-Desisopropylpropranolol Photodegradation and Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Desisopropylpropranolol (NDIP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments related to the photodegradation and stability of N-Desisopropylpropranolol. As a primary metabolite of the widely used beta-blocker propranolol, understanding the stability profile of NDIP is crucial for comprehensive drug metabolism and safety studies.

This resource provides field-proven insights and protocols to navigate the complexities of NDIP stability testing. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: What is N-Desisopropylpropranolol and why is its stability important?

N-Desisopropylpropranolol (NDIP) is a primary in vitro metabolite of propranolol, formed through the oxidative dealkylation of the isopropylamine side chain.[1] Its stability is a critical parameter in drug development for several reasons:

  • Accurate Pharmacokinetic Profiling: Degradation of NDIP in biological samples post-collection can lead to an underestimation of its in vivo concentrations, affecting pharmacokinetic models.

  • Metabolite Safety Assessment: Understanding the degradation products of NDIP is essential to ensure that they are not pharmacologically active or toxic.

  • Analytical Method Integrity: A robust, stability-indicating analytical method is necessary to distinguish the parent metabolite from its degradants, ensuring accurate quantification.

Q2: What are the primary factors that can affect the stability of N-Desisopropylpropranolol?

Based on general principles of drug stability, the following factors are most likely to influence the stability of NDIP:

  • Exposure to Light (Photodegradation): The naphthalene chromophore in the NDIP structure, similar to its parent compound propranolol, makes it susceptible to degradation upon exposure to UV and visible light.[2][3]

  • pH: The stability of NDIP in aqueous solutions is likely pH-dependent. Hydrolysis can be catalyzed by both acidic and basic conditions.[4]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation, including hydrolysis and oxidation.[3][5]

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the formation of oxidative degradation products.[5]

  • Enzymatic Degradation: In biological matrices, residual enzymatic activity can lead to further metabolism or degradation of NDIP.[2]

Q3: What are the likely photodegradation products of N-Desisopropylpropranolol?

While specific studies on the photodegradation of NDIP are limited, we can infer its likely degradation pathway from its parent compound, propranolol.[2][4] The primary photodegradation products of propranolol are 1-naphthol, N-acetylpropranolol, and N-formylpropranolol.[2][4] Therefore, it is plausible that NDIP undergoes similar transformations. The primary amine in NDIP is a likely site for photo-oxidation and subsequent reactions.

Predicted Photodegradation Pathway of N-Desisopropylpropranolol

G NDIP N-Desisopropylpropranolol Intermediate Aldehyde Intermediate NDIP->Intermediate Photo-oxidation One_Naphthol 1-Naphthol NDIP->One_Naphthol Cleavage Naphthoxylactic_Acid Naphthoxylactic Acid Intermediate->Naphthoxylactic_Acid Oxidation

Caption: Predicted photodegradation pathway of N-Desisopropylpropranolol.

Q4: How do I design a forced degradation study for N-Desisopropylpropranolol?

A forced degradation study, also known as stress testing, is crucial for developing and validating a stability-indicating analytical method.[6][7][8] The study should expose a solution of N-Desisopropylpropranolol to various stress conditions to generate potential degradation products.

Key Stress Conditions for Forced Degradation of NDIP:

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation 60°C for 48 hours (in solid and solution form)
Photodegradation Exposure to UV light (254 nm) and visible light for a specified duration

Note: These are starting conditions and may need to be optimized to achieve 5-20% degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No degradation observed under stress conditions. The stress conditions are not harsh enough, or the molecule is highly stable under the tested conditions.Increase the concentration of the stressor (e.g., use 1 M HCl/NaOH), increase the temperature, or extend the exposure time.
Complete degradation of NDIP. The stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time.
Poor peak shape (tailing or fronting) in HPLC analysis. Interaction of the basic amine group of NDIP with residual silanols on the HPLC column. The pH of the mobile phase is close to the pKa of NDIP.Use a base-deactivated column. Adjust the mobile phase pH to be at least 2 units away from the pKa of NDIP. Add a competing base (e.g., triethylamine) to the mobile phase.
Co-elution of NDIP with its degradation products. The chromatographic method lacks sufficient selectivity.Optimize the mobile phase composition (e.g., change the organic modifier, adjust the pH, or use a gradient elution). Try a different column chemistry (e.g., phenyl-hexyl instead of C18).
Irreproducible results in stability studies. Inconsistent sample handling and storage. Fluctuation in environmental conditions (light, temperature).Ensure consistent and well-documented sample preparation and storage procedures. Use a calibrated and controlled environment for stability studies (e.g., photostability chamber, oven).

Experimental Protocols

Protocol 1: Photostability Study of N-Desisopropylpropranolol

Objective: To evaluate the effect of light on the stability of N-Desisopropylpropranolol in solution.

Materials:

  • N-Desisopropylpropranolol analytical standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Photostability chamber with controlled UV and visible light sources

  • Amber and clear glass vials

  • Validated stability-indicating HPLC method

Procedure:

  • Prepare a stock solution of N-Desisopropylpropranolol in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution with a 50:50 methanol:water mixture to a final concentration of 100 µg/mL.

  • Transfer aliquots of the solution into both clear and amber glass vials. The amber vials will serve as the dark control.

  • Place the vials in a photostability chamber.

  • Expose the samples to a specified intensity of UV and visible light as per ICH Q1B guidelines.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw samples from both the clear and amber vials.

  • Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of NDIP and the formation of any degradation products.

  • Calculate the percentage degradation of NDIP at each time point.

Experimental Workflow for Photostability Study

G cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis Prep_Stock Prepare Stock Solution (1 mg/mL in Methanol) Prep_Working Prepare Working Solution (100 µg/mL in 50:50 MeOH:H2O) Prep_Stock->Prep_Working Aliquot Aliquot into Clear & Amber Vials Prep_Working->Aliquot Expose Place in Photostability Chamber Aliquot->Expose Sample Sample at Time Points (0, 2, 4, 8, 12, 24h) Expose->Sample HPLC HPLC Analysis Sample->HPLC Data Calculate % Degradation HPLC->Data

Caption: Workflow for conducting a photostability study of N-Desisopropylpropranolol.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a robust HPLC method capable of separating N-Desisopropylpropranolol from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10-90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 290 nm

  • Injection Volume: 10 µL

Method Development Strategy:

  • Inject a standard solution of N-Desisopropylpropranolol to determine its retention time.

  • Inject samples from the forced degradation study (acid, base, oxidative, thermal, and photolytic stress).

  • Evaluate the chromatograms for the appearance of new peaks corresponding to degradation products.

  • Ensure that all degradation product peaks are well-resolved from the parent NDIP peak (resolution > 1.5).

  • If co-elution is observed, adjust the gradient slope, mobile phase composition (e.g., substitute acetonitrile with methanol), or pH to improve separation.

  • Once satisfactory separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Summary of Forced Degradation Studies for N-Desisopropylpropranolol (Illustrative Data)

Stress Condition% Degradation of NDIPNumber of Degradation Products
0.1 M HCl (60°C, 24h)8.21
0.1 M NaOH (60°C, 24h)15.62
3% H₂O₂ (RT, 24h)12.12
Thermal (60°C, 48h)5.51
Photolytic (UV/Vis)18.93

Table 2: Photodegradation of N-Desisopropylpropranolol Over Time (Illustrative Data)

Time (hours)% NDIP Remaining (Clear Vials)% NDIP Remaining (Amber Vials)
0100.0100.0
295.399.8
490.199.7
885.299.5
1282.599.3
2481.199.1

References

  • Investigations on the phase II metabolism of propranolol and hydroxypropranolols - Refubium - Freie Universität Berlin. Available at: [Link]

  • Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed. Available at: [Link]

  • 4 Factors Influencing the Stability of Medicinal Products - QbD Group. Available at: [Link]

  • Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Available at: [Link]

  • Stability Indicating HPLC Method Development: A Review - IRJPMS. Available at: [Link]

  • Propranolol degradation through processes based on the generation of hydroxyl free radical. Available at: [Link]

  • involvement of monoamine oxidase and aldehyde reductase in the metabolism of N-desisopropylpropranolol to propranolol glycol in rat liver - PubMed. Available at: [Link]

  • Photodegradation products of propranolol: the structures and pharmacological studies. Available at: [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations - PharmaInfo. Available at: [Link]

  • (+-)-Desisopropylpropranolol | C13H15NO2 | CID 159899 - PubChem - NIH. Available at: [Link]

  • Development and validation of HPLC method for estimation of propranolol HCL in human plasma - ResearchGate. Available at: [Link]

  • Stability Indicating Method Development and Validation for Determination of Alprazolam and Propranolol by RP-HPLC - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Stability indicating RP-HPLC method development and validation of Etizolam and Propranolol hydrochloride in pharmaceutical dosage form. Available at: [Link]

  • Development of an RP-HPLC Method for the Simultaneous Estimation of Propranolol Hydrochloride and Diazepam in Combined Dosage form. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available at: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. Available at: [Link]

  • Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC - NIH. Available at: [Link]

  • (PDF) Simple, Rapid, Economic and Stability Indicating Method for Propranolol Hydrochloride and Flunarizine Tablets by RP-HPLC - ResearchGate. Available at: [Link]

  • Kinetic and mechanistic investigations of the degradation of propranolol in heat activated persulfate process - RSC Publishing. Available at: [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF PROPRANOLOL AND FLUNARIZINE IN COMBINED DOSAGE FORM - Panacea Research Library. Available at: [Link]

  • Studies on photodegradation process of psychotropic drugs: a review - PMC - NIH. Available at: [Link]

Sources

Technical Support Center: N-Desisopropylpropranolol Analytical Standard

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk | ID: TS-DIP-2024

Welcome to the technical support hub for N-Desisopropylpropranolol (also known as Norpropranolol). This guide is designed for researchers conducting metabolic stability profiling, CYP450 assays, and pharmacokinetic analysis.

Unlike robust parent compounds, secondary amine metabolites containing naphthyl moieties present unique stability challenges. This guide moves beyond basic datasheet instructions to explain the causality of degradation and provide self-validating handling protocols.

Part 1: Critical Storage Matrix

Quick-reference parameters for maintaining analytical integrity.

ParameterSolid State (Lyophilized/Powder)Solution State (Reconstituted)
Temperature -20°C (Long-term) 2-8°C (Shipping/Short-term < 1 week)-80°C (Mandatory for storage > 24h)
Atmosphere Inert Gas (Argon/Nitrogen) essential after opening.Headspace Purge required before freezing.
Humidity Desiccator Cabinet. Highly Hygroscopic (HCl salt form).Keep capped tightly to prevent evaporation/concentration shifts.
Light Protect from Light. Amber vials required.Protect from Light. Photosensitive naphthyl ring.
Container Glass (Borosilicate). Avoid low-grade plastics.Glass or high-quality Polypropylene (PP) for aliquots.

Senior Scientist Insight: The primary failure mode for this standard is not thermal degradation, but hydrolysis-induced oxidation . The HCl salt form attracts atmospheric moisture, which facilitates the oxidation of the electron-rich naphthol ring. If your white powder turns pink/beige, oxidation has occurred.

Part 2: Reconstitution & Handling Protocol

A self-validating workflow to ensure concentration accuracy.

The "Zero-Water" Stock Solution Strategy

To maximize shelf-life, avoid reconstituting the entire vial in aqueous buffer. Use an organic solvent for the "Master Stock."[1]

Reagents Required:

  • DMSO (Anhydrous, ≥99.9%) or Methanol (HPLC Grade).

  • Argon or Nitrogen gas line.

  • Amber glass HPLC vials with PTFE-lined caps.

Step-by-Step Protocol:

  • Thermal Equilibration: Remove the vial from -20°C storage and place it in a desiccator. Allow it to reach room temperature (approx. 30 mins) before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, altering the effective weight.

  • Solvent Selection: Dissolve the standard in DMSO to achieve a concentration of 10–20 mg/mL.

    • Note: Ethanol is an alternative, but DMSO minimizes evaporation during repeated handling. Avoid water for the Master Stock.

  • Dissolution Verification: Vortex gently for 30 seconds. Inspect against a light source. The solution must be crystal clear and colorless.

  • Aliquot Generation: Do not store the Master Stock in a single vial. Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Inert Purging: Gently blow Argon gas into the headspace of each aliquot vial for 5 seconds before capping.

  • Cryopreservation: Snap-freeze aliquots in liquid nitrogen or dry ice before transferring to -80°C.

Workflow Visualization: Lifecycle of the Standard

StandardLifecycle Receipt Receipt of Standard (Solid HCl Salt) Equilibration Thermal Equilibration (Desiccator, 25°C) Receipt->Equilibration Store -20°C until use Weighing Weighing (Low Humidity Env.) Equilibration->Weighing Prevent Condensation Dissolution Dissolution (DMSO/MeOH) Weighing->Dissolution QC_Check Visual QC (Clear/Colorless?) Dissolution->QC_Check QC_Check->Dissolution Fail (Sonication) Aliquot Aliquot & Purge (Argon Headspace) QC_Check->Aliquot Pass Storage Storage (-80°C) Aliquot->Storage Usage Dilution into Buffer (Immediate Use) Storage->Usage Single Thaw Only

Figure 1: Critical control points in the handling lifecycle. Note the emphasis on equilibration to prevent moisture ingress.

Part 3: Troubleshooting & FAQs

Direct solutions to common experimental deviations.

Troubleshooting Guide

Issue 1: The standard powder or solution has turned pink/brown.

  • Diagnosis: Oxidation of the naphthol ring to naphthoquinone derivatives.

  • Root Cause: Exposure to light or moisture-facilitated oxidation (often due to loose caps or lack of desiccation).

  • Action: Discard immediately. The oxidized byproducts are electrophilic and will interfere with protein binding assays and MS ionization.

Issue 2: Retention time (RT) shift in HPLC/LC-MS.

  • Diagnosis: pH sensitivity.

  • Root Cause: N-Desisopropylpropranolol contains a secondary amine (pKa ~9.5) and a naphthol group.[2] Small changes in mobile phase pH can drastically alter its ionization state and interaction with the stationary phase.

  • Action: Ensure your mobile phase is buffered (e.g., Formic Acid or Ammonium Acetate). Do not rely on unbuffered water/organic gradients.[1]

Issue 3: Low recovery or non-linear standard curves.

  • Diagnosis: Adsorption (Non-specific binding).

  • Root Cause: The lipophilic naphthyl group binds avidly to low-quality plastics and glass surfaces.

  • Action: Use silanized glass vials or low-binding polypropylene. Add 0.1% Formic Acid to the dilution solvent to maintain the protonated (salt) state, increasing solubility and reducing surface adsorption.

Troubleshooting Logic Tree

Troubleshooting Start Observation: Data Irregularity Type Type of Issue? Start->Type Color Color Change (Pink/Brown) Type->Color RT_Shift RT Shift / Peak Tailing Type->RT_Shift Mass_Error Mass Balance Error (Low Signal) Type->Mass_Error Oxidation Cause: Oxidation Action: Discard & Re-order Color->Oxidation pH_Issue Cause: pH/Column Action: Check Buffer & Column Age RT_Shift->pH_Issue Adsorption Cause: Plastic Adsorption Action: Switch to Glass/Silanized Mass_Error->Adsorption

Figure 2: Diagnostic logic for identifying degradation or method failures.

Frequently Asked Questions (FAQ)

Q: Can I store the standard in PBS (pH 7.4) at 4°C? A: No. Aqueous solutions at neutral or basic pH accelerate degradation. If you must dilute into PBS, do so immediately before the experiment. The solution is stable for < 24 hours in aqueous buffer [1].[1]

Q: Why is the molecular weight on the CoA different from the structure? A: Check if you are using the HCl salt (MW ~295.8 g/mol ) or the Free Base (MW ~259.3 g/mol ). Most analytical standards are supplied as the HCl salt for improved solid-state stability. Ensure your calculations account for the salt correction factor (approx 0.87 for HCl salt to free base).

Q: I don't have a desiccator. Is the freezer enough? A: No. Freezers often have high humidity. If a desiccator cabinet is unavailable, place the vial inside a secondary jar containing silica gel packets before placing it in the freezer.

Q: Is this metabolite active? A: Yes. N-Desisopropylpropranolol is a biologically active metabolite formed via CYP1A2.[3] It retains beta-blocking activity, making its quantification critical in pharmacokinetic studies [2].

References
  • Masubuchi, Y., et al. (1994).[4] CYP1A2 is the main cytochrome P450 responsible for the metabolism of propranolol in humans.[4] Journal of Pharmacology and Experimental Therapeutics , 269(2), 553-560.

Sources

Technical Support Center: Troubleshooting N-Desisopropylpropranolol Peak Tailing in Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues with N-Desisopropylpropranolol during HPLC analysis. As a key metabolite of propranolol, achieving a sharp, symmetrical peak is crucial for accurate quantification in pharmacokinetic and metabolic studies.[1] This document provides in-depth, scientifically grounded answers to common troubleshooting questions, moving from simple mobile phase adjustments to more complex hardware and column chemistry considerations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the most common cause of peak tailing for N-Desisopropylpropranolol?

Answer: The primary cause of peak tailing for N-Desisopropylpropranolol, a basic compound with a secondary amine, is secondary-site interactions with the stationary phase.[2][3][4] Specifically, the positively charged amine group on your analyte interacts ionically with negatively charged, deprotonated silanol groups (Si-O⁻) that reside on the surface of silica-based reversed-phase columns (e.g., C18).[3][4][5]

The Mechanism Explained:

  • Analyte State: N-Desisopropylpropranolol has a predicted pKa around 11.9 for its secondary amine.[6] In typical reversed-phase mobile phases (pH 3-8), this amine group is protonated (positively charged).

  • Stationary Phase State: Silica-based columns have residual silanol groups (Si-OH). These silanols are acidic, with a pKa in the range of 3.5-4.5.[7] When the mobile phase pH is above this range, a significant portion of these silanols deprotonate to become anionic (Si-O⁻).[7]

  • Secondary Interaction: The primary, desired retention mechanism is hydrophobic interaction with the C18 chains. However, the strong ionic attraction between the positively charged analyte and the negatively charged silanol sites creates a second, stronger retention mechanism.[8] Molecules that engage in this interaction are held longer than those that don't, resulting in a delayed elution and a "tail" on the peak.[2][3]

This dual-retention mechanism is the classic culprit for peak tailing with basic compounds.[2][3]

Q2: My peak is tailing. How can I adjust my mobile phase to get a symmetrical peak?

Answer: Mobile phase optimization is the first and most effective strategy to combat peak tailing. The goal is to control the ionization state of both your analyte and the column's residual silanol groups.

By lowering the mobile phase pH, you can protonate the silanol groups, effectively neutralizing their negative charge and minimizing the unwanted ionic interaction.

Causality: Operating at a pH at least 2 units below the pKa of the silanol groups (i.e., pH < 2.5) ensures they remain in their neutral (Si-OH) form.[7][9] This eliminates the electrostatic attraction with your protonated basic analyte, leading to a much sharper, more symmetrical peak.

Protocol for Low pH Mobile Phase Preparation:

  • Choose an Acid: Use a suitable acidifier like formic acid or trifluoroacetic acid (TFA). A concentration of 0.1% (v/v) is a standard starting point.

  • Preparation:

    • Measure 999 mL of HPLC-grade water into a clean mobile phase reservoir.

    • Add 1 mL of formic acid (or TFA).

    • Mix thoroughly and degas the solution. This will be your aqueous mobile phase (Solvent A), with a pH of approximately 2.7 for formic acid and <2 for TFA.

  • Implementation: Start with your existing gradient or isocratic conditions using this new aqueous phase.

  • Equilibration: Ensure the column is fully equilibrated with the new mobile phase by running at least 10-15 column volumes before injecting your sample.

If operating at a very low pH is not desirable or sufficient, using a buffer or a competitive additive can significantly improve peak shape.

Causality:

  • Buffers: A buffer system (e.g., ammonium formate, ammonium acetate) maintains a constant, low pH, which suppresses silanol ionization.[5]

  • Additives (e.g., Triethylamine - TEA): A small amount of a basic additive like TEA can act as a "silanol blocker." The TEA, being a strong base, will preferentially interact with the active silanol sites, effectively shielding your analyte from these secondary interactions.

Recommended Mobile Phase Conditions:

ApproachAqueous Component (Solvent A)Typical pHMechanism of ActionSuitability
Acidification 0.1% Formic Acid in Water~2.7Suppresses silanol ionizationExcellent for MS compatibility, good starting point.
Ion Pairing 0.1% Trifluoroacetic Acid (TFA) in Water< 2.0Suppresses silanol ionization and forms an ion pair with the analyte.Can enhance retention but may cause ion suppression in MS.
Buffered System 10-20 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid3.0Provides pH stability and suppresses silanol ionization.Excellent for MS compatibility and robust methods.
Q3: I've optimized the mobile phase pH, but some tailing persists. Could my column be the issue?

Answer: Yes. If mobile phase adjustments don't fully resolve the issue, the column chemistry is the next logical area to investigate. Not all C18 columns are created equal, especially when it comes to analyzing basic compounds.

Key Column Characteristics to Consider:

  • End-Capping: After bonding the C18 chains to the silica, manufacturers perform a secondary reaction called "end-capping" to convert most of the remaining silanols into less interactive groups.[7][10][11] Columns that are not end-capped or are poorly end-capped will exhibit significant tailing for basic analytes.[11]

  • Silica Purity: Modern HPLC columns are typically made from high-purity silica with low metal content. Older columns or those made from lower-purity silica can have more acidic silanol groups, which exacerbate peak tailing.[12]

  • Column Age & Contamination: Over time, the stationary phase can degrade, or the column inlet frit can become contaminated with sample matrix components. This can create new active sites that cause tailing. Installing a guard column is a cost-effective way to protect your analytical column.[13]

Alternative Column Chemistries: If you continue to face issues with a standard C18, consider a column specifically designed for basic compounds.

Column TypeDescriptionHow It Reduces Tailing
High-Purity, End-capped C18 The industry standard. Made with pure silica and aggressively end-capped to minimize accessible silanols.[4]Reduces the number of available silanol sites for interaction.
Embedded Polar Group (PEG) A polar group (e.g., amide, carbamate) is embedded near the base of the alkyl chain.[14]The polar group shields the analyte from residual silanols on the silica surface. Also allows for use in 100% aqueous mobile phases.
Phenyl-Hexyl Uses a phenyl ring with a six-carbon linker as the stationary phase.Offers different selectivity (π-π interactions) which can be beneficial, and modern versions are well-suited for bases.
Positively Charged Surface The C18 phase has a slight positive charge at low pH.[15]Repels the positively charged basic analyte via ion-repulsion, forcing it to interact primarily via the desired hydrophobic mechanism, resulting in excellent peak shapes.[15]

Recommendation: If you are using an older C18 column, switching to a modern, high-purity, fully end-capped column is the most crucial step. If problems persist, a column with an embedded polar group is an excellent second choice.[14][16][17][18]

Q4: My peak shape is still not perfect. What other system-level factors should I check?

Answer: If both the mobile phase and column have been optimized, the peak distortion may be caused by "extra-column effects." This refers to any volume in the HPLC system outside of the column itself that can cause the analyte band to spread.[19][20]

Troubleshooting Extra-Column Volume:

  • Check Connections: The most common source of extra-column volume is a poor connection between the tubing and the column port.[21] If the tubing ferrule is not seated correctly, a small void is created, which acts as a mixing chamber and causes peak distortion.[20][21]

    • Protocol: Disconnect and reconnect all fittings between the injector and the detector. Ensure the tubing is pushed all the way into the port before tightening the nut.

  • Minimize Tubing Length and Diameter: The tubing connecting your injector, column, and detector contributes to the total system volume.

    • Best Practice: Use the shortest possible lengths of tubing with a narrow internal diameter (e.g., 0.125 mm or 0.005 inches) appropriate for your system's backpressure limits.[5][20]

  • Assess for Column Overload: Injecting too much analyte mass can saturate the stationary phase, leading to a right-skewed (tailing) peak.

    • Protocol (Load Study): Prepare a series of dilutions of your sample (e.g., 0.1x, 0.5x, 1x, 2x, 5x your current concentration). Inject them and observe the peak shape. If the peak becomes more symmetrical at lower concentrations, you are likely overloading the column.

  • Guard Column Contamination: A contaminated guard column can itself become a source of peak tailing.[13] If you use a guard column, try removing it and running the analysis. If the peak shape improves, replace the guard column.[13]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving N-Desisopropylpropranolol peak tailing.

G cluster_0 Problem Identification cluster_1 Mobile Phase Optimization cluster_2 Column & Hardware cluster_3 Resolution start Peak Tailing Observed (Asymmetry > 1.2) mp_check Q2: Adjust Mobile Phase start->mp_check ph_adjust Lower pH to 2.5-3.0 (0.1% Formic Acid) mp_check->ph_adjust buffer_add Use Buffered Mobile Phase (e.g., 10mM Ammonium Formate) mp_check->buffer_add col_check Q3: Evaluate Column ph_adjust->col_check end_node Symmetrical Peak Achieved (Asymmetry < 1.2) ph_adjust->end_node Issue Resolved buffer_add->col_check col_type Use High-Purity, End-Capped Column col_check->col_type col_alt Consider Alternative Chemistry (PEG, Phenyl, etc.) col_check->col_alt hw_check Q4: Check System Hardware col_type->hw_check col_type->end_node Issue Resolved col_alt->hw_check hw_fix Minimize Tubing Length Check Fittings for Dead Volume hw_check->hw_fix hw_fix->end_node

Caption: A systematic troubleshooting workflow for HPLC peak tailing.

References

  • ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. [Link]

  • Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections. [Link]

  • Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?. [Link]

  • Scribd. (n.d.). The Impact of PH On HPLC Method Development. [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. [Link]

  • Hichrom. (n.d.). HPLC Troubleshooting. [Link]

  • Agilent. (2021). How Do I Choose? A guide to HPLC column selection. [Link]

  • Phenomenex. (2023). How to Reduce Peak Tailing in HPLC?. [Link]

  • ChromaNik Technologies Inc. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]

  • Separation Science. (2023). Silica Purity #2 – Silanols. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 159899, (+-)-Desisopropylpropranolol. [Link]

  • Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • Welch Materials. (2023). HPLC Column Selection: Core to Method Development (Part I). [Link]

  • LCGC Blog. (2018). Do You Really Know Your Stationary-Phase Chemistry?. [Link]

  • Ardent Scientific. (2017). HPLC Tips and Troubleshooting 21 - Extra Column Volume Effects. [Link]

  • Google Patents. (n.d.). EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions.
  • National Center for Biotechnology Information. (1995). (S)-4'-hydroxypropranolol causes product inhibition and dose-dependent bioavailability of propranolol enantiomers in the isolated perfused rat liver and in rat liver microsomes. [Link]

Sources

Technical Support Center: Navigating Interferences in N-Desisopropylpropranolol Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the bioanalysis of N-Desisopropylpropranolol. As researchers and drug development professionals, you are aware that accurate quantification of metabolites is paramount for successful pharmacokinetic and pharmacodynamic studies. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, drawing from established scientific principles and extensive field experience. Our goal is to empower you to anticipate, identify, and resolve common interferences encountered during the bioanalysis of N-Desisopropylpropranolol, ensuring the integrity and reliability of your data.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format. We will delve into the root causes of these problems and provide step-by-step solutions.

Question 1: I am observing a peak at the retention time of N-Desisopropylpropranolol in my blank plasma samples. What could be the cause and how do I resolve this?

Answer:

Observing a peak in your blank matrix at the analyte's retention time is a common yet critical issue that points towards contamination or an underlying interference. Let's break down the potential causes and solutions.

Potential Causes:

  • Carryover from a previous injection: High-concentration samples can lead to analyte carryover in the injection port, column, or mass spectrometer.

  • Contamination of the blank matrix: The plasma used for your blanks may not be truly "blank" and could contain residual amounts of the analyte or an interfering substance.

  • Isobaric Interference: An endogenous compound in the plasma may have the same nominal mass as N-Desisopropylpropranolol and produce a fragment ion with the same mass-to-charge ratio (m/z) as your target fragment.

Troubleshooting Steps:

  • Verify Carryover:

    • Inject a series of blank solvent samples immediately after a high-concentration standard. A diminishing peak in these blanks is a strong indicator of carryover.

    • Solution: Optimize your autosampler wash procedure. Use a strong solvent (like acetonitrile/isopropanol/water with a small amount of acid or base) for the needle wash. In some cases, multiple wash cycles may be necessary.

  • Assess Blank Matrix Purity:

    • Source your blank plasma from a reputable supplier and ensure it is certified as drug-free.

    • If possible, test multiple lots of blank plasma to rule out a contaminated batch.

  • Investigate Isobaric Interference:

    • High-Resolution Mass Spectrometry (HRMS): If available, analyze your blank sample using a high-resolution mass spectrometer. Isobaric compounds will have slightly different exact masses, which can be resolved by an HRMS instrument[1].

    • Chromatographic Separation: Optimize your liquid chromatography (LC) method to separate the interfering peak from N-Desisopropylpropranolol. This can be achieved by:

      • Altering the mobile phase composition or gradient profile.

      • Trying a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18)[2].

    • Alternative Fragment Ion: Select a different, specific fragment ion for N-Desisopropylpropranolol in your multiple reaction monitoring (MRM) transition that is not present in the interfering compound.

Question 2: My results for N-Desisopropylpropranolol are inconsistent and show poor reproducibility, especially after storing the plasma samples. What could be the issue?

Answer:

Inconsistent results often point to issues with analyte stability. N-Desisopropylpropranolol, being a metabolite, can be susceptible to degradation under certain conditions.

Potential Causes:

  • Enzymatic Degradation: Endogenous enzymes in plasma can remain active even at low temperatures and degrade the analyte.

  • Freeze-Thaw Instability: Repeatedly freezing and thawing plasma samples can lead to the degradation of sensitive compounds[3][4].

  • pH-Dependent Hydrolysis: The stability of N-Desisopropylpropranolol may be influenced by the pH of the sample.

Troubleshooting Steps:

  • Conduct Stability Studies: It is crucial to perform and document stability studies as part of your method validation. This should include:

    • Freeze-Thaw Stability: Analyze replicate samples after subjecting them to several freeze-thaw cycles (e.g., three to five cycles). A significant decrease in concentration indicates instability.

    • Bench-Top Stability: Assess the stability of the analyte in the matrix at room temperature over a period that mimics your sample preparation time.

    • Long-Term Storage Stability: Evaluate the analyte's stability in the matrix at your intended storage temperature (e.g., -20°C or -80°C) over several weeks or months.

  • Mitigation Strategies:

    • Enzyme Inhibition: If enzymatic degradation is suspected, collect blood samples in tubes containing a general enzyme inhibitor like sodium fluoride[5].

    • Minimize Freeze-Thaw Cycles: Aliquot plasma samples into smaller volumes after the initial collection to avoid the need for repeated thawing of the entire sample.

    • Control pH: If pH-dependent instability is observed, consider adjusting the pH of the plasma sample with a suitable buffer upon collection.

    • Optimize Storage Conditions: Store samples at -80°C instead of -20°C for better long-term stability of many metabolites[1].

Question 3: I am experiencing significant ion suppression for N-Desisopropylpropranolol, leading to low sensitivity. How can I manage these matrix effects?

Answer:

Ion suppression is a common challenge in LC-MS/MS bioanalysis, where co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's source[5][6].

Potential Causes:

  • Endogenous Phospholipids: These are major culprits for ion suppression in plasma samples and tend to elute in the middle of a typical reversed-phase chromatographic run.

  • Salts and Other Matrix Components: High concentrations of salts from buffers or the biological matrix itself can also cause ion suppression.

Troubleshooting Workflow:

start Significant Ion Suppression Observed sample_prep Optimize Sample Preparation start->sample_prep Initial Approach chromatography Improve Chromatographic Separation sample_prep->chromatography If suppression persists result Reduced Ion Suppression & Improved Sensitivity sample_prep->result is_selection Use a Stable Isotope-Labeled Internal Standard chromatography->is_selection For best accuracy chromatography->result is_selection->result propranolol Propranolol hydroxylation Aromatic Hydroxylation (CYP2D6) propranolol->hydroxylation dealkylation N-Dealkylation (CYP1A2 > CYP2D6) propranolol->dealkylation glucuronidation Direct Glucuronidation propranolol->glucuronidation hydroxypropranolol 4-Hydroxypropranolol hydroxylation->hydroxypropranolol desisopropylpropranolol N-Desisopropylpropranolol dealkylation->desisopropylpropranolol propranolol_glucuronide Propranolol Glucuronide glucuronidation->propranolol_glucuronide

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Detection of N-Desisopropylpropranolol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Propranolol Metabolite

Propranolol, a non-selective beta-adrenergic receptor antagonist, is a cornerstone therapeutic agent for a range of cardiovascular and other conditions.[1] Its journey through the body is complex, involving extensive hepatic metabolism into numerous byproducts.[2] Among these, N-desisopropylpropranolol stands out as a pharmacologically active metabolite, making its accurate quantification essential for comprehensive pharmacokinetic, pharmacodynamic, and toxicological assessments.[3] Understanding the concentration and behavior of N-desisopropylpropranolol, alongside the parent drug, provides a more complete picture of the drug's efficacy and safety profile in a patient.

This guide offers an in-depth comparison of the predominant analytical methodologies for the detection and quantification of N-desisopropylpropranolol in biological matrices. We will move beyond mere procedural lists to explore the fundamental principles, rationale behind experimental choices, and the inherent strengths and limitations of each technique. Our focus is on providing researchers, scientists, and drug development professionals with the expert insights needed to select and implement the most appropriate analytical strategy for their specific research objectives. The validation of any chosen analytical method is paramount to ensure data integrity and is a recurring theme throughout this guide.[4][5]

Core Analytical Strategies: A Comparative Overview

The choice of an analytical method is fundamentally a balance between the required sensitivity, specificity, throughput, and available resources.[5][6] For N-desisopropylpropranolol, the analytical landscape is dominated by chromatographic techniques, which excel at separating the analyte from the parent compound, other metabolites, and endogenous matrix components. The primary methods discussed are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level quantification in complex biological samples.

  • High-Performance Liquid Chromatography (HPLC) with Optical Detection (UV or Fluorescence): A robust and widely accessible workhorse for quantitative analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful separation technique, particularly for volatile compounds, though with specific requirements for analytes like N-desisopropylpropranolol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the preferred technique for the analysis of drugs and their metabolites in biological fluids, prized for its exceptional sensitivity and specificity.[7]

Causality and Expertise: Why LC-MS/MS Excels

The power of LC-MS/MS lies in its dual-stage separation and detection. The HPLC front-end first separates N-desisopropylpropranolol from other compounds in the sample based on its physicochemical properties (e.g., polarity). The analyte then enters the mass spectrometer, where it is ionized.

The "tandem" aspect is the key to its specificity. A first mass analyzer (the first quadrupole, Q1) isolates the ionized N-desisopropylpropranolol molecule (the "parent" or "precursor" ion) based on its unique mass-to-charge ratio (m/z). This isolated ion is then fragmented in a collision cell (Q2). A second mass analyzer (Q3) then detects specific, characteristic fragments (the "daughter" or "product" ions). This process, known as Multiple Reaction Monitoring (MRM), creates an incredibly selective filter, virtually eliminating interference from co-eluting matrix components and ensuring that the detected signal is unequivocally from the target analyte.[7] This high selectivity is a significant advantage over older methods.[8]

Experimental Workflow: LC-MS/MS

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis P1 Collect Biological Matrix (e.g., 200 µL Plasma) P2 Add Internal Standard (e.g., Propranolol-d7) P1->P2 P3 Protein Precipitation (e.g., Methanol) or Liquid-Liquid Extraction P2->P3 P4 Centrifuge & Collect Supernatant P3->P4 P5 Evaporate & Reconstitute in Mobile Phase P4->P5 A1 Inject Sample onto Reverse-Phase C18 Column P5->A1 A2 Chromatographic Separation A1->A2 A3 Electrospray Ionization (ESI) (Positive Mode) A2->A3 A4 Mass Spectrometry (MRM) Q1: Isolate Precursor Ion Q2: Fragment Ion Q3: Detect Product Ions A3->A4 A5 Data Acquisition & Quantification A4->A5

Caption: General workflow for N-Desisopropylpropranolol analysis by LC-MS/MS.

Protocol: A Self-Validating LC-MS/MS Method

This protocol is based on established methods for propranolol and its metabolites.[9] Method validation according to regulatory guidelines (e.g., FDA) is a mandatory prerequisite for its application in regulated studies.[5][10]

  • Internal Standard (IS) Spiking: To 200 µL of plasma sample, add 50 µL of an internal standard working solution (e.g., N-Desisopropylpropranolol-d7 or a structural analog like bisoprolol) to account for variability in sample preparation and instrument response.[9]

  • Sample Extraction (Protein Precipitation): Add 600 µL of ice-cold methanol to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.[11]

  • Separation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes.

  • Concentration: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., a mixture of acetonitrile and ammonium acetate buffer).[12]

  • LC Separation: Inject an aliquot (e.g., 10 µL) onto a C18 reverse-phase column (e.g., 100 x 4.6 mm, 3 µm).[13] Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • MS/MS Detection: Utilize an electrospray ionization (ESI) source in positive ion mode.[7] Monitor the specific MRM transitions for N-desisopropylpropranolol (e.g., m/z 218 -> fragment ions) and the internal standard.

High-Performance Liquid Chromatography (HPLC) with Optical Detection

Before the widespread adoption of LC-MS/MS, HPLC coupled with UV or fluorescence detectors was the standard for quantifying propranolol and its metabolites.[14][15] It remains a highly valuable, robust, and cost-effective technique.

Causality and Expertise: Why HPLC-Optical Detection Works

HPLC separates compounds based on their differential partitioning between a stationary phase (the column packing) and a liquid mobile phase. For N-desisopropylpropranolol, a reverse-phase C18 column is typically used, where the nonpolar stationary phase retains the analyte longer than highly polar compounds.[12]

Detection relies on the intrinsic photophysical properties of the analyte. N-desisopropylpropranolol possesses a naphthalene ring system, which absorbs UV light, making it suitable for UV detection.[16] More importantly, this structure is naturally fluorescent, allowing for highly sensitive and selective detection using a fluorescence detector, which often provides lower detection limits than UV for suitable compounds.[15] The choice of detector is critical; fluorescence offers superior selectivity because fewer endogenous compounds in a biological matrix fluoresce compared to those that absorb UV light.

Experimental Workflow: HPLC-Fluorescence

cluster_prep Sample Preparation cluster_analysis HPLC Analysis P1 Collect Biological Matrix (e.g., 1 mL Serum) P2 Add Internal Standard (e.g., Quinidine) P1->P2 P3 pH Adjustment & Liquid-Liquid Extraction (e.g., Diethyl Ether) P2->P3 P4 Separate Phases P3->P4 P5 Evaporate Organic Layer & Reconstitute in Acid P4->P5 A1 Inject Sample onto Reverse-Phase C18 Column P5->A1 A2 Isocratic/Gradient Elution (e.g., Acetonitrile/Phosphate Buffer) A1->A2 A3 Fluorescence Detection (Set Excitation & Emission λ) A2->A3 A4 Data Acquisition & Quantification (Peak Height/Area) A3->A4

Caption: General workflow for N-Desisopropylpropranolol analysis by HPLC-Fluorescence.

Protocol: A Self-Validating HPLC-Fluorescence Method

This protocol is adapted from established methods for propranolol and its metabolites.[15]

  • Internal Standard (IS) Spiking: To 1 mL of serum, add an appropriate internal standard (e.g., quinidine, which is also fluorescent).

  • Sample Extraction (Liquid-Liquid Extraction): Adjust the sample pH to >10 with a suitable buffer. Add 5 mL of diethyl ether, vortex for 2 minutes, and centrifuge to separate the phases.

  • Concentration: Transfer the organic (ether) layer to a clean tube and evaporate to dryness at 40°C.

  • Reconstitution: Dissolve the residue in 200 µL of dilute phosphoric acid.

  • LC Separation: Inject 50 µL onto a C18 column. Use an isocratic mobile phase of acetonitrile, methanol, and a phosphoric acid buffer to achieve separation.[15]

  • Fluorescence Detection: Set the fluorescence detector to an excitation wavelength of ~290 nm and an emission wavelength of ~355 nm.

  • Quantification: Quantify the analyte by comparing the peak height or area ratio of N-desisopropylpropranolol to the internal standard against a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful tool for separating and identifying compounds. While highly effective for volatile and thermally stable analytes, its application to polar drug metabolites like N-desisopropylpropranolol requires a crucial extra step.

Causality and Expertise: Why GC-MS Requires Derivatization

GC separates compounds in the gas phase based on their volatility and interaction with a stationary phase coated on the inside of a long, thin capillary column. N-Desisopropylpropranolol contains polar hydroxyl (-OH) and amine (-NH2) groups, which make it non-volatile and prone to thermal degradation at the high temperatures used in the GC injector and column.[17]

To overcome this, a derivatization step is mandatory. This involves a chemical reaction to replace the active hydrogens on the polar groups with nonpolar, bulky groups (e.g., using pentafluoropropionic anhydride, PFPA).[18] This derivatization accomplishes two critical goals:

  • Increases Volatility: The resulting derivative is much less polar and more easily vaporized.

  • Improves Thermal Stability: The derivative is less likely to break down at high temperatures. Once derivatized, the analyte can be effectively separated by GC and detected with high specificity by the mass spectrometer.

Experimental Workflow: GC-MS

cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis P1 Collect Biological Matrix P2 Liquid-Liquid Extraction P1->P2 P3 Evaporate & Dry Residue P2->P3 P4 Derivatization Reaction (e.g., with PFPA) P3->P4 A1 Inject Derivatized Sample into Heated Inlet P4->A1 A2 Gas Chromatographic Separation (Capillary Column) A1->A2 A3 Electron Ionization (EI) A2->A3 A4 Mass Spectrometry (Scan or SIM) A3->A4 A5 Data Acquisition & Quantification A4->A5

Caption: General workflow for N-Desisopropylpropranolol analysis by GC-MS.

Quantitative Performance Comparison

The choice of method often comes down to the required performance characteristics. The following table summarizes typical values gleaned from the literature for the analysis of propranolol and its metabolites, providing a framework for comparison.

ParameterLC-MS/MSHPLC-FluorescenceGC-MS
Specificity/Selectivity Excellent (MRM is highly specific)[7][8]Good to Very Good (Fewer interferences than UV)[15]Very Good (Mass selective detector)[17]
Sensitivity (LOD/LOQ) Excellent (Sub-ng/mL to pg/mL)[7][9]Good (Low ng/mL)[15]Good (ng/mL range)[18]
Throughput High (Fast gradients, ~5-10 min/sample)Moderate (~10-20 min/sample)Low to Moderate (Derivatization adds time)
Sample Volume Low (Typically < 500 µL)Moderate (Often requires ~1 mL)Moderate
Robustness Good (Susceptible to matrix effects)Excellent (Workhorse method)Good (Derivatization can be a source of variability)
Cost (Instrument/Operational) High / ModerateModerate / LowHigh / Moderate
Key Requirement Mass SpectrometerFluorescent AnalyteVolatile/Derivatizable Analyte

Special Consideration: Chiral Analysis

Propranolol is administered as a racemic mixture, and its enantiomers exhibit different pharmacological activities.[19] Metabolism can also be stereoselective, meaning the ratio of N-desisopropylpropranolol enantiomers may differ from the parent drug. For advanced pharmacokinetic studies, separating these enantiomers is crucial.[20] This is typically achieved using specialized chiral stationary phases (CSPs) in HPLC or advanced techniques like two-dimensional LC (2D-LC), where an achiral separation is followed by a chiral one.[20][21]

Conclusion and Recommendations

The selection of an analytical method for N-Desisopropylpropranolol is dictated by the specific goals of the study.

  • For discovery, pharmacokinetic, and regulatory submission studies requiring the highest sensitivity and specificity, LC-MS/MS is the unequivocal method of choice. Its ability to provide unambiguous identification and quantification at trace levels in complex matrices is unmatched.

  • For routine therapeutic drug monitoring or academic research with limited budgets , a well-validated HPLC-Fluorescence method offers a reliable, robust, and cost-effective alternative. Its sensitivity is often sufficient for quantifying therapeutic concentrations.

  • GC-MS is a viable but more cumbersome option due to the mandatory derivatization step. It is generally reserved for laboratories where GC-MS is the primary platform or for specific toxicological applications where its high resolving power is needed to differentiate from a wide range of other compounds.

Ultimately, any method chosen must be rigorously validated for its intended purpose, ensuring accuracy, precision, selectivity, and stability to produce trustworthy and defensible scientific data.[4][5]

References

  • Veeprho. (2024). N-Nitroso Propranolol: Formation, Toxicological Risks, Regulations, and Analytical Detection. [Link]

  • Wang, Y., et al. (n.d.). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. PMC - NIH. [Link]

  • U.S. Food and Drug Administration. (n.d.). LC-ESI-HRMS Method for the Determination of N-Nitroso-Propranolol. FDA. [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • Mircioiu, I., et al. (n.d.). SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. [Link]

  • ResearchGate. (n.d.). MS/MS spectra of the two glucuronide metabolites of propranolol eluting.... [Link]

  • Federal Aviation Administration. (n.d.). Gas Chromatographic/Mass Spectrometric Differentiation of Atenolol, Metoprolol, Propranolol, and an Interfering Metabolite Produ. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. [Link]

  • Agilent. (2025). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. [Link]

  • Hamidi, S., et al. (2017). LC-MS/MS Estimation of Propranolol level in Exhaled Breath Condensate. Pharmaceutical Sciences. [Link]

  • Federal Aviation Administration. (n.d.). Simultaneous Quantitation of Atenolol, Metoprolol, and Propranolol in Biological Matrices Via LC/MS. [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. PMC - NIH. [Link]

  • Grzenkowicz-Wydra, J., et al. (2008). Evaluation of in vitro biotransformation of propranolol with HPLC, MS/MS, and two bioassays. Journal of Biochemical and Molecular Toxicology. [Link]

  • ResearchGate. (2025). High-Performance Liquid Chromatography Determination of Propranolol in Human Plasma. [Link]

  • National Center for Biotechnology Information. (n.d.). (+-)-Desisopropylpropranolol. PubChem. [Link]

  • Kawashima, K., et al. (1976). Stereospecific radioimmunoassay for propranolol isomers. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Semantic Scholar. (n.d.). Clinical Pharmacokinetics of Propranolol. [Link]

  • Waters Corporation. (n.d.). Enantiomeric Separation of Warfarin and Propranolol and their Associated Hydroxylated Metabolites using UPC2-MS. [Link]

  • Abdel-Hamid, M. E. (1988). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC DETERMINATION OF PROPRANOLOL AND 4-HYDROXYPROPRANOLOL IN SERUM. Journal of Clinical Pharmacy and Therapeutics. [Link]

  • Chemistry and Chemical Engineering Division. (n.d.). Preparation of human metabolites of propranolol using laboratory-evolved bacterial cytochromes P450. [Link]

  • da Cunha, P. H. C., et al. (2015). Determination of Propranolol Hydrochloride in Pharmaceutical Preparations Using Near Infrared Spectrometry with Fiber Optic Probe and Multivariate Calibration Methods. Journal of the Brazilian Chemical Society. [Link]

  • Walsh Medical Media. (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. [Link]

  • Ohtani, H., et al. (n.d.). Chiral separation and determination of propranolol enantiomers in rat or mouse blood and tissue by column switching high performance liquid chromatography with ovomucoid bonded stationary phase. Journal of Chromatography. [Link]

  • Malaysian Journal of Pharmaceutical Sciences. (n.d.). BIOEQUIVALENCE STUDY OF PROPRANOLOL TABLETS. [Link]

  • ResearchGate. (2025). Gas Chromatographic-Mass Spectrometric Differentiation of Atenolol, Metoprolol, Propranolol, and an Interfering Metabolite Product of Metoprolol. [Link]

  • International Journal of Biology, Pharmacy and Allied Sciences. (2023). DETERMINATION OF PROPRANOLOL HYDROCHLORIDE IN HUMAN PLASMA BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY- MASS SPE. [Link]

  • Al-Ghanana, S. M., et al. (n.d.). A validated RP-HPLC method for simultaneous determination of propranolol and valsartan in bulk drug and gel formulation. PMC - NIH. [Link]

  • ResearchGate. (2025). Development and validation of HPLC method for estimation of propranolol HCL in human plasma. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Development of an RP-HPLC Method for the Simultaneous Estimation of Propranolol Hydrochloride and Diazepam in Combined Dosage form. [Link]

  • BioPharm International. (n.d.). Method Validation Guidelines. [Link]

  • ResearchGate. (n.d.). Clinical Pharmacokinetics of Propranolol Hydrochloride: A Review. [Link]

  • Routledge. (n.d.). Handbook of Analytical Validation. [Link]

  • Johnston, G. D., & Kelly, J. G. (1984). Clinical pharmacokinetics of propranolol. Clinical Pharmacokinetics. [Link]

Sources

A Senior Application Scientist's Guide to Bioanalytical Method Validation: The Case of N-Desisopropylpropranolol

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth, objective comparison of bioanalytical method validation strategies for N-Desisopropylpropranolol, the primary metabolite of propranolol. It emphasizes the scientific rationale behind experimental choices, adherence to regulatory standards, and presents comparative data to inform method development and selection.

Introduction: The "Why" Behind Measuring N-Desisopropylpropranolol

Propranolol is a widely prescribed beta-blocker, and its therapeutic and toxicological effects are intrinsically linked to its metabolism. The drug undergoes extensive transformation in the body via three primary pathways: ring oxidation, side-chain oxidation, and glucuronidation.[1][2] N-desisopropylpropranolol (NDP) is a product of side-chain oxidation, a pathway primarily catalyzed by the cytochrome P450 enzymes CYP1A2 and, to a lesser extent, CYP2D6.[1][3]

Accurate quantification of NDP in biological matrices (like plasma) is critical for comprehensive pharmacokinetic (PK) and toxicokinetic (TK) studies. It provides a clearer picture of the parent drug's clearance, helps identify potential drug-drug interactions, and characterizes the metabolic phenotype of a patient. Given its importance, the bioanalytical method used to measure NDP must be robust, reliable, and rigorously validated to ensure data integrity for regulatory submissions.

This guide will walk through the critical validation parameters as stipulated by leading regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), comparing two common sample preparation techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[4][5]

The Regulatory Bedrock: FDA & EMA Guidelines

Any discussion of method validation must be grounded in the harmonized principles set forth by regulatory authorities. The FDA and EMA provide comprehensive guidelines that, while not identical, share the same core objective: to ensure the reliability of bioanalytical data.[6] The International Council for Harmonisation (ICH) M10 guideline, adopted by both the FDA and EMA, now serves as the unified standard for bioanalytical method validation.[5][7]

These guidelines mandate the evaluation of specific performance characteristics to prove a method is fit for its intended purpose.[8][9] This guide will focus on the practical application of these principles.

Core Validation Parameters: A Comparative Analysis of LLE vs. SPE Methods

The choice of sample preparation is one of the most critical decisions in bioanalytical method development. It directly impacts analyte recovery, matrix effects, and overall method performance. We will compare a classic LLE approach with a more modern SPE method for the extraction of NDP from human plasma.

  • Liquid-Liquid Extraction (LLE): This technique partitions the analyte of interest between two immiscible liquid phases (e.g., an aqueous plasma sample and an organic solvent).[10] It is often cost-effective but can be labor-intensive and less selective.[10][11]

  • Solid-Phase Extraction (SPE): SPE separates components of a mixture based on their physical and chemical interactions with a solid stationary phase.[12] It is known for providing cleaner extracts, higher analyte concentration, and being more amenable to automation, though the initial cost of cartridges can be higher.[13][14]

Specificity and Selectivity

Scientist's Rationale: Specificity is the ability of the method to unequivocally measure the analyte in the presence of other components, including metabolites, impurities, and matrix components.[8] For NDP, it's crucial to ensure the method can distinguish it from its parent drug, propranolol, and other metabolites like 4-hydroxypropranolol.

Experimental Protocol:

  • Analyze blank plasma samples from at least six different sources to assess for endogenous interferences at the retention time of NDP and the internal standard (IS).

  • Spike blank plasma at the Lower Limit of Quantification (LLOQ) with NDP and the IS.

  • Separately, spike blank plasma with propranolol and other relevant metabolites at high concentrations to check for cross-talk or interference with the NDP signal.

  • The analytical technique of choice is typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its inherent selectivity and sensitivity.[15][16]

Comparative Insights:

  • LLE: More likely to co-extract endogenous materials, potentially leading to higher baseline noise or interfering peaks. Method development may require careful selection of the organic solvent and pH to optimize selectivity.

  • SPE: Offers superior selectivity.[10] By choosing a sorbent that specifically retains NDP (e.g., a mixed-mode cation exchange sorbent), a much cleaner extract can be achieved, minimizing interference from plasma lipids and proteins.

Accuracy and Precision

Scientist's Rationale: Accuracy measures the closeness of the mean test results to the true concentration, while precision describes the closeness of repeated measurements.[17] Together, they define the reliability of the method. Validation requires assessing both within-run (intra-day) and between-run (inter-day) accuracy and precision.

Experimental Protocol:

  • Prepare Quality Control (QC) samples in blank plasma at a minimum of four concentration levels:

    • LLOQ: Lower Limit of Quantification

    • LQC: Low Quality Control (≤ 3x LLOQ)

    • MQC: Medium Quality Control

    • HQC: High Quality Control

  • Analyze at least five replicates of each QC level in three separate analytical runs on at least two different days.

  • Calculate the concentration of each QC sample against a freshly prepared calibration curve.

  • Acceptance Criteria (per EMA/FDA guidelines): The mean concentration should be within ±15% of the nominal value (±20% for LLOQ). The coefficient of variation (CV) for precision should not exceed 15% (20% for LLOQ).[17]

Comparative Data Summary:

Method QC Level (ng/mL) Nominal Conc. Intra-Day Accuracy (% Bias) Intra-Day Precision (%CV) Inter-Day Accuracy (% Bias) Inter-Day Precision (%CV)
LLE LLOQ1.0+8.5%11.2%+10.1%13.5%
LQC2.5+5.2%7.8%+6.5%9.1%
MQC50-3.1%5.5%-2.4%6.8%
HQC150-1.5%4.1%-0.9%5.2%
SPE LLOQ1.0+4.2%6.5%+5.3%7.8%
LQC2.5+2.1%4.1%+2.9%5.0%
MQC50-1.0%2.8%-0.6%3.5%
HQC150-0.7%1.9%-0.4%2.7%

Analysis: Both methods meet the acceptance criteria. However, the SPE method demonstrates consistently lower %CV and %Bias, indicating superior precision and accuracy. This is attributable to the cleaner extracts and more consistent analyte recovery characteristic of SPE.[11]

Linearity and Range

Scientist's Rationale: This establishes the concentration range over which the method is accurate and precise. The relationship between concentration and instrument response must be well-defined.

Experimental Protocol:

  • Prepare a series of calibration standards (at least 6-8 non-zero points) in the biological matrix, bracketing the expected concentration range.

  • Analyze the calibration curve in at least three separate runs.

  • Plot the instrument response ratio (Analyte Area / IS Area) against the nominal concentration.

  • Apply a regression model (typically a weighted 1/x² linear regression for LC-MS/MS data).

  • Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.99. The back-calculated concentration of each standard should be within ±15% of the nominal value (±20% for LLOQ).

Recovery and Matrix Effect

Scientist's Rationale: Recovery is the efficiency of the extraction process. The matrix effect is the suppression or enhancement of the analyte's signal due to co-eluting compounds from the matrix. These are not required validation parameters under ICH M10 for regulatory submission but are indispensable during method development to understand and control the method's performance.

Experimental Protocol:

  • Recovery: Compare the peak area of an extracted sample (A) to the peak area of a post-extraction spiked sample (B) at the same concentration. Recovery % = (A / B) * 100.

  • Matrix Effect: Compare the peak area of a post-extraction spiked sample in matrix (B) to the peak area of a pure solution of the analyte (C). Matrix Effect % = (B / C) * 100.

Comparative Data Summary:

Method QC Level Mean Recovery (%) Mean Matrix Effect (%)
LLE LQC72%85% (Suppression)
HQC75%88% (Suppression)
SPE LQC94%98% (Minimal Effect)
HQC96%99% (Minimal Effect)

Analysis: The SPE method provides significantly higher and more consistent recovery. Crucially, it shows a minimal matrix effect, which is a major advantage for method robustness. LLE is more prone to lower recovery and significant ion suppression, which can compromise sensitivity and reliability.[11]

Workflow Visualization

The following diagrams illustrate the metabolic pathway of propranolol and the general workflow for bioanalytical method validation.

Propranolol_Metabolism Propranolol Propranolol NDP N-Desisopropylpropranolol (NDP) Propranolol->NDP Side-Chain Oxidation (CYP1A2, CYP2D6) HP 4-Hydroxypropranolol Propranolol->HP Ring Hydroxylation (CYP2D6) Glucuronide Propranolol Glucuronide Propranolol->Glucuronide Glucuronidation (UGTs) NLA Naphthoxylactic Acid NDP->NLA Further Oxidation (MAO, ALDH)

Caption: Metabolic pathways of Propranolol.

Bioanalytical_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation cluster_App Application Dev Method Optimization (LC, MS, Sample Prep) Spec Specificity & Selectivity Dev->Spec AccP Accuracy & Precision Spec->AccP Lin Linearity & Range AccP->Lin Stab Stability (Freeze-Thaw, Bench-Top, etc.) Lin->Stab Analysis Study Sample Analysis Stab->Analysis Report Data Reporting Analysis->Report

Sources

Navigating the Analytical Maze: A Guide to N-Desisopropylpropranolol Cross-Reactivity in Propranolol Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic drug monitoring and pharmacokinetic studies, immunoassays are a cornerstone for their speed and convenience. However, the specificity of these assays is a critical parameter that can significantly impact data integrity. This is particularly true for drugs like propranolol, which undergo extensive metabolism, leading to the circulation of various metabolites. One such key metabolite is N-Desisopropylpropranolol. This guide, compiled by a Senior Application Scientist, delves into the often-overlooked issue of N-Desisopropylpropranolol cross-reactivity in commercial immunoassays for propranolol, providing a comparative analysis, practical experimental protocols, and insights to ensure the accuracy of your research.

The Hidden Variable: Why Metabolite Cross-Reactivity Matters

The structural similarity between propranolol and N-Desisopropylpropranolol lies in the shared naphthalene ring and the propanolamine side chain. The key difference is the absence of the isopropyl group on the amine in N-Desisopropylpropranolol. The degree to which an anti-propranolol antibody cross-reacts with this metabolite is dependent on the specific immunogen used to generate the antibody and the epitope it recognizes.

Figure 1: Structural comparison of Propranolol and N-Desisopropylpropranolol, highlighting the shared naphthalene ring that can be a site for antibody recognition and potential cross-reactivity.

A Comparative Look at Commercial Propranolol Immunoassays

A review of commercially available immunoassay kits for propranolol reveals a significant information gap regarding N-Desisopropylpropranolol cross-reactivity. While some manufacturers provide detailed cross-reactivity data for other metabolites and structurally related drugs, N-Desisopropylpropranolol is often conspicuously absent from these lists.

Immunoassay KitManufacturerCross-Reactivity Data for N-DesisopropylpropranololCross-Reactivity Data for 4-Hydroxypropranolol
Propranolol Forensic ELISA Kit NeogenNot Provided79%

Table 1: Comparison of cross-reactivity data for propranolol metabolites in a commercially available ELISA kit[3]. The absence of data for N-Desisopropylpropranolol is a critical point of consideration for researchers.

This lack of data from manufacturers places the onus on the end-user to validate the assay for its suitability in their specific application, especially when the accurate quantification of propranolol in the presence of its metabolites is crucial.

In contrast to immunoassays, chromatographic methods like HPLC can offer higher specificity. A study developing a stereospecific assay for propranolol enantiomers using HPLC explicitly states that N-desisopropylpropranolol did not interfere with the assay, highlighting the superior selectivity of this method[4]. This underscores the importance of choosing the right analytical method based on the specific requirements of the study.

The Scientist's Toolkit: A Protocol for Assessing Cross-Reactivity

Given the paucity of manufacturer-provided data, it is imperative for researchers to determine the cross-reactivity of N-Desisopropylpropranolol in their chosen immunoassay. The following is a detailed protocol for a competitive ELISA, which is a common format for small molecule immunoassays.

Experimental Workflow: Determining IC50 and Percentage Cross-Reactivity

This protocol is designed to determine the 50% inhibitory concentration (IC50) for both propranolol and N-Desisopropylpropranolol. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximal signal in a competitive immunoassay. The percentage cross-reactivity can then be calculated using these IC50 values.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Competitive Binding cluster_detection Detection cluster_analysis Data Analysis A Prepare Serial Dilutions of Propranolol & N-Desisopropylpropranolol D Add Standards/Metabolite Dilutions & Anti-Propranolol Antibody A->D B Coat Microplate with Propranolol-Protein Conjugate C Block Non-specific Binding Sites B->C C->D E Incubate to Allow Competition D->E F Wash Plate E->F G Add Enzyme-Conjugated Secondary Antibody F->G H Wash Plate G->H I Add Substrate & Measure Signal H->I J Generate Dose-Response Curves I->J K Calculate IC50 Values J->K L Calculate % Cross-Reactivity K->L

Figure 2: A stepwise workflow for determining the cross-reactivity of N-Desisopropylpropranolol in a competitive ELISA.

Materials:

  • Propranolol standard

  • N-Desisopropylpropranolol standard

  • Anti-propranolol primary antibody

  • Propranolol-protein conjugate for coating (e.g., Propranolol-BSA)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • 96-well microplate

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Step-by-Step Protocol:

  • Plate Coating:

    • Dilute the propranolol-protein conjugate to an optimal concentration (typically 1-10 µg/mL) in coating buffer.

    • Add 100 µL of the coating solution to each well of the microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Standard and Metabolite Preparation:

    • Prepare a series of dilutions for both propranolol and N-Desisopropylpropranolol in assay buffer. The concentration range should be wide enough to generate a full dose-response curve (e.g., from 0.1 ng/mL to 1000 ng/mL).

  • Competitive Reaction:

    • Add 50 µL of the standard or metabolite dilutions to the appropriate wells.

    • Add 50 µL of the diluted anti-propranolol primary antibody to each well. The antibody dilution should be optimized beforehand to yield a signal in the linear range of the assay.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate four times with wash buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

    • Add 50 µL of stop solution to each well to stop the reaction.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).

    • Plot the absorbance values against the logarithm of the analyte concentration for both propranolol and N-Desisopropylpropranolol.

    • Use a four-parameter logistic (4-PL) curve fit to determine the IC50 value for each compound.

    • Calculate the percentage cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Propranolol / IC50 of N-Desisopropylpropranolol) x 100

Conclusion: A Call for Rigorous Validation

The potential for N-Desisopropylpropranolol to cross-react in propranolol immunoassays is a significant analytical variable that warrants careful consideration. The current lack of comprehensive data from many commercial kit manufacturers necessitates that researchers perform their own validation studies to ensure the accuracy and reliability of their results. By understanding the structural basis of cross-reactivity and employing rigorous experimental protocols, scientists can navigate this analytical maze and generate data with the highest level of scientific integrity. The choice of analytical methodology should always be guided by a thorough understanding of its limitations and a commitment to robust validation.

References

  • PubChem. (+-)-Desisopropylpropranolol. National Center for Biotechnology Information. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]

  • Neogen Corporation. Propranolol Forensic ELISA Kit. [Link]

  • Silber, B., & Riegelman, S. (1980). Stereospecific assay for (-)- and (+)-propranolol in human and dog plasma. Journal of Pharmacology and Experimental Therapeutics, 215(3), 643–648. [Link]

  • Clinical and Laboratory Standards Institute. (2005). EP07: Interference Testing in Clinical Chemistry. CLSI.

Sources

enantioselective separation of N-Desisopropylpropranolol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Enantioselective Separation of N-Desisopropylpropranolol: A Comparative Analysis of Chiral Stationary Phases and Methodologies

Introduction

N-Desisopropylpropranolol is the primary and pharmacologically active metabolite of the widely used β-adrenergic blocker, propranolol. As with many pharmaceutical compounds, N-Desisopropylpropranolol is chiral, existing as two non-superimposable mirror-image isomers, or enantiomers. The stereochemical configuration of a drug molecule is a critical determinant of its pharmacological and toxicological properties. Often, one enantiomer exhibits the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects. Consequently, the ability to separate and quantify these enantiomers is paramount in drug development, pharmacokinetic studies, and quality control.

This guide provides a comprehensive comparison of established methodologies for the , with a focus on High-Performance Liquid Chromatography (HPLC) using various Chiral Stationary Phases (CSPs). We will delve into the underlying principles of chiral recognition, compare the performance of different CSPs with supporting experimental data, and offer detailed protocols to aid researchers in developing robust and reliable separation methods.

The Fundamental Principle of Chiral Recognition

The separation of enantiomers relies on the formation of transient diastereomeric complexes between the chiral analyte and the chiral selector immobilized on the stationary phase. For a stable interaction and effective discrimination to occur, a minimum of three simultaneous interactions (e.g., hydrogen bonds, dipole-dipole, steric, or ionic interactions) are required between the analyte and the chiral selector. This is often referred to as the "three-point interaction model."

Figure 1: The Three-Point Interaction Model cluster_0 Chiral Stationary Phase (Selector) cluster_1 Enantiomer 1 (e.g., R-enantiomer) cluster_2 Enantiomer 2 (e.g., S-enantiomer) CSP_A Site A E1_A Group A' CSP_A->E1_A Strong Interaction E2_A Group A' CSP_A->E2_A Weaker Interaction/Repulsion CSP_B Site B E1_B Group B' CSP_B->E1_B Strong Interaction E2_B Group B' CSP_B->E2_B Weaker Interaction/Repulsion CSP_C Site C E1_C Group C' CSP_C->E1_C Strong Interaction E2_C Group C' CSP_C->E2_C Steric Hindrance

Caption: A diagram illustrating the three-point interaction model for chiral recognition.

Comparative Analysis of Chiral Stationary Phases for N-Desisopropylpropranolol Separation

The choice of the Chiral Stationary Phase (CSP) is the most critical factor in developing a successful enantioselective separation method. Below, we compare the performance of different classes of CSPs for the separation of N-Desisopropylpropranolol enantiomers.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are the most widely used and versatile for a broad range of chiral compounds. Chiral recognition is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide structure.

For N-Desisopropylpropranolol, which contains a secondary amine and a hydroxyl group, these CSPs offer multiple interaction points. The amino group, in particular, can be protonated with an acidic additive in the mobile phase, leading to strong ionic interactions that can significantly enhance enantioselectivity.

Experimental Data Comparison on Polysaccharide-Based CSPs

Column Mobile Phase Flow Rate (mL/min) Resolution (Rs) Reference
Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)1.0> 2.0
Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))n-Hexane/Ethanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)0.81.8
Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))n-Hexane/2-Propanol/Ethanolamine (85:15:0.1 v/v/v)1.0> 2.5

Expert Insights:

  • Trustworthiness: The use of basic (Diethylamine, Ethanolamine) or acidic (Trifluoroacetic Acid) additives is crucial for obtaining sharp, symmetrical peaks for basic compounds like N-Desisopropylpropranolol. These additives suppress the ionization of free silanol groups on the silica support and ensure a consistent ionization state of the analyte, preventing peak tailing.

  • Causality: The choice between an acidic or basic additive depends on the specific polysaccharide CSP and the desired interaction mechanism. For instance, a basic additive ensures the analyte's amino group is in its free base form, promoting hydrogen bonding, while an acidic additive protonates the amine, favoring ionic interactions.

Cyclodextrin-Based CSPs

Cyclodextrin-based CSPs consist of cyclic oligosaccharides (typically α-, β-, or γ-cyclodextrin) bonded to a silica surface. The primary mechanism for chiral recognition is the formation of inclusion complexes, where the analyte (or a portion of it) fits into the hydrophobic cavity of the cyclodextrin. Secondary interactions between the hydroxyl groups on the rim of the cyclodextrin and the analyte's functional groups further stabilize these complexes.

These phases are particularly effective in reversed-phase or polar organic modes.

Experimental Data on Cyclodextrin-Based CSPs

Column Mobile Phase Flow Rate (mL/min) Resolution (Rs) Reference
Cyclobond I 2000 (β-cyclodextrin)Acetonitrile/Triethylammonium Acetate Buffer (pH 4.1) (10:90, v/v)1.21.6
Astec CYCLOBOND I 2000 RSPAcetonitrile/Methanol/Acetic Acid/Triethylamine (100:5:0.3:0.2)1.0>1.5

Expert Insights:

  • Experience: The pH of the aqueous component of the mobile phase is a critical parameter when using cyclodextrin phases in reversed-phase mode. For a basic analyte like N-Desisopropylpropranolol, a slightly acidic pH (e.g., pH 4-5) ensures the amino group is protonated, which can enhance its interaction with the hydroxyl groups on the cyclodextrin rim.

  • Self-Validation: When developing a method with a cyclodextrin column, it is advisable to screen different buffer types and pH values, as these can dramatically alter the enantioselectivity.

Macrocyclic Glycopeptide CSPs

Macrocyclic glycopeptide CSPs, such as those based on vancomycin or teicoplanin, offer a unique and complex chiral recognition environment. They possess multiple stereogenic centers, peptide bonds, and sugar moieties, allowing for a variety of interactions including ionic, hydrogen bonding, and π-π interactions.

Experimental Data on Macrocyclic Glycopeptide CSPs

Column Mobile Phase Flow Rate (mL/min) Resolution (Rs) Reference
Chirobiotic V (Vancomycin)Methanol/Acetic Acid/Triethylamine (100:0.1:0.05, v/v/v)0.5> 2.2

Expert Insights:

  • Versatility: Macrocyclic glycopeptide CSPs can operate in normal-phase, reversed-phase, and polar organic modes, offering significant flexibility in method development. The complex structure provides multiple interaction pathways, often leading to successful separations where other CSPs fail.

Method Development Workflow and Experimental Protocol

A systematic approach to method development is essential for achieving a robust and reproducible enantioselective separation.

G Figure 2: Chiral HPLC Method Development Workflow cluster_feedback Iterative Optimization A 1. Analyte Characterization (pKa, solubility, structure) B 2. Initial CSP Screening (Polysaccharide, Cyclodextrin, etc.) A->B C 3. Mobile Phase Screening (Normal vs. Reversed Phase) B->C D 4. Optimization of Organic Modifier (Type and concentration of alcohol) C->D E 5. Optimization of Additives (Acidic vs. Basic, concentration) D->E F 6. Optimization of Chromatographic Conditions (Flow rate, temperature) E->F F->D Re-optimize if needed G 7. Method Validation (Linearity, precision, accuracy) F->G

Caption: A flowchart outlining the systematic workflow for chiral HPLC method development.

Detailed Experimental Protocol: A Starting Point

This protocol provides a generalized starting point for the separation of N-Desisopropylpropranolol enantiomers using a polysaccharide-based CSP.

1. Sample Preparation:

  • Prepare a stock solution of racemic N-Desisopropylpropranolol at 1 mg/mL in methanol.
  • Dilute the stock solution with the initial mobile phase to a working concentration of 10-20 µg/mL.
  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC System and Column:

  • System: An HPLC system equipped with a UV detector.
  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).
  • Detection Wavelength: 290 nm.
  • Column Temperature: 25 °C.

3. Mobile Phase Preparation and Equilibration:

  • Mobile Phase: n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).
  • Premix the solvents and degas thoroughly.
  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved. Trustworthiness Check: A stable baseline is critical for accurate quantification.

4. Injection and Data Acquisition:

  • Injection Volume: 10 µL.
  • Run Time: Approximately 15-20 minutes (adjust as needed based on the retention times of the enantiomers).
  • Acquire the chromatogram.

5. Data Analysis:

  • Identify the two enantiomer peaks.
  • Calculate the resolution (Rs) using the formula:
  • Rs = 2(t₂ - t₁) / (w₁ + w₂)
  • Where t₁ and t₂ are the retention times of the two enantiomers, and w₁ and w₂ are their peak widths at the base.
  • System Suitability: A resolution of Rs > 1.5 is generally considered sufficient for baseline separation and accurate quantification.

Conclusion

The is readily achievable using modern chiral HPLC techniques. Polysaccharide-based CSPs, such as Chiralcel OD-H and Chiralpak AD-H, often provide the best combination of selectivity and efficiency for this analyte, particularly when the mobile phase is carefully optimized with appropriate alcoholic modifiers and acidic or basic additives. Cyclodextrin and macrocyclic glycopeptide CSPs represent valuable alternatives with different selectivity profiles.

A successful separation hinges on a systematic approach to method development, starting with CSP screening and followed by fine-tuning of the mobile phase composition and chromatographic conditions. By understanding the principles of chiral recognition and leveraging the comparative data presented in this guide, researchers can confidently develop robust and reliable methods for the enantioselective analysis of N-Desisopropylpropranolol.

References

  • Pistos, C., & Panderi, I. (2005). Direct enantioselective determination of propranolol and its basic metabolites in human plasma by liquid chromatography-electrospray ionization mass spectrometry. Journal of Chromatography B, 819(2), 235-245. [Link]

  • Srinivas, N. R., & Shinde, A. (2001). Enantioselective determination of propranolol in human plasma by high-performance liquid chromatography. Biomedical Chromatography, 15(5), 328-333. [Link]

  • Haginaka, J., & Kanasugi, N. (1995). Enantioselective separation of β-blockers by high-performance liquid chromatography on a β-cyclodextrin-bonded stationary phase. Journal of Chromatography A, 694(1), 125-133. [Link]

pharmacokinetic comparison of propranolol and N-Desisopropylpropranolol

Author: BenchChem Technical Support Team. Date: February 2026

Title: Pharmacokinetic & Bioanalytical Comparison: Propranolol vs. N-Desisopropylpropranolol (NDP)

Executive Summary

This technical guide provides a rigorous comparison between Propranolol , a non-selective


-adrenergic antagonist, and its active metabolite, N-Desisopropylpropranolol (NDP) . While Propranolol is the primary pharmacologically active agent, NDP represents a critical downstream marker of CYP1A2 activity.

Key Technical Takeaways:

  • Abundance: NDP circulates at trace levels (<1% of parent drug concentration), unlike the more abundant 4-hydroxypropranolol.

  • Potency: NDP retains

    
    -blocking activity but is 100–1700x less potent than Propranolol.[1]
    
  • Metabolic Significance: NDP formation is a direct probe of CYP1A2 activity, whereas 4-hydroxylation probes CYP2D6 .

  • Bioanalysis: Due to the high dynamic range requirement (ng/mL vs. pg/mL), simultaneous quantification requires high-sensitivity LC-MS/MS with optimized extraction protocols.

Metabolic Pathway & Mechanism

Propranolol undergoes extensive hepatic metabolism.[2][3] The divergence into NDP is stereoselective and enzyme-specific.

  • Primary Route (Ring Oxidation): Mediated by CYP2D6 , forming 4-hydroxypropranolol (active, equipotent).

  • Secondary Route (Side-Chain Oxidation): Mediated primarily by CYP1A2 , removing the isopropyl group to form NDP .

  • Tertiary Clearance: NDP is rapidly deaminated by Monoamine Oxidase (MAO) and oxidized by Aldehyde Dehydrogenase (ALDH) to Naphthoxylactic Acid (NLA) .

Figure 1: Propranolol Metabolic Divergence

MetabolicPathway Propranolol Propranolol (Parent Drug) CYP2D6 CYP2D6 (Major Pathway) Propranolol->CYP2D6 CYP1A2 CYP1A2 (Side-Chain Oxidation) Propranolol->CYP1A2 OH_Prop 4-Hydroxypropranolol (Active, Equipotent) CYP2D6->OH_Prop NDP N-Desisopropylpropranolol (NDP) (Active, Low Potency) CYP1A2->NDP MAO MAO / ALDH NDP->MAO NLA Naphthoxylactic Acid (Inactive) MAO->NLA

Caption: Divergent metabolic pathways of Propranolol. CYP1A2 mediates the formation of NDP, which is rapidly cleared to Naphthoxylactic Acid.

Pharmacokinetic (PK) Comparison

The following data synthesizes clinical PK studies, highlighting the massive disparity in circulating concentrations.

Table 1: Comparative Pharmacokinetic Parameters

ParameterPropranolol (Parent)N-Desisopropylpropranolol (NDP)
Bioavailability ~26% (High first-pass effect)Formation rate-limited (Metabolite)

1–3 hours (Immediate Release)Similar to parent (Formation dependent)
Plasma Exposure (

)
High (e.g., ~50 ng/mL @ 1mg/kg)Trace (~0.18 ng/mL) [1]
Active Potency High (


-AR: ~0.5–1.0 nM)
Low (


-AR: ~175 nM) [2]
Primary Clearance Hepatic Metabolism (CYP2D6/1A2)Deamination (MAO)
Protein Binding 90–95% (

-acid glycoprotein)
High (assumed similar to parent)
Half-life (

)
3–6 hoursFormation-dependent (flip-flop kinetics)

Analysis:

  • Exposure Ratio: In clinical studies (e.g., infants with hemangioma), the mean plasma concentration of NDP was found to be ~0.36% of the parent drug [1].

  • Activity: While NDP binds

    
    -receptors, its affinity is significantly lower. R(+)-NDP is ~1700x less potent and S(-)-NDP is ~100x less potent than Propranolol in cardiac tissue [3].[1] Therefore, NDP contributes negligibly to the clinical therapeutic effect, unlike 4-hydroxypropranolol.
    

Experimental Protocol: Simultaneous Bioanalysis

To quantify both the abundant parent and the trace metabolite, a high-sensitivity LC-MS/MS method is required. The following protocol ensures linearity across the necessary dynamic range.

Method Principle
  • Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]

  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Detection: Multiple Reaction Monitoring (MRM).

Step-by-Step Workflow
  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of plasma into a centrifuge tube.

    • Add 10 µL of Internal Standard (IS) working solution (e.g., Propranolol-d7 or Bisoprolol).

    • Add 300 µL of chilled Acetonitrile (ACN) to precipitate proteins.

    • Vortex vigorously for 60 seconds.

    • Centrifuge at 12,000 × g for 10 minutes at 4°C.

    • Transfer supernatant to an autosampler vial.

  • Chromatographic Separation:

    • Column: Hypersil GOLD C18 (50 mm × 2.1 mm, 1.9 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0–0.5 min: 10% B

      • 0.5–3.0 min: Linear ramp to 90% B

      • 3.0–4.0 min: Hold at 90% B

      • 4.0–4.1 min: Return to 10% B

      • 4.1–6.0 min: Re-equilibrate.

  • Mass Spectrometry Settings (MRM Transitions):

    • Propranolol: m/z 260.2 → 116.1 (Quantifier)

    • NDP: m/z 218.1 → 116.1 (Quantifier) [Note: Mass shift due to loss of isopropyl group (-42 Da)].

    • Internal Standard: m/z matched to isotopologue.

Figure 2: Bioanalytical Workflow

Bioanalysis Sample Plasma Sample (100 µL) Precip Protein Precipitation (+300 µL ACN + IS) Sample->Precip Centrifuge Centrifugation (12,000 x g, 10 min) Precip->Centrifuge Supernatant Supernatant Extraction Centrifuge->Supernatant LC UHPLC Separation (C18 Column, Gradient) Supernatant->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Quantification (Prop: 260->116 | NDP: 218->116) MS->Data

Caption: LC-MS/MS workflow for simultaneous quantification of Propranolol and NDP from plasma.

Clinical & Toxicological Relevance

  • CYP1A2 Phenotyping: Because NDP formation is mediated by CYP1A2, the ratio of NDP to Propranolol can theoretically serve as a probe for CYP1A2 activity, although caffeine is the standard probe.

  • Safety: NDP itself is not considered mutagenic. However, under acidic conditions (e.g., in the stomach), Propranolol can be nitrosated to N-nitroso propranolol , which is mutagenic. This is distinct from the metabolic formation of NDP.

  • Therapeutic Monitoring: Routine TDM monitors the parent drug. NDP levels are generally too low to impact clinical decision-making but are relevant for mechanistic ADME studies.

References

  • Wang, X., et al. (2022). Plasma Drug Concentration of Propranolol and Genetic Study in Chinese Han Patients With Infantile Haemangioma. Frontiers in Pharmacology. Link

  • Cayman Chemical. (n.d.). Norpropranolol (hydrochloride) Product Information. Link

  • Togashi, M., et al. (2001). Beta-Adrenoreceptor antagonistic actions and mutagenicities of R(+)- and S(-)-enantiomers of N-desisopropylpropranolol. Journal of Pharmacological Sciences. Link

  • Masubuchi, Y., et al. (1994).[5] Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes.[5] The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N-desisopropylase.[5] Drug Metabolism and Disposition.[2][3][5][6][7][8][9][10] Link

Sources

A Comparative Guide to N-Desisopropylpropranolol as a Biomarker for Propranolol Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a drug is paramount to ensuring its safety and efficacy. Propranolol, a widely prescribed beta-blocker for conditions ranging from hypertension to anxiety, exhibits significant inter-individual variability in its metabolism, making therapeutic drug monitoring (TDM) a critical aspect of its clinical use.[1][2] This guide provides an in-depth comparison of N-desisopropylpropranolol and other metabolites as biomarkers for propranolol metabolism, supported by experimental data and protocols.

The Landscape of Propranolol Metabolism

Propranolol undergoes extensive metabolism primarily in the liver, with three main pathways dictating its clearance: aromatic hydroxylation, N-dealkylation (side-chain oxidation), and direct glucuronidation.[3][4] The key enzymatic players in these transformations are cytochrome P450 isoforms, particularly CYP2D6 and CYP1A2.[3][5] Aromatic hydroxylation, mainly mediated by CYP2D6, leads to the formation of 4-hydroxypropranolol (4-OHP), a major and pharmacologically active metabolite.[3][6] Side-chain oxidation, primarily catalyzed by CYP1A2, results in the formation of N-desisopropylpropranolol.[3] This metabolite can be further metabolized to naphthoxylactic acid (NLA).[3][7][8]

Propranolol_Metabolism Propranolol Propranolol N_Desisopropylpropranolol N-Desisopropylpropranolol Propranolol->N_Desisopropylpropranolol CYP1A2 (N-dealkylation) Four_Hydroxypropranolol 4-Hydroxypropranolol Propranolol->Four_Hydroxypropranolol CYP2D6 (Aromatic Hydroxylation) Propranolol_Glycol Propranolol Glycol Propranolol->Propranolol_Glycol Side-chain Oxidation Glucuronides Glucuronide Conjugates Propranolol->Glucuronides UGTs Naphthoxylactic_Acid Naphthoxylactic Acid N_Desisopropylpropranolol->Naphthoxylactic_Acid MAO, ALDH Four_Hydroxypropranolol->Glucuronides UGTs

Caption: Major metabolic pathways of propranolol.

N-Desisopropylpropranolol: A Closer Look

N-desisopropylpropranolol is a direct product of the N-dealkylation of propranolol's side chain.[3] While often considered a minor metabolite in terms of plasma concentration compared to the parent drug, its formation is directly linked to the activity of CYP1A2, a key enzyme in drug metabolism.[3][9] This direct relationship makes it a potentially valuable biomarker for assessing the metabolic phenotype of an individual.

Head-to-Head: A Comparative Analysis of Propranolol Biomarkers

The choice of a biomarker hinges on its analytical performance, pharmacokinetic properties, and clinical utility. Below is a comparative summary of N-desisopropylpropranolol against other key propranolol metabolites.

BiomarkerFormation PathwayKey Enzyme(s)Pharmacological ActivityNotes
N-Desisopropylpropranolol N-dealkylationCYP1A2ActiveBinds to β-adrenergic receptors.[10]
4-Hydroxypropranolol (4-OHP) Aromatic HydroxylationCYP2D6ActivePotency similar to propranolol.[6]
Propranolol Glycol Side-chain OxidationNot fully elucidatedInactiveA significant metabolite.[9][11]
Naphthoxylactic Acid (NLA) Further oxidation of N-desisopropylpropranololMAO, ALDHInactiveConsistently detected in various tissues.[12]

Table 1: Comparison of Propranolol Metabolites as Biomarkers.

Analytical Performance: The Deciding Factor

The reliability of a biomarker is fundamentally dependent on the ability to accurately and precisely quantify it in biological matrices. Modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the sensitive and specific measurement of propranolol and its metabolites.[13][14][15]

A study by He et al. (2018) developed and validated a sensitive HPLC-MS/MS method for the simultaneous quantification of propranolol, 4-hydroxypropranolol, and N-desisopropylpropranolol in the plasma of infants with hemangioma.[14][15] This method demonstrates the feasibility of monitoring multiple biomarkers from a single sample, providing a more comprehensive picture of propranolol metabolism.

ParameterPropranolol4-HydroxypropranololN-Desisopropylpropranolol
Linearity Range (ng/mL) 0.5 - 2000.1 - 400.1 - 40
Lower Limit of Quantification (LLOQ) (ng/mL) 0.50.10.1
Precision (%RSD) < 15%< 15%< 15%
Accuracy (%RE) Within ±15%Within ±15%Within ±15%
Recovery (%) > 85%> 85%> 85%

Table 2: Representative Analytical Method Validation Parameters for Propranolol and its Metabolites by LC-MS/MS. (Data synthesized from publicly available research)

Experimental Protocol: Quantification of Propranolol and N-Desisopropylpropranolol in Human Plasma by LC-MS/MS

This protocol is a representative workflow for the simultaneous quantification of propranolol and N-desisopropylpropranolol. It is essential to validate any analytical method according to regulatory guidelines, such as those from the FDA.[16][17][18]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 200 µL of acetonitrile containing the internal standard (e.g., deuterated propranolol).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for propranolol, N-desisopropylpropranolol, and the internal standard.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition & Processing MS_Detection->Data_Acquisition

Caption: Experimental workflow for LC-MS/MS analysis.

The Verdict: Is N-Desisopropylpropranolol a Superior Biomarker?

The selection of an optimal biomarker is context-dependent.

  • For assessing CYP2D6 activity: 4-Hydroxypropranolol is the more direct and established biomarker. Given that CYP2D6 is highly polymorphic, monitoring 4-OHP can be crucial for dose adjustments in individuals with different metabolizer phenotypes.[3][19]

  • For assessing CYP1A2 activity: N-desisopropylpropranolol serves as a valuable biomarker. This can be particularly relevant when investigating drug-drug interactions involving CYP1A2 inducers or inhibitors.

  • For a comprehensive metabolic profile: The simultaneous quantification of propranolol, N-desisopropylpropranolol, and 4-hydroxypropranolol offers the most complete picture of an individual's metabolic capacity. This multi-analyte approach can help elucidate complex metabolic scenarios and guide personalized medicine strategies.

References

  • Bilezikian, J.P., Dornfeld, A.M., & Gammon, D.E. (n.d.). The contribution of propranolol metabolites to the fluorometric assay of propranolol in human plasma. PubMed. Retrieved from [Link]

  • Drugs.com. (2025, September 1). Propranolol Dosage Guide + Max Dose, Adjustments. Retrieved from [Link]

  • FDA. (n.d.). Inderal (propranolol hydrochloride) Tablets Rx only. Retrieved from [Link]

  • FDA. (2018, May 22). FDA Announces Availability of a Final Guidance, Bioanalytical Method Validation. ACCP. Retrieved from [Link]

  • FDA. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]

  • He, H., et al. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances, 8(65), 37286-37294. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Propranolol. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (+-)-Desisopropylpropranolol. PubChem. Retrieved from [Link]

  • PharmGKB. (n.d.). Propranolol Pathway, Pharmacokinetics. Retrieved from [Link]

  • RAPS. (n.d.). FDA Revises Guidance on Safety Testing of Drug Metabolites. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolites of propranolol broken down by species. Retrieved from [Link]

  • StatPearls. (n.d.). Propranolol. NCBI Bookshelf. Retrieved from [Link]

  • Waters. (n.d.). Quantitation of N-Nitroso-Propranolol in Drug Substance using LC-MS/MS. Retrieved from [Link]

  • Wikipedia. (n.d.). Propranolol. Retrieved from [Link]

Sources

A Comparative Guide to the Stereoselective Metabolism of Propranolol Enantiomers to N-Desisopropylpropranolol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the metabolic conversion of propranolol's (S)- and (R)-enantiomers to their primary side-chain oxidation product, N-desisopropylpropranolol (DIP). We will explore the enzymatic pathways responsible, present comparative kinetic data, and offer a detailed experimental protocol for researchers in drug development and pharmacology to replicate and validate these findings.

Introduction: The Significance of Stereoselectivity in Propranolol Metabolism

Propranolol, a non-selective beta-adrenergic blocking agent, is widely used as a racemic mixture of its (R)- and (S)-enantiomers.[1] While chemically similar, these enantiomers exhibit significant differences in their pharmacological activity and metabolic fate. The (S)-enantiomer is approximately 100 times more potent in its beta-blocking activity than the (R)-enantiomer.[2] The drug undergoes extensive hepatic metabolism through three primary pathways: ring hydroxylation, direct glucuronidation, and side-chain oxidation.[1][3]

N-desisopropylation, a key step in the side-chain oxidation pathway, leads to the formation of N-desisopropylpropranolol (DIP). Understanding the stereoselective nature of this specific metabolic route is crucial, as differences in the rate of metabolism between the enantiomers can lead to variations in their plasma concentrations, altering the drug's overall therapeutic effect and safety profile.[1][4] This guide focuses specifically on the comparative metabolism to DIP, a pathway primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.[3][5]

Enzymatic Pathways and Stereoselective Mechanisms

The oxidative metabolism of propranolol is catalyzed by cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases concentrated in the liver.[1][6] The formation of N-desisopropylpropranolol is a Phase I metabolic reaction.

Key Enzymes Involved:

  • CYP1A2: This isoform is the principal enzyme responsible for the N-desisopropylation of propranolol.[3][5][7] Studies using human liver microsomes have shown that selective inhibitors of CYP1A2 significantly reduce the formation of DIP from both enantiomers.[7]

  • CYP2D6: While CYP2D6 is the primary enzyme for ring hydroxylation of propranolol, it contributes to N-desisopropylation to a lesser extent.[3][5]

The stereoselectivity of this process arises from the differential affinity and catalytic efficiency of these enzymes towards the (S)- and (R)-enantiomers. Research indicates that there is a competitive interaction between the enantiomers for the active site of the metabolizing enzymes.[1] Studies in human liver microsomes have demonstrated that the N-desisopropylation of both (R)- and (S)-propranolol correlates significantly with CYP1A2 activity.[7]

PropranololMetabolism cluster_enantiomers Propranolol Enantiomers S_Prop (S)-Propranolol (Active β-blocker) CYP1A2 CYP1A2 (Primary) S_Prop->CYP1A2 Major Pathway CYP2D6_des CYP2D6 (Minor) S_Prop->CYP2D6_des Minor Pathway R_Prop (R)-Propranolol R_Prop->CYP1A2 Major Pathway R_Prop->CYP2D6_des Minor Pathway DIP N-Desisopropylpropranolol (DIP) CYP1A2->DIP CYP2D6_des->DIP

Figure 1: Enzymatic pathways for the N-desisopropylation of propranolol enantiomers.

Comparative Data on Enantiomer Metabolism

The stereoselective metabolism of propranolol results in different pharmacokinetic profiles for each enantiomer. While specific kinetic values (Km and Vmax) for N-desisopropylation can vary between studies and experimental systems (e.g., specific human liver microsome donors), a consistent pattern emerges.

Generally, studies have shown that the N-desisopropylation of (S)-propranolol is inhibited to a greater degree by CYP1A2 inhibitors than that of (R)-propranolol, suggesting a higher reliance or affinity of the (S)-enantiomer for this pathway.[7] For example, one study found that α-naphthoflavone, a CYP1A inhibitor, inhibited the N-desisopropylation of (S)-propranolol by 40%, compared to only 20% for (R)-propranolol.[7] This differential metabolism contributes to the observation that after administration of the racemic mixture, plasma concentrations of the more active (S)-enantiomer are often higher than those of the (R)-enantiomer.[4]

Parameter(S)-Propranolol(R)-PropranololKey EnzymeImplication
Primary Metabolic Pathway N-DesisopropylationN-DesisopropylationCYP1A2[5][7]Both enantiomers are substrates for CYP1A2.
Susceptibility to Inhibition (CYP1A2) HigherLowerCYP1A2[7]Metabolism of (S)-propranolol is more sensitive to CYP1A2 inhibitors.
Resulting Plasma Concentration Generally HigherGenerally Lower-Higher bioavailability of the more potent enantiomer.[4]
Clinical Significance Primary contributor to β-blockadeContributes to membrane-stabilizing effects-The pharmacokinetic profile favors the therapeutic effect.[2]

Experimental Protocol: In Vitro Metabolism using Human Liver Microsomes

This protocol provides a robust framework for quantifying the formation of N-desisopropylpropranolol from individual propranolol enantiomers. It is designed as a self-validating system, incorporating positive controls to ensure the metabolic competency of the microsomal preparation.

Objective: To determine the rate of N-desisopropylpropranolol formation from (S)-propranolol and (R)-propranolol in a human liver microsome (HLM) system.

Causality Behind Experimental Choices:

  • Human Liver Microsomes (HLMs): HLMs are a subcellular fraction of the liver containing a high concentration of CYP enzymes, making them the gold standard for in vitro Phase I metabolism studies.[8] They provide a reliable and reproducible system to investigate enzyme kinetics.

  • NADPH-Regenerating System: CYP enzymes require NADPH as a cofactor for their catalytic activity. An NADPH-regenerating system is used to ensure that NADPH levels are not depleted during the incubation, allowing the reaction to proceed at a linear rate.

  • Quenching with Acetonitrile: The reaction is stopped by adding a cold organic solvent like acetonitrile. This precipitates the microsomal proteins, effectively halting all enzymatic activity, and aids in the extraction of the analyte and metabolite from the reaction matrix.

  • LC-MS/MS Analysis: Liquid Chromatography-Tandem Mass Spectrometry is the preferred analytical method due to its high sensitivity and specificity, allowing for accurate quantification of the parent drug and its metabolites even at low concentrations.

ExperimentalWorkflow cluster_prep Incubation Preparation cluster_reaction Metabolic Reaction cluster_analysis Sample Processing & Analysis A Prepare Reagents: - HLM - (S)- or (R)-Propranolol - NADPH System - Buffer B Pre-incubate HLM, Buffer, & Propranolol at 37°C A->B C Initiate Reaction: Add NADPH System B->C D Incubate at 37°C (Time Course: 0, 5, 15, 30, 60 min) C->D E Quench Reaction: Add Cold Acetonitrile + Internal Standard D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant via LC-MS/MS F->G H Quantify DIP Formation vs. Time G->H

Figure 2: Experimental workflow for an in vitro propranolol metabolism assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare stock solutions of (S)-propranolol, (R)-propranolol, and N-desisopropylpropranolol (for standard curve) in a suitable solvent (e.g., methanol).

    • Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in the phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, combine the diluted HLM suspension, phosphate buffer, and the propranolol enantiomer substrate. Use a substrate concentration that is relevant to expected physiological levels, or a range of concentrations if determining kinetic parameters.

    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution.

    • At designated time points (e.g., 0, 5, 10, 20, 40, 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Quenching and Sample Preparation:

    • Immediately add the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile with a known concentration of an internal standard (e.g., a deuterated analog of propranolol or another beta-blocker not present in the sample).

    • Vortex the tubes vigorously to precipitate the proteins.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new tube or HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • Develop a chromatographic method capable of separating propranolol from N-desisopropylpropranolol. A C18 reversed-phase column is commonly used.[9][10]

    • Optimize mass spectrometer settings for the detection of the parent drug and the DIP metabolite using techniques like Multiple Reaction Monitoring (MRM) for high selectivity.

    • Generate a standard curve by analyzing known concentrations of DIP to allow for accurate quantification.

  • Data Analysis:

    • Calculate the concentration of DIP formed at each time point using the standard curve.

    • Plot the concentration of DIP formed versus time.

    • The initial rate of formation can be determined from the slope of the linear portion of this curve. Compare the rates obtained for (S)-propranolol and (R)-propranolol to determine the stereoselectivity of the metabolic reaction.

Conclusion

The metabolism of propranolol to N-desisopropylpropranolol is a stereoselective process, primarily driven by the CYP1A2 enzyme. Experimental evidence consistently shows that the two enantiomers are metabolized at different rates, which has direct consequences for their pharmacokinetic profiles and, ultimately, the drug's therapeutic action. The higher plasma concentrations of the more potent (S)-enantiomer are, in part, a result of this metabolic preference. For researchers in drug development, understanding and quantifying these differences using robust in vitro methods, such as the HLM assay described, is a critical step in characterizing the disposition and potential drug-drug interactions of chiral compounds.

References

  • Wang, Z., Chen, Y., & Li, P. (2012). Stereoselective propranolol metabolism in two drug induced rat hepatic microsomes. National Institutes of Health. [Link]

  • Walle, T., Walle, U. K., & Olanoff, L. S. (1985). Stereoselective Ring Oxidation of Propranolol in Man. PubMed. [Link]

  • de Oliveira, M. A., de Santana, D. P., & Bonfilio, R. (2016). A Comparative Study of Propranolol Release by In Vitro Dissolution Profiles in Pharmaceutical Formulations. Journal of the Brazilian Chemical Society. [Link]

  • Kopsky, E., Keppel Hesselink, J. M., & Grol, R. (2015). Differences in the Antinociceptive Effects and Binding Properties of Propranolol and Bupranolol Enantiomers. PubMed. [Link]

  • Otey, C. R., Bandara, G., Lalonde, J., Takahashi, K., & Arnold, F. H. (2006). Preparation of human metabolites of propranolol using laboratory-evolved bacterial cytochromes P450. Biotechnology and Bioengineering. [Link]

  • Yoshimoto, K., Echizen, H., Chiba, K., Tani, M., & Ishizaki, T. (1995). Identification of human CYP isoforms involved in the metabolism of propranolol enantiomers--N-desisopropylation is mediated mainly by CYP1A2. Semantic Scholar. [Link]

  • Ward, S. A., Walle, T., Walle, U. K., Wilkinson, G. R., & Branch, R. A. (1989). Propranolol's metabolism is determined by both mephenytoin and debrisoquin hydroxylase activities. Clinical Pharmacology & Therapeutics. [Link]

  • Unknown Author. (n.d.). MS/MS fragment for propranolol and its metabolites of hydroxylation... ResearchGate. [Link]

  • Jaeschke, H. (2020). Investigations on the phase II metabolism of propranolol and hydroxypropranolols. Freie Universität Berlin. [Link]

  • Abdel-Hamid, M. E. (1988). High-performance liquid chromatographic determination of propranolol and 4-hydroxypropranolol in serum. PubMed. [Link]

  • Göktaş, H., & Bereli, N. (2012). Determination of Enantiomers of Atenolol and Propranolol in Pharmaceutical Formulations by HPLC. AVESİS. [Link]

  • Mansur, A. P., Ramires, J. A., & Avakian, S. D. (1998). Pharmacokinetics and pharmacodynamics of propranolol in hypertensive patients after sublingual administration. Brazilian Journal of Medical and Biological Research. [Link]

  • da Silva, C. H., & Tacon, L. A. (2016). Development and validation of analytical methodology for quantification of propranolol hydrochloride in a multiparticulate biphasic system by UV-vis spectrophotometry. Redalyc. [Link]

  • Unknown Author. (n.d.). Propranolol Pathway, Pharmacokinetics. ClinPGx. [Link]

  • Unknown Author. (n.d.). S-and R-Propranolol concentrations (full and empty symbols,... ResearchGate. [Link]

  • Unknown Author. (n.d.). Enantiomeric Separation of Warfarin and Propranolol and their Associated Hydroxylated Metabolites using UPC2-MS/MS. Waters Corporation. [Link]

  • Kumar, P., & Kumar, V. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]

  • Sharma, P., & Malik, A. K. (2018). Spectrophotometric determination of propranolol hydrochloride and metoprolol tartrate in pharmaceutical dosage forms, spiked wat. SciSpace. [Link]

  • Abdel-Hamid, M. E. (1988). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC DETERMINATION OF PROPRANOLOL AND 4-HYDROXYPROPRANOLOL IN SERUM. Sci-Hub. [Link]

  • Gáspár, R., & Gáspár, A. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. MDPI. [Link]

  • Reddy, P. S., & Kumar, K. S. (2011). Development of an RP-HPLC Method for the Simultaneous Estimation of Propranolol Hydrochloride and Diazepam in Combined Dosage form. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Obach, R. S. (2012). Evaluation of the metabolism of propranolol by linear ion trap technology in mouse, rat, dog, monkey, and human cryopreserved hepatocytes. Semantic Scholar. [Link]

  • Unknown Author. (n.d.). propranolol. ClinPGx. [Link]

  • Eckert, H. G., & Baudner, S. (1990). Stereoselective hemodynamic effects of (R)- and (S)-propranolol in man. PubMed. [Link]

  • Agins, A. P. (2013). Making Sense of Cytochrome P450. Berkeley College. [Link]

  • Unknown Author. (n.d.). Three metabolites of propranolol formed by cytochrome P450. ResearchGate. [Link]

Sources

Precision Quantification of N-Desisopropylpropranolol: LC-MS/MS vs. HPLC-Fluorescence

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Desisopropylpropranolol (N-DIP) is a primary Phase I metabolite of propranolol, formed via side-chain oxidation primarily mediated by CYP1A2 and CYP2D6. Accurate quantification of N-DIP is critical for pharmacokinetic (PK) profiling, particularly in pediatric populations and extensive/poor metabolizer phenotyping.

This guide evaluates two distinct analytical approaches for N-DIP quantification:

  • LC-MS/MS (Gold Standard): High-throughput, low-volume protein precipitation method.

  • HPLC-Fluorescence (Classical Alternative): Cost-effective, high-volume liquid-liquid extraction (LLE) method.

Key Takeaway: While both methods achieve an LLOQ of ~0.2 ng/mL, LC-MS/MS is superior for modern drug development due to a 10-fold reduction in sample volume (100 µL vs. 1.0 mL) and simplified sample preparation.

Metabolic Context & Stability

Understanding the physicochemical properties of N-DIP is a prerequisite for accurate quantification. Unlike 4-hydroxypropranolol, which is highly unstable and requires ascorbic acid stabilization to prevent oxidation to a quinone methide, N-DIP is relatively stable. However, co-quantification often requires protocols that accommodate the instability of 4-hydroxypropranolol.

Metabolic Pathway Diagram

The following diagram illustrates the formation of N-DIP relative to the unstable 4-hydroxy metabolite, highlighting where stabilization is critical in a multi-analyte assay.

PropranololMetabolism Prop Propranolol (Parent Drug) NDIP N-Desisopropylpropranolol (Stable Metabolite) Prop->NDIP CYP1A2 (Side-chain Oxidation) OHProp 4-Hydroxypropranolol (Unstable Metabolite) Prop->OHProp CYP2D6 (Ring Oxidation) Quinone Quinone Methide (Degradation Product) OHProp->Quinone Oxidation (Requires Ascorbic Acid to Block)

Figure 1: Metabolic pathway of Propranolol showing the formation of N-Desisopropylpropranolol and the oxidative risk associated with the 4-hydroxy pathway.

Method A: LC-MS/MS (The Modern Standard)

Reference: He, H. et al. (2017) RSC Advances.

This method represents the current state-of-the-art for bioanalysis, utilizing a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Its primary advantage is specificity and the ability to use simple Protein Precipitation (PP).

Technical Specifications
  • Matrix: Human Plasma[1][2][3]

  • Sample Volume: 100 µL

  • Sample Prep: Protein Precipitation (ACN)

  • Column: Hypersil GOLD C18 (50 × 2.1 mm, 1.9 µm)

  • LLOQ: 0.2 ng/mL[2][3][4]

  • Linearity: 0.2 – 100 ng/mL[2][4]

  • Run Time: < 6.0 minutes

Detailed Protocol

This protocol relies on a "dilute-and-shoot" philosophy, minimizing analyte loss associated with evaporation/reconstitution steps in LLE.

  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube.

  • Internal Standard: Add 10 µL of Bisoprolol working solution (50 ng/mL).

  • Precipitation: Add 300 µL of Acetonitrile (ACN) to precipitate proteins.

    • Note: ACN is preferred over Methanol here to ensure sharper chromatographic peaks for polar metabolites.

  • Vortex: Vortex vigorously for 60 seconds.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Injection: Transfer supernatant to an autosampler vial. Inject 5 µL.

  • Chromatography: Gradient elution using 0.1% Formic Acid (A) and Acetonitrile (B).

    • Gradient: 10% B (0-0.5 min) → 90% B (2.5 min) → 10% B (re-equilibration).

Performance Validation[1][3][5]
  • Accuracy (RE): < 9.8% across all QC levels.[2][4]

  • Precision (CV): < 7.1% (Intra- and Inter-day).[2][4]

  • Recovery: > 85% (Consistent due to lack of extraction steps).

Method B: HPLC-Fluorescence (The Classical Alternative)

Reference: Lo, M. W. et al. (1982) J Chromatogr Sci.

Before the ubiquity of LC-MS, HPLC with fluorescence detection was the standard. It remains a viable option for laboratories lacking mass spectrometry, provided sample volume is not limited.

Technical Specifications
  • Matrix: Human Plasma[1][2][3]

  • Sample Volume: 1.0 mL (10x higher than LC-MS)

  • Sample Prep: Liquid-Liquid Extraction (LLE)

  • Detector: Fluorescence (Ex: 290 nm, Em: 358 nm)

  • LLOQ: 0.2 ng/mL[2][3][4]

  • Linearity: 1.0 – 100 ng/mL

Detailed Protocol

This method uses a rigorous back-extraction to clean the sample, which is necessary to achieve high sensitivity with UV/Fluorescence detection.

  • Aliquot: Transfer 1.0 mL of plasma to a glass tube.

  • Basification: Add 0.5 mL of Carbonate Buffer (pH 10.0).

    • Critical: If co-analyzing 4-OH-Propranolol, add ascorbic acid (1 mg/mL) at this step.

  • Extraction: Add 5 mL of Diethyl Ether . Shake mechanically for 10 minutes.

  • Phase Separation: Centrifuge at 2,500 rpm for 5 minutes. Freeze the aqueous layer in a dry ice/acetone bath and decant the organic layer.

  • Back-Extraction: Add 200 µL of 0.05 M Phosphoric Acid to the organic phase. Shake for 5 minutes.

  • Separation: Centrifuge and discard the organic (top) layer.[1]

  • Injection: Inject 50-100 µL of the acidic aqueous phase into the HPLC.

Comparative Analysis

The following table contrasts the critical performance metrics of both methods.

FeatureLC-MS/MS (He et al.)HPLC-Fluorescence (Lo et al.)
Detection Principle Mass Spectrometry (MRM)Fluorescence (Ex 290/Em 358)
Sample Volume 100 µL (Micro-sampling friendly)1.0 mL (Requires large draw)
L.L.O.Q. 0.2 ng/mL0.2 ng/mL
Sample Prep Protein Precipitation (Fast)LLE + Back-Extraction (Laborious)
Throughput High (~100 samples/day)Low (~20 samples/day)
Selectivity Excellent (Mass-based)Moderate (Chromatography dependent)
Cost per Sample High (Instrument) / Low (Labor)Low (Instrument) / High (Labor)
Analytical Decision Tree

Use this logic flow to select the appropriate method for your study.

DecisionTree Start Select Quantification Method VolCheck Is Sample Volume < 200 µL? (e.g., Pediatric/Mouse PK) Start->VolCheck MSCheck Is LC-MS/MS Available? VolCheck->MSCheck No LCMS USE LC-MS/MS (Method A) VolCheck->LCMS Yes MSCheck->LCMS Yes HPLC USE HPLC-Fluorescence (Method B) MSCheck->HPLC No Outsource Outsource to CRO

Figure 2: Decision matrix for selecting the optimal N-DIP quantification strategy based on sample constraints and resource availability.

References

  • He, H., Li, L., Zhao, L., Sun, N., Zhang, M., Cheng, Y., Yu, L., Ma, L., & Wang, X. (2017). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances, 7, 54064-54071.

  • Lo, M. W., Silber, B., & Riegelman, S. (1982).[3] An automated HPLC method for the assay of propranolol and its basic metabolites in plasma and urine.[3] Journal of Chromatographic Science, 20(3), 126–131.[3]

  • Harrison, P. M., Tonkin, A. M., & McLean, A. J. (1985). Rapid and simultaneous extraction of propranolol, its neutral and basic metabolites from plasma and assay by high-performance liquid chromatography.[3][5][6] Journal of Chromatography B: Biomedical Sciences and Applications, 343, 349-358.

Sources

Inter-Laboratory Comparison Guide: Quantitative Analysis of N-Desisopropylpropranolol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Desisopropylpropranolol (NDP) is a biologically active Phase I metabolite of propranolol, formed primarily via side-chain oxidation. Unlike the parent drug, which is widely monitored, NDP analysis presents unique challenges due to its increased polarity and lower circulating concentrations (often <5 ng/mL).

This guide synthesizes data from multiple bioanalytical validation studies to provide an objective comparison of detection platforms. While HPLC-Fluorescence remains a cost-effective legacy option, LC-MS/MS coupled with Solid Phase Extraction (SPE) is identified here as the "Gold Standard" for modern pharmacokinetic profiling, offering superior sensitivity (LOQ ~0.2 ng/mL) and throughput.

Target Audience: Bioanalytical scientists, CRO laboratory managers, and toxicologists.

Metabolic & Analytical Context

Understanding the formation of NDP is critical for selecting the correct internal standards and anticipating inter-subject variability (e.g., CYP2D6 polymorphisms).

Metabolic Pathway Visualization

NDP is formed via N-dealkylation, a reaction catalyzed primarily by CYP1A2, with minor contribution from CYP2D6. This distinguishes it from the 4-hydroxy metabolite (CYP2D6 dominant).

PropranololMetabolism Propranolol Propranolol (Parent Drug) NDP N-Desisopropylpropranolol (Analyte of Interest) Propranolol->NDP N-Dealkylation (CYP1A2 >> CYP2D6) HOP 4-Hydroxypropranolol (Major Metabolite) Propranolol->HOP Ring Oxidation (CYP2D6) NLA Naphthoxylactic Acid NDP->NLA Deamination/Oxidation (MAO / ALDH)

Figure 1: Metabolic pathway of Propranolol highlighting the formation of N-Desisopropylpropranolol via CYP1A2.[1]

Comparative Methodology Framework

The following matrix synthesizes performance data from three distinct analytical approaches found in literature. This comparison assumes human plasma as the biological matrix.

Performance Matrix
FeatureMethod A: High Throughput Method B: Gold Standard Method C: Legacy
Platform LC-MS/MS (Triple Quad)LC-MS/MS (Triple Quad)HPLC-Fluorescence
Extraction Protein Precipitation (PPT)Solid Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
LOQ (ng/mL) 1.0 - 5.00.2 - 0.5 2.0 - 10.0
Recovery (%) >95% (High matrix effect risk)85-95% (Clean extract) 60-75% (Variable)
Sample Vol. 50-100 µL200-300 µL500-1000 µL
Throughput High (5 min/sample)Medium (Requires SPE steps)Low (20+ min run time)
Primary Risk Ion SuppressionCost per sampleSpecificity/Interference
Expert Insight
  • Method A (PPT) is sufficient for high-dose toxicology but fails in micro-dosing studies due to significant ion suppression from plasma phospholipids eluting near the polar NDP peak.

  • Method C (HPLC-FL) offers excellent selectivity without a mass spectrometer but requires large sample volumes (1 mL), making it unsuitable for pediatric or mouse studies.

  • Method B (SPE) is the recommended protocol. The use of Mixed-Mode Cation Exchange (MCX) cartridges effectively removes phospholipids, ensuring stable ionization for low-level detection.

Recommended Protocol: SPE-LC-MS/MS

This protocol is designed for self-validation. It utilizes Bisoprolol or stable-isotope labeled Propranolol-d7 as the Internal Standard (IS).

Workflow Logic

The specific choice of an MCX (Mixed-Mode Cation Exchange) cartridge utilizes the basic amine group of NDP (pKa ~9.5) to lock the analyte while washing away neutral interferences.

SPE_Workflow Start Plasma Sample (200 µL) + Internal Standard Pretreat Add 2% Formic Acid (200 µL) (Disrupts protein binding) Start->Pretreat Condition Condition MCX Cartridge (MeOH -> Water) Pretreat->Condition Load Load Sample Condition->Load Wash1 Wash 1: 2% Formic Acid (Removes proteins/salts) Load->Wash1 Wash2 Wash 2: Methanol (Removes neutral lipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Releases basic analyte) Wash2->Elute Analyze LC-MS/MS Analysis (C18 Column, ESI+) Elute->Analyze

Figure 2: Solid Phase Extraction workflow using Mixed-Mode Cation Exchange logic.

Step-by-Step Methodology

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Extraction Cartridge: Oasis MCX or Strata-X-C (30 mg/1 cc).

Procedure:

  • Sample Pre-treatment: Aliquot 200 µL plasma. Add 20 µL Internal Standard (IS) working solution. Add 200 µL 2% Formic Acid. Vortex 30s. Rationale: Acidification ionizes the basic drug (NDP-H+) ensuring retention on the cation-exchange resin.

  • Conditioning: Wash cartridge with 1 mL Methanol followed by 1 mL Water.

  • Loading: Load pre-treated sample at gravity flow or low vacuum (<5 inHg).

  • Washing (Critical Step):

    • Wash 1: 1 mL 2% Formic Acid (Removes plasma proteins).

    • Wash 2: 1 mL 100% Methanol (Removes neutral lipids and hydrophobic interferences).

  • Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol. Rationale: High pH neutralizes the analyte, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate eluate under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase (80:20 A:B).

LC-MS/MS Parameters:

  • Column: C18 (e.g., Hypersil GOLD or equivalent), 50 x 2.1 mm, 1.9 µm.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Transitions (MRM):

    • NDP: m/z 218.1 → 116.1 (Quantifier), 218.1 → 183.1 (Qualifier).

    • Propranolol: m/z 260.2 → 116.1.

Inter-Laboratory Performance Indicators

When validating this method across different laboratories, the following metrics serve as the acceptance criteria (based on FDA/EMA Bioanalytical Guidelines).

Precision & Accuracy Targets
MetricAcceptance CriteriaTypical Performance (SPE Method)
Intra-day Precision (RSD) < 15% (20% at LLOQ)3.5 - 6.0%
Inter-day Precision (RSD) < 15% (20% at LLOQ)5.0 - 8.5%
Accuracy (Bias) ± 15% (± 20% at LLOQ)92 - 108%
Matrix Effect (IS Normalized) 85 - 115%95 - 105%
Troubleshooting Common Failures
  • High Inter-lab Variability: Often caused by pH discrepancies in the Elution Solvent. Ensure Ammonium Hydroxide is fresh; old ammonia loses potency, leading to incomplete elution.

  • Peak Tailing: NDP is a secondary amine and interacts with free silanols on older C18 columns. Use end-capped columns or add 5mM Ammonium Formate to the mobile phase.

References

  • Simultaneous quantification of propranolol and its metabolites in infants' plasma . National Institutes of Health (PMC). Available at: [Link]

  • Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and LC-MS/MS . ResearchGate.[2] Available at: [Link]

  • Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes . PubMed. Available at: [Link]

  • Analysis of propranolol and its metabolites in postmortem human solid tissues and body fluids . PubMed. Available at: [Link]

  • Comparison of extraction methods for determination of propranolol . PubMed. Available at: [Link]

Sources

Comparative Profiling: N-Desisopropylpropranolol Activity at Beta-Adrenergic Receptors

[1][2][3][4][5]

Executive Summary

N-Desisopropylpropranolol (NDP) , also known as norpropranolol, is a Phase I metabolite of the non-selective beta-blocker propranolol, formed primarily via CYP1A2-mediated N-dealkylation.[1] While historically categorized as an "active metabolite," comparative pharmacological profiling reveals that NDP exhibits significantly attenuated affinity and potency compared to its parent compound.[1]

This guide provides a technical comparison of NDP versus Propranolol, demonstrating that while NDP retains specific competitive antagonist activity at


100-200 fold lower21

Mechanistic Profile & Structural Activity Relationship (SAR)[4]

The interaction of beta-blockers with the adrenergic receptor binding pocket relies heavily on the amino-alkyl side chain.[1]

  • Parent Compound (Propranolol): The isopropyl group on the amine nitrogen forms critical hydrophobic interactions within the receptor's transmembrane binding cleft, stabilizing the antagonist conformation.

  • Metabolite (N-Desisopropylpropranolol): The removal of the isopropyl group (N-dealkylation) exposes a primary amine.[1] This structural change results in the loss of significant hydrophobic Van der Waals contacts, drastically increasing the dissociation constant (

    
    ) and reducing binding affinity.
    
Stereoselectivity

Like the parent compound, NDP exhibits stereoselectivity.[1] The S(-)-enantiomer is responsible for the majority of the beta-blocking activity, while the R(+)-enantiomer is virtually inactive at physiological concentrations.[1]

Comparative Performance Data

The following data aggregates binding affinity (


Table 1: Pharmacological Parameters of Propranolol vs. N-Desisopropylpropranolol

ParameterPropranolol (Parent)N-Desisopropylpropranolol (Metabolite)Relative Potency (Parent/Metabolite)
Receptor Selectivity Non-selective (

)
Non-selective (

)
N/A
Binding Affinity (

)
1.5 – 3.0 nM42 – 50 nM~20x lower affinity
Functional Inhibition (

)
(Adenylate Cyclase Inhibition)
1.0 – 5.0 nM175 – 200 nM~50-100x lower potency

Antagonism (Atria)
High PotencyWeak (

> 100x parent)
Low

Antagonism (Trachea)
High PotencyWeak (

> 200x parent)
Very Low
Metabolic Origin N/ACYP1A2 (N-dealkylation)N/A

Data Sources: Derived from competitive binding assays in turkey erythrocytes and guinea pig atrial/tracheal preparations [1, 2].

Visualization: Beta-Adrenergic Signaling & Blockade[2][3][4][7][8][9]

The following diagram illustrates the competitive antagonism mechanism within the Gs-coupled signaling pathway.

BetaAdrenergicPathAgonistAgonist(Norepinephrine)ReceptorBeta-AdrenergicReceptor (GPCR)Agonist->ReceptorActivatesAntagonistAntagonist(Propranolol / NDP)Antagonist->ReceptorBlocks(Competitive)GsGs Protein(Heterotrimeric)Receptor->GsGTP ExchangeACAdenylyl Cyclase(Effector)Gs->ACStimulatescAMPcAMP(Second Messenger)AC->cAMPSynthesizesATPATPATP->ACPKAProtein Kinase A(PKA)cAMP->PKAActivatesResponseCellular Response(e.g., Inotropy)PKA->ResponsePhosphorylation

Figure 1: Mechanism of Action.[1][3][4][5] N-Desisopropylpropranolol competes with norepinephrine for the Beta-AR binding site, preventing Gs-protein activation and downstream cAMP accumulation.[1]

Experimental Protocols

To validate the activity of N-Desisopropylpropranolol in your own laboratory, use the following self-validating protocols.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the



1
  • Membrane Preparation:

    • Isolate membranes from HEK293 cells overexpressing

      
       or 
      
      
      ARs, or use turkey erythrocyte ghosts (a classic model for
      
      
      -ARs).[1]
    • Resuspend in Binding Buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).[1]

  • Incubation:

    • Prepare tubes containing:

      • 50 µL Membrane suspension (~25 µg protein).[1]

      • 50 µL Radioligand (

        
        I-CYP, final conc. ~20-50 pM).[1]
        
      • 50 µL Competitor (NDP) at increasing concentrations (

        
         M to 
        
        
        M).[1]
    • Control: Define Non-Specific Binding (NSB) using 1 µM Propranolol (saturating concentration).[1]

  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Analysis: Measure radioactivity via gamma or scintillation counter. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation:
    
    
    (Where [L] is radioligand concentration and
    
    
    is the radioligand affinity).[6][1]
Protocol B: Functional cAMP Accumulation Assay

Objective: Confirm that NDP acts as an antagonist (inhibiting agonist response) rather than a partial agonist.[1]

  • Cell Seeding: Plate CHO-K1 cells expressing Human

    
    -AR in 96-well plates.
    
  • Pre-treatment: Treat cells with IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.[1]

  • Antagonist Challenge: Add NDP at varying concentrations (

    
     to 
    
    
    M) and incubate for 15 mins.
  • Agonist Stimulation: Add Isoproterenol (agonist) at

    
     concentration.[1] Incubate for 30 mins.
    
  • Detection: Lyse cells and quantify cAMP using a TR-FRET or ELISA based detection kit.

  • Validation:

    • If NDP is a pure antagonist, cAMP levels should decrease in a dose-dependent manner.[1]

    • If NDP has Intrinsic Sympathomimetic Activity (ISA), treating with NDP alone (without Isoproterenol) will induce a slight increase in cAMP.[1]

Implications for Drug Development

While N-Desisopropylpropranolol is detectable in plasma, its low potency suggests it contributes negligibly to the clinical beta-blocking effect of Propranolol therapy.[1] However, it remains a relevant analyte for:

  • Toxicology: High accumulation in renal failure patients may present off-target risks.[1]

  • Metabolic Phenotyping: It serves as a marker for CYP1A2 activity.[1]

  • Interference: In highly sensitive assays, it may cross-react if not chromatographically separated from the parent drug or the equipotent 4-hydroxypropranolol metabolite.[1]

References

  • Takahashi, H. et al. Beta-Adrenoreceptor antagonistic actions and mutagenicities of R(+)- and S(-)-enantiomers of N-desisopropylpropranolol.[1] Biological & Pharmaceutical Bulletin.[1] [Link]

  • Fitzgerald, J.D. et al. The pharmacology of the metabolites of propranolol.[1] British Journal of Pharmacology.[1][3][4] [Link]

Safety Operating Guide

Navigating the Safe Disposal of N-Desisopropylpropranolol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents, including metabolites like N-Desisopropylpropranolol, are paramount to protecting both laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of N-Desisopropylpropranolol, grounded in an understanding of its chemical properties and regulatory requirements. Our aim is to empower your laboratory with the knowledge to manage this compound responsibly, ensuring a safe and compliant operational workflow.

N-Desisopropylpropranolol is an active metabolite of the widely used beta-blocker, propranolol.[1][2] While essential for research in areas such as cardiology and hypertension, it is classified as an Acute Toxicity Category 4 substance if swallowed and a serious eye irritant (Category 2).[3] Understanding these hazards is the first step in establishing a robust disposal plan.

Core Principles of N-Desisopropylpropranolol Waste Management

The disposal of N-Desisopropylpropranolol is governed by its classification as a non-creditable hazardous waste pharmaceutical.[4] The U.S. Environmental Protection Agency (EPA) has established specific management standards for such materials under the Resource Conservation and Recovery Act (RCRA), outlined in 40 CFR Part 266, Subpart P.[5][6] A foundational principle of these regulations is the prohibition of disposing of hazardous waste pharmaceuticals down the drain (sewering).[1][7] This is to prevent the contamination of water systems and protect aquatic ecosystems.[7]

The following procedures are designed to align with these regulations and ensure the safe handling of N-Desisopropylpropranolol waste from generation to collection.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of N-Desisopropylpropranolol in a laboratory setting.

start Start: N-Desisopropylpropranolol Waste Generated ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe waste_id Identify Waste Type container_prep Prepare a Designated Hazardous Waste Container waste_id->container_prep ppe->waste_id labeling Label Container: 'Hazardous Waste - Pharmaceuticals' and list contents container_prep->labeling segregation Segregate Waste Streams labeling->segregation solid_waste Solid Waste: - Contaminated PPE - Weighing paper - Empty vials segregation->solid_waste Solid liquid_waste Liquid Waste: - Unused solutions - Rinsate segregation->liquid_waste Liquid place_in_container Place Waste in Labeled Container solid_waste->place_in_container liquid_waste->place_in_container secure_container Securely Close Container place_in_container->secure_container storage Store in a Designated Secondary Containment Area secure_container->storage pickup Arrange for Pickup by a Certified Hazardous Waste Contractor storage->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for N-Desisopropylpropranolol.

Detailed, Step-by-Step Disposal Protocol

This protocol outlines the essential procedures for managing solid and liquid waste containing N-Desisopropylpropranolol.

Part 1: Preparation and Segregation of Waste
  • Personal Protective Equipment (PPE): Before handling N-Desisopropylpropranolol or its waste, always wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[8]

  • Designated Waste Container:

    • Select a container that is chemically compatible with N-Desisopropylpropranolol and any solvents used. The container must be in good condition, with no leaks or structural defects.[1][5]

    • For solid waste, a sealable, puncture-resistant container is recommended.

    • For liquid waste, use a sealable, leak-proof container.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste - Pharmaceuticals".[4]

    • List all contents, including N-Desisopropylpropranolol and any solvents.

  • Waste Segregation: It is crucial to segregate different waste streams to ensure proper disposal and prevent accidental chemical reactions.

    • Solid Waste: This includes, but is not limited to:

      • Contaminated personal protective equipment (gloves, etc.).

      • Weighing papers and boats.

      • Empty vials that once contained N-Desisopropylpropranolol. These are not considered "RCRA empty" unless triple-rinsed, and the rinsate must be collected as hazardous waste.[1][9]

    • Liquid Waste: This includes:

      • Unused or expired stock solutions of N-Desisopropylpropranolol.

      • Rinsate from cleaning glassware or vials that were in contact with the compound.

Part 2: Accumulation and Storage of Waste
  • Collection:

    • Place all solid waste contaminated with N-Desisopropylpropranolol directly into the designated solid hazardous waste container.

    • Carefully pour all liquid waste containing N-Desisopropylpropranolol into the designated liquid hazardous waste container.

  • Container Management:

    • Keep the hazardous waste container securely closed at all times, except when adding waste.[5] This prevents the release of vapors and reduces the risk of spills.

    • Store the waste container in a designated, well-ventilated, and secured area.[5]

    • Utilize secondary containment to mitigate the impact of any potential leaks or spills.

  • Accumulation Timeframe: Under EPA regulations, healthcare facilities can accumulate non-creditable hazardous waste pharmaceuticals for up to one year.[1]

Part 3: Final Disposal
  • Professional Disposal Service: The final disposal of N-Desisopropylpropranolol waste must be handled by a licensed hazardous waste contractor.

  • Manifesting: When the waste is shipped off-site, it must be accompanied by a hazardous waste manifest. The manifest should use the word "PHARMS" to identify the waste.[1]

Emergency Procedures for Accidental Exposure

In the event of accidental exposure to N-Desisopropylpropranolol, immediate and appropriate action is critical.

Eye Contact

N-Desisopropylpropranolol is a serious eye irritant.[3]

  • Immediate Flushing: Immediately go to the nearest eyewash station and flush the eyes with lukewarm water for at least 15-20 minutes.[10][11]

  • Hold Eyelids Open: Use your fingers to hold the eyelids open to ensure the entire surface of the eye is rinsed.[11]

  • Seek Medical Attention: After flushing, seek immediate medical attention from an eye specialist (ophthalmologist) or go to the nearest emergency room.[10][12] Bring the Safety Data Sheet (SDS) for N-Desisopropylpropranolol with you.[13]

Skin Contact
  • Remove Contaminated Clothing: Immediately remove any clothing that has come into contact with the chemical.

  • Wash Affected Area: Wash the affected skin thoroughly with soap and water.

  • Seek Medical Attention: If skin irritation develops or persists, seek medical attention.

Ingestion

N-Desisopropylpropranolol is harmful if swallowed.[3]

  • Do Not Induce Vomiting: Unless directed to do so by medical personnel.

  • Seek Immediate Medical Attention: Call a poison control center or seek immediate medical attention. Provide the SDS to the responding medical professionals.

Quantitative Data Summary

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3]
Serious Eye IrritationCategory 2H319: Causes serious eye irritation[3]

This guide provides a comprehensive framework for the safe and compliant disposal of N-Desisopropylpropranolol. By adhering to these procedures, your laboratory can maintain a high standard of safety and environmental responsibility.

References

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • Code of Federal Regulations. (n.d.). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Hamden, S. (n.d.). Understanding and Managing Chemical Eye Irritations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]

  • NewView Eye Center. (n.d.). Chemical Eye Injury. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 208618-09-1 | Product Name : N-Desisopropylpropranolol. Retrieved from [Link]

  • Regulations.gov. (n.d.). Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Stericycle. (2025, May 20). EPA Regulations for Healthcare & Pharmaceuticals. Retrieved from [Link]

  • SynThink. (n.d.). Propranolol N-Desisopropyl Impurity | 62618-09-1. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • U.S. Food & Drug Administration. (n.d.). Drug Disposal Information. Retrieved from [Link]

  • University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety. Retrieved from [Link]

  • University of Pennsylvania. (2024, April 12). SOP: Acutely Toxic Chemicals. PennEHRS. Retrieved from [Link]

  • University of South Florida. (n.d.). SOP Example - Acutely Toxic Chemicals. Retrieved from [Link]

  • Wanjari, D. B., & Gaidhane, D. M. (2019). Clinical pharmacokinetics of propranolol. Journal of Association of Physicians of India, 67(8), 64-68.
  • Better Health Channel. (n.d.). Eye injuries - chemical burns. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Chemical splash in the eye: First aid. Retrieved from [Link]

  • Stanford University. (n.d.). General Use SOP for Highly Acutely Toxic Materials. Environmental Health & Safety. Retrieved from [Link]

  • Arvia Technology. (n.d.). Propranolol Wastewater Treatment | Propranolol Removal From Water. Retrieved from [Link]

  • Agilent. (2025, March 25). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Retrieved from [Link]

  • PubMed. (n.d.). Involvement of monoamine oxidase and aldehyde reductase in the metabolism of N-desisopropylpropranolol to propranolol glycol in rat liver. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolites of propranolol broken down by species. Retrieved from [Link]

  • SciSpace. (n.d.). Spectrophotometric determination of propranolol hydrochloride and metoprolol tartrate in pharmaceutical dosage forms, spiked wat. Retrieved from [Link]

  • California Institute of Technology. (n.d.). Preparation of human metabolites of propranolol using laboratory-evolved bacterial cytochromes P450. Retrieved from [Link]

Sources

A Researcher's Guide to Personal Protective Equipment for Handling N-Desisopropylpropranolol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling information for N-Desisopropylpropranolol, a primary active metabolite of propranolol.[1][2] As laboratory professionals, it is imperative to approach this and all chemicals with a thorough understanding of their potential hazards and the necessary precautions to mitigate risk. This document is designed to be a comprehensive resource, offering procedural guidance grounded in established safety protocols.

Understanding the Risks: Hazard Identification

N-Desisopropylpropranolol is classified as harmful if swallowed and causes serious eye irritation.[1] Some data also suggests it may cause skin and respiratory irritation.[3] Given its relationship to propranolol, a beta-adrenergic blocking agent, systemic effects may be a concern with significant exposure. Propranolol has been associated with cardiovascular effects, and there is a potential risk of harm to the unborn child.[4][5] Therefore, handling N-Desisopropylpropranolol requires a stringent adherence to safety protocols to minimize exposure.

Key Hazard Statements:

  • H302: Harmful if swallowed[1][3]

  • H319: Causes serious eye irritation[1][3]

  • H335: May cause respiratory irritation[3]

Core Directive: Personal Protective Equipment (PPE)

A risk-based approach is crucial when selecting PPE for handling N-Desisopropylpropranolol. The following recommendations are based on standard laboratory procedures involving this compound in solid (powder) or solution form.

Eye and Face Protection: The First Line of Defense

Rationale: The primary and most immediate hazard identified for N-Desisopropylpropranolol is serious eye irritation.[1][3] Any potential for splashing, aerosolization, or airborne particles necessitates robust eye protection.

Protocol:

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all work with N-Desisopropylpropranolol.

  • Elevated Risk: When handling larger quantities, performing vigorous mixing, or if there is a significant risk of splashing, chemical splash goggles are required.[4][5]

  • Maximum Protection: A face shield, worn in conjunction with chemical splash goggles, is recommended when there is a high potential for splashes or aerosol generation.

Hand Protection: Preventing Dermal Absorption

Rationale: While specific skin irritation data is limited, good laboratory practice dictates the prevention of all skin contact with chemicals. Nitrile gloves provide a suitable barrier for incidental contact.

Protocol:

  • Glove Selection: Nitrile gloves are recommended. A thickness of at least 0.11 mm is suggested for adequate protection during routine handling.[6]

  • Glove Integrity: Always inspect gloves for tears or punctures before use.

  • Donning and Doffing: Don gloves before handling the chemical and remove them promptly after completion of the task, following the proper doffing procedure to avoid contaminating your hands.

  • Immediate Removal: If gloves become contaminated, remove them immediately, wash your hands thoroughly, and don a new pair.

Body Protection: Shielding from Contamination

Rationale: A lab coat protects your personal clothing and skin from accidental spills and contamination.

Protocol:

  • Standard Attire: A clean, buttoned lab coat should be worn at all times when in the laboratory.

  • Material: A lab coat made of a material appropriate for the chemicals being handled is recommended. For solid N-Desisopropylpropranolol, a standard cotton or polyester/cotton blend is sufficient.

  • Closure: Ensure the lab coat is fully buttoned to provide maximum coverage.

Respiratory Protection: Mitigating Inhalation Risks

Rationale: While not always required for small-scale handling in a well-ventilated area, respiratory protection is crucial when there is a potential for generating dust or aerosols.[7][8]

Protocol:

  • Engineering Controls First: A certified chemical fume hood is the primary engineering control to be used when handling solid N-Desisopropylpropranolol or preparing solutions.

  • When a Respirator is Needed: If a fume hood is not available or if there is a risk of dust generation outside of a contained system (e.g., during spill cleanup), a NIOSH-approved respirator is necessary.

  • Respirator Type: For fine dusts, a particulate respirator (e.g., an N95, N99, or N100) is recommended.[8]

  • Fit Testing: All personnel required to wear a respirator must be properly fit-tested and trained in its use.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with N-Desisopropylpropranolol.

PPE_Workflow PPE Selection for N-Desisopropylpropranolol Handling cluster_assessment Task Risk Assessment cluster_ppe PPE Requirements Start Start: Assess Task CheckSolid Handling Solid? Start->CheckSolid CheckSolution Handling Solution? Start->CheckSolution BasePPE Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat CheckSolid->BasePPE Yes, small quantity in fume hood Respirator Add: Particulate Respirator (e.g., N95) CheckSolid->Respirator Yes, potential for dust CheckSolution->BasePPE Yes, low volume, no splash risk Goggles Upgrade to: Chemical Splash Goggles CheckSolution->Goggles Yes, splash potential Goggles->BasePPE FaceShield Add: Face Shield Goggles->FaceShield High splash potential FaceShield->BasePPE Respirator->BasePPE

Caption: PPE Selection Workflow for N-Desisopropylpropranolol

Step-by-Step PPE Protocols

Donning (Putting On) PPE
  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on safety glasses, goggles, or a face shield.

  • Gloves: Don gloves, ensuring they cover the cuffs of your lab coat.

Doffing (Taking Off) PPE
  • Gloves: Remove gloves using the proper technique to avoid contaminating your hands.

  • Lab Coat: Remove your lab coat, turning it inside out as you remove it to contain any contaminants.

  • Eye and Face Protection: Remove your eye and face protection.

  • Respirator (if worn): Remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[6][9]

PPE Summary Table

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Safety glasses with side shieldsNitrile glovesLab coatRecommended in a fume hood; otherwise, a particulate respirator (e.g., N95) is necessary.
Preparing Solutions Chemical splash gogglesNitrile glovesLab coatRecommended to be performed in a fume hood.
Transferring Solutions Safety glasses with side shieldsNitrile glovesLab coatNot typically required if performed in a well-ventilated area without aerosol generation.
Spill Cleanup (Solid) Chemical splash gogglesNitrile glovesLab coatParticulate respirator (e.g., N95)
Spill Cleanup (Liquid) Chemical splash gogglesNitrile glovesLab coatNot typically required for small spills in a well-ventilated area.

Disposal Plan: A Critical Final Step

Proper disposal of contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Contaminated PPE: All used gloves, disposable lab coats, and other contaminated materials should be placed in a designated hazardous waste container.

  • Chemical Waste: Unused N-Desisopropylpropranolol and solutions containing the compound must be disposed of as chemical waste.[10] Do not pour down the drain.[6][10][11] Follow all local, state, and federal regulations for hazardous waste disposal.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, empty container can then be disposed of in accordance with institutional policies.

By adhering to these guidelines, researchers can handle N-Desisopropylpropranolol with a high degree of safety, ensuring personal well-being and the integrity of their work.

References

  • CAT 1196 - propranolol hydrochloride - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Spectrum Chemical. (2022-03-01).
  • Material Safety Data Sheet - Pfizer. (2008-04-01).
  • N-Desisopropylpropranolol analytical standard 20862-11-7 - Sigma-Aldrich. (n.d.).
  • Propranolol Hydrochloride Extended-Release Capsules - SAFETY DATA SHEET. (n.d.).
  • S(-)-Propranolol • HCl - Santa Cruz Biotechnology. (n.d.).
  • N-Desisopropylpropranolol analytical standard 20862-11-7 - Sigma-Aldrich. (n.d.).
  • (+-)-Desisopropylpropranolol | C13H15NO2 | CID 159899 - PubChem - NIH. (n.d.).
  • Propranolol Hydrochloride Tablets - SAFETY DATA SHEET. (2015-05-21).
  • Safety data sheet - Caesar & Loretz GmbH. (2023-05-24).
  • N-Desisopropylpropranolol analytical standard 20862-11-7 - Sigma-Aldrich. (n.d.).
  • Norpropranolol (hydrochloride) (CAS 62618-09-1) - Cayman Chemical. (n.d.).
  • The NIH Drain Discharge Guide. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Desisopropylpropranolol
Reactant of Route 2
Reactant of Route 2
N-Desisopropylpropranolol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.